molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

4-Pentynoic acid

货号: B122968
CAS 编号: 6089-09-4
分子量: 98.10 g/mol
InChI 键: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYLEUJXUBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209730
Record name 4-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-09-4
Record name 4-Pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6089-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentynoic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid, a terminal alkynoic carboxylic acid, serves as a versatile building block in organic synthesis and has garnered interest for its biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, synthesis, and analytical methods. Furthermore, it delves into its role as a hypoglycemic agent, proposing a potential mechanism of action based on current scientific understanding.

Chemical Structure and Formula

This compound is a five-carbon carboxylic acid containing a terminal alkyne group.

  • Molecular Formula: C₅H₆O₂[1]

  • IUPAC Name: Pent-4-ynoic acid[1]

  • CAS Number: 6089-09-4[1]

  • Synonyms: Propargylacetic acid[2]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Molecular Weight98.10 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point54-57 °C[3]
Boiling Point110 °C at 30 mmHg[3]
SolubilitySoluble in water and low polarity organic solvents.[3]
Spectroscopic Data
TechniqueKey DataReference
¹H NMR (400MHz, CDCl₃) δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm[3][4]
¹³C NMR Full spectrum available through subscription services.[5]
IR Spectroscopy Data available in the NIST WebBook.[6]
Mass Spectrometry Electron ionization mass spectrum available in the NIST WebBook.[2]

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

This protocol describes the oxidation of 4-pentyn-1-ol using Jones reagent to yield this compound.[3][4]

Materials:

  • 4-Pentyn-1-ol

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Procedure:

  • Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.

  • Allow the reaction mixture to warm to room temperature and continue to stir for 1 hour. If the color fades, add more Jones reagent to maintain the orange color.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding deionized water.

  • Extract the aqueous mixture several times with ether.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ether (e.g., 8:2 v/v) to afford pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.[7]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1)[7]

Mobile Phase:

  • A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/acid mixture.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Proposed Signaling Pathway

This compound has been identified as a hypoglycemic agent.[3] Its mechanism of action is not fully elucidated, but evidence from related compounds suggests it may act by inhibiting gluconeogenesis, the metabolic pathway for glucose synthesis.[4][7][8] Additionally, its effects on liver tyrosine aminotransferase and plasma corticosterone point towards an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling.

Proposed Mechanism of Hypoglycemic Action

Based on the available information, a plausible, though not definitively proven, mechanism is that this compound inhibits key enzymes in the gluconeogenic pathway in the liver. This leads to a decrease in hepatic glucose output and consequently, lower blood glucose levels. The observed increase in plasma corticosterone could be a compensatory response to the hypoglycemia or a direct effect on the HPA axis. The elevation in liver tyrosine aminotransferase is consistent with increased glucocorticoid activity.

Short-chain fatty acids are known to interact with G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, which can modulate the secretion of incretins like GLP-1, leading to enhanced insulin secretion.[9] It is conceivable that this compound could also engage these pathways.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 4-Pentyn-1-ol s2 Jones Oxidation s1->s2 s3 Crude this compound s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Pure this compound s4->s5 a1 Sample Preparation s5->a1 a2 HPLC Analysis a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for the synthesis and analysis of this compound.

proposed_signaling_pathway cluster_liver Hepatocyte cluster_systemic Systemic Effects gluconeogenesis Gluconeogenesis glucose Glucose gluconeogenesis->glucose Hepatic Glucose Output blood_glucose Blood Glucose glucose->blood_glucose hpa_axis HPA Axis blood_glucose->hpa_axis Feedback corticosterone Plasma Corticosterone hpa_axis->corticosterone Stimulation tyrosine_aminotransferase Liver Tyrosine Aminotransferase corticosterone->tyrosine_aminotransferase Induction pentynoic_acid This compound pentynoic_acid->gluconeogenesis Inhibition

Caption: Proposed mechanism of hypoglycemic action of this compound.

Conclusion

This compound is a valuable chemical entity with established synthetic utility and emerging biological significance. This guide provides a foundational understanding for researchers interested in its chemistry and potential therapeutic applications. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its hypoglycemic effects and its interactions with metabolic signaling pathways. This will be crucial for the development of novel therapeutics targeting metabolic disorders.

References

Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pentynoic acid from its corresponding primary alcohol, 4-pentyn-1-ol. The document details two robust and effective oxidation methodologies: the classic Jones oxidation and a milder, more selective one-pot, two-step oxidation employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with sodium chlorite. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to select and execute the most suitable method for their specific needs, considering factors such as scale, functional group tolerance, and environmental impact.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of molecular scaffolds, including pharmaceuticals and biologically active compounds. The terminal alkyne and carboxylic acid functionalities provide versatile handles for further chemical transformations. The efficient and clean synthesis of this compound is therefore of significant interest. This guide focuses on the direct oxidation of the readily available 4-pentyn-1-ol.

Method 1: Jones Oxidation

The Jones oxidation is a well-established and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[1] It utilizes a solution of chromium trioxide in aqueous sulfuric acid, known as Jones reagent. The reaction is typically rapid and high-yielding. However, the use of carcinogenic chromium(VI) compounds necessitates careful handling and disposal.

Experimental Protocol: Jones Oxidation

A general procedure for the synthesis of this compound from 4-pentyn-1-ol using Jones reagent is as follows:

  • Dissolution and Cooling: 4-Pentyn-1-ol (1.0 eq, e.g., 1 mL, 10.7 mmol) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.[2][3]

  • Addition of Jones Reagent: Jones reagent is added dropwise to the stirred solution. The addition is continued until a persistent orange color remains in the reaction mixture, indicating an excess of the oxidant.[2][3]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour. During this time, the color of the mixture should be maintained as orange by the dropwise addition of more Jones reagent if necessary.[2][3]

  • Work-up: Upon completion of the reaction, water is added to the flask. The aqueous mixture is then extracted several times with diethyl ether. The combined organic extracts are washed with saturated brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

  • Purification: The crude this compound is purified by flash chromatography on silica gel using a hexane/ether (8:2) eluent to afford the product as a colorless oil.[2][3]

Data Presentation: Jones Oxidation
ParameterValueReference
Starting Material4-Pentyn-1-ol[2][3]
ReagentsJones Reagent, Acetone, Diethyl Ether, Water, Brine, Sodium Sulfate[2][3]
Reaction Temperature0 °C to Room Temperature[2][3]
Reaction Time1 hour[2][3]
Yield82%[2][3]
Spectroscopic Data (¹H NMR, 400MHz, CDCl₃)δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm[2][3]

Method 2: One-Pot TEMPO/Sodium Chlorite Oxidation

This method offers a milder and more environmentally benign alternative to chromium-based oxidations. It is a one-pot, two-step process that first utilizes a catalytic amount of TEMPO and a co-oxidant (sodium hypochlorite) to convert the primary alcohol to the corresponding aldehyde. Subsequently, sodium chlorite is used to oxidize the aldehyde to the carboxylic acid in the same reaction vessel.[4] This method is known for its high chemoselectivity and tolerance of various functional groups.[4]

Experimental Protocol: One-Pot TEMPO/Sodium Chlorite Oxidation

The following is a general procedure adaptable for the synthesis of this compound from 4-pentyn-1-ol:

  • Initial Setup: In a round-bottom flask, dissolve 4-pentyn-1-ol (1.0 eq) in a biphasic solvent system, typically dichloromethane (CH₂Cl₂) and water.

  • TEMPO-mediated Oxidation to Aldehyde: Add TEMPO (catalytic amount, e.g., 0.01-0.1 eq) and sodium hypochlorite (NaOCl, bleach) under phase-transfer conditions. The reaction is typically monitored by TLC until the starting alcohol is consumed.

  • In-situ Oxidation to Carboxylic Acid: To the reaction mixture containing the intermediate aldehyde, add sodium chlorite (NaClO₂). The reaction is stirred until the aldehyde is fully converted to the carboxylic acid.[4]

  • Work-up: The reaction is quenched, and the aqueous layer is separated. The pH of the aqueous layer is adjusted, followed by extraction with an organic solvent.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent and concentrated under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography.

Data Presentation: TEMPO/Sodium Chlorite Oxidation (General)
ParameterDescriptionReference
Starting MaterialPrimary Alcohol (e.g., 4-Pentyn-1-ol)[4]
ReagentsTEMPO (catalytic), Sodium Hypochlorite, Sodium Chlorite, Dichloromethane, Water[4]
Key FeaturesMild conditions, High chemoselectivity, Environmentally more benign than chromium oxidants[4]
ScopeApplicable to a wide range of alcohols with sensitive functional groups[4]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_jones Jones Oxidation cluster_tempo TEMPO/NaClO₂ Oxidation start_jones 4-Pentyn-1-ol product_jones This compound start_jones->product_jones Oxidation reagent_jones Jones Reagent (CrO₃, H₂SO₄, Acetone) start_tempo 4-Pentyn-1-ol intermediate_tempo 4-Pentynal (Intermediate) start_tempo->intermediate_tempo Step 1 reagent_tempo1 TEMPO (cat.), NaOCl product_tempo This compound intermediate_tempo->product_tempo Step 2 reagent_tempo2 NaClO₂

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Reagents and Products

Logical_Relationship Start Starting Material: 4-Pentyn-1-ol Method1 Method 1: Jones Oxidation Start->Method1 Method2 Method 2: TEMPO/NaClO₂ Oxidation Start->Method2 Product Final Product: This compound Method1->Product Direct Oxidation Intermediate Intermediate: 4-Pentynal Method2->Intermediate Step 1: Mild Oxidation Intermediate->Product Step 2: Further Oxidation

Caption: Decision pathway for selecting a synthetic method.

Conclusion

The synthesis of this compound from 4-pentyn-1-ol can be effectively achieved by at least two reliable methods. The choice between Jones oxidation and the one-pot TEMPO/sodium chlorite oxidation will depend on the specific requirements of the synthesis. For large-scale, cost-effective production where the use of heavy metals is permissible, Jones oxidation remains a viable option. Conversely, for syntheses involving sensitive substrates or where a more environmentally friendly protocol is desired, the TEMPO-based method is a superior choice, offering high yields and excellent functional group compatibility. This guide provides the necessary technical details to aid researchers in making an informed decision for their synthetic endeavors.

References

4-Pentynoic Acid (CAS Number 6089-09-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoic acid (CAS: 6089-09-4), also known as propargylacetic acid, is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and polymers. Its terminal alkyne allows for participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation and formation of 1,2,3-triazoles. The carboxylic acid moiety provides a handle for standard amide and ester formations. This guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis and application in click chemistry are provided, alongside diagrams of relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature. It is soluble in water and many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6089-09-4
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance White to beige crystalline powder or flakes
Melting Point 54-57 °C
Boiling Point 110 °C at 30 mmHg
Density 1.1133 g/cm³ (estimate)
pKa 4.30 ± 0.10 (Predicted)
Water Solubility Soluble
InChI Key MLBYLEUJXUBIJJ-UHFFFAOYSA-N
SMILES C#CCCC(=O)O

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ ~2.0 (t, 1H, C≡CH), ~2.5 (m, 2H, CH₂C≡C), ~2.6 (m, 2H, CH₂COOH)
¹³C NMR δ ~14 (CH₂C ≡C), ~33 (C H₂COOH), ~69 (C≡C H), ~82 (C ≡CH), ~178 (C =O)
FT-IR ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (O-H stretch, broad)
Mass Spectrometry (EI) m/z 98 (M⁺), 70, 53, 27

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the oxidation of 4-pentyn-1-ol using Jones' reagent (chromium trioxide in sulfuric acid and acetone).

  • Dissolution: Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add Jones' reagent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Continue the addition until the orange color of the Jones' reagent persists for at least 30 minutes, indicating the complete oxidation of the alcohol.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Synthesis Workflow for this compound.

Reactivity

The reactivity of this compound is characterized by its two functional groups:

  • Terminal Alkyne: This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. It can also undergo other alkyne reactions such as Sonogashira coupling, hydroamination, and cyclization reactions.

  • Carboxylic Acid: This functional group can be converted to esters, amides, acid chlorides, and other carboxylic acid derivatives through standard organic chemistry transformations.

Applications in Research and Development

Click Chemistry

This compound is a widely used building block in click chemistry for the introduction of a carboxylic acid moiety. The terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.

  • Reactant Preparation: In a suitable vial, dissolve the azide-containing compound (1.0 eq) and this compound (1.1 eq) in a solvent such as a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

  • Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

  • Purification: The resulting triazole product can be purified by column chromatography or recrystallization.

Caption: CuAAC Click Chemistry Workflow.

Synthesis of Sequence-Defined Oligomers

This compound serves as a key monomer in the solid-phase synthesis of sequence-defined oligomers. Its bifunctional nature allows for iterative coupling reactions, creating polymer chains with precisely controlled sequences. For instance, the carboxylic acid can be coupled to an amine on a solid support, and the alkyne can then be reacted with an azide-functionalized monomer in a click reaction. This process can be repeated to build up the desired oligomer.

Pharmaceutical and Agrochemical Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be used to introduce an alkyne handle for further functionalization or to construct heterocyclic ring systems.

Biological Activity and Signaling Pathways

Hypoglycemic Effects

This compound has been shown to be a hypoglycemic agent. Its mechanism of action is primarily attributed to the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It also inhibits the oxidation of long-chain fatty acids. The inhibition of gluconeogenesis is thought to occur at the level of pyruvate carboxylase. By reducing the liver's ability to produce glucose, this compound can lower blood glucose levels. This is distinct from the insulin-mediated glucose uptake stimulated by the PI3K/AKT pathway.

Caption: Hypoglycemic Action of this compound.

Antiepileptic Potential of Derivatives

Derivatives of this compound have been investigated for their potential as antiepileptic drugs, drawing parallels to the established anticonvulsant valproic acid. The proposed mechanism of action involves the modulation of the GABAergic system. Specifically, these compounds may inhibit the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability, which is a key factor in seizure activity.

Caption: Antiepileptic Action of this compound Derivatives.

Safety and Handling

This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the construction of complex organic molecules, polymers, and bioconjugates. Its utility in click chemistry has solidified its importance in modern drug discovery and materials science. Furthermore, its inherent biological activities and the potential of its derivatives in therapeutics warrant continued investigation. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this compound in their work.

Propargylacetic Acid (4-Pentynoic Acid): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylacetic acid, systematically known as 4-pentynoic acid, is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid group. This unique structure makes it a valuable building block in organic synthesis and a powerful tool in chemical biology and drug development. Its terminal alkyne functionality allows for its participation in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The carboxylic acid moiety provides a handle for conjugation to other molecules, such as peptides, proteins, and drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of propargylacetic acid, with a focus on experimental protocols and its role in modulating metabolic pathways.

Chemical and Physical Properties

Propargylacetic acid is a white to off-white crystalline solid at room temperature. It is soluble in water and many organic solvents.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
Systematic Name This compound
Synonym Propargylacetic acid
CAS Number 6089-09-4
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
InChI Key MLBYLEUJXUBIJJ-UHFFFAOYSA-N
SMILES C#CCCC(=O)O
Table 2: Physical Properties of this compound
PropertyValueReference
Melting Point 54-57 °C[1]
Boiling Point 110 °C at 30 mmHg[1]
pKa 4.30 ± 0.10 (Predicted)[1]
Table 3: Spectroscopic Data for this compound
SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H)
¹³C NMR Typical shifts (ppm): ~178 (C=O), ~83 (C≡CH), ~69 (C≡CH), ~33 (CH₂), ~14 (CH₂)
Infrared (IR) Characteristic absorptions (cm⁻¹): ~3300 (≡C-H stretch), ~2900 (C-H stretch), ~2120 (C≡C stretch), ~1710 (C=O stretch), 2500-3300 (O-H stretch, broad)
Mass Spectrometry Major m/z fragments: 98 (M+), 70, 53, 27

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

This protocol describes the oxidation of 4-pentyn-1-ol to this compound using Jones reagent.

Materials:

  • 4-pentyn-1-ol

  • Acetone

  • Jones reagent (chromic acid in sulfuric acid)

  • Diethyl ether (Et₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.

  • Allow the reaction mixture to warm to room temperature and continue to add Jones reagent dropwise to maintain the orange color.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture several times with diethyl ether.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel using a mixture of hexane and diethyl ether (e.g., 8:2 v/v) as the eluent to yield this compound as a colorless oil.

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-pentyn-1-ol in Acetone cool Cool to 0 °C start->cool add_jones Add Jones Reagent Dropwise cool->add_jones warm Warm to Room Temperature add_jones->warm stir Stir for 1 hour warm->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general method for the CuAAC reaction, a cornerstone of click chemistry, using this compound as the alkyne component.[2][3] This reaction is widely used for bioconjugation and materials science applications.

Materials:

  • This compound

  • An azide-containing molecule (e.g., an azide-functionalized peptide or fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reactant is used).

    • Add the appropriate buffer to achieve the desired final reaction volume.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 copper to ligand. Let this mixture stand for a few minutes.

    • Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from 30 minutes to a few hours. Protect the reaction from light if using light-sensitive reagents.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the product using an appropriate method, such as HPLC, size-exclusion chromatography, or precipitation, depending on the nature of the product.

G General Workflow for a CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification alkyne This compound Solution combine Combine Alkyne and Azide in Buffer alkyne->combine azide Azide-Containing Molecule Solution azide->combine catalyst_premix CuSO₄ + Ligand Premix add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst reducing_agent Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate reducing_agent->initiate combine->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate quench Quench Reaction (optional) incubate->quench purify Purify Product (e.g., HPLC) quench->purify analyze Characterize Product purify->analyze

Caption: General workflow for a CuAAC reaction.

Biological Activity and Mechanism of Action

This compound is known to be a hypoglycemic agent.[1] Its mechanism of action involves the inhibition of fatty acid β-oxidation, which in turn suppresses gluconeogenesis.

Inhibition of Fatty Acid β-Oxidation

The primary target of this compound's metabolic effects is the inhibition of long-chain fatty acid oxidation. This occurs through the irreversible inhibition of carnitine palmitoyltransferase I (CPT1), a key enzyme in the carnitine shuttle system. The carnitine shuttle is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation takes place.

The metabolic activation of this compound to its coenzyme A (CoA) ester, 4-pentenoyl-CoA, is a prerequisite for its inhibitory activity. A metabolite of 4-pentenoic acid, 3-keto-4-pentenoyl-CoA, has been identified as a potent inhibitor of carnitine acetyltransferase, an enzyme related to CPT1.[4] By inhibiting CPT1, this compound effectively reduces the rate at which fatty acids can be broken down to produce acetyl-CoA. This leads to a decrease in the energy supply from fatty acid oxidation and an accumulation of fatty acids in the cytoplasm.

G Inhibition of Fatty Acid β-Oxidation by this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix lcfas Long-Chain Fatty Acids lcfa_coa Long-Chain Acyl-CoA lcfas->lcfa_coa Acyl-CoA Synthetase cpt1 Carnitine Palmitoyltransferase I (CPT1) lcfa_coa->cpt1 ppa This compound ppa_coa 4-Pentenoyl-CoA ppa->ppa_coa Acyl-CoA Synthetase ppa_coa->cpt1 Inhibition beta_ox β-Oxidation cpt1->beta_ox Transport of Acyl-Carnitine acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP tca->atp

Caption: Inhibition of fatty acid β-oxidation by this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Click Chemistry and Bioconjugation: As a terminal alkyne, it is a key reagent for attaching probes, tags, or therapeutic agents to biomolecules such as proteins, peptides, and nucleic acids via the CuAAC reaction. This allows for the specific labeling and tracking of these molecules in biological systems.

  • Metabolic Research: Its ability to inhibit fatty acid oxidation makes it a useful pharmacological tool for studying metabolic pathways, particularly gluconeogenesis and the regulation of energy homeostasis.

  • Synthesis of Bioactive Molecules: this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. It can be incorporated into larger structures to introduce a "clickable" handle for further modification or to modulate the pharmacological properties of the parent molecule.

  • Materials Science: The alkyne group can be used for the surface modification of materials or the synthesis of polymers with specific functionalities through click chemistry-based polymerization methods.

Conclusion

Propargylacetic acid (this compound) is a powerful and versatile chemical tool with significant applications in organic synthesis, chemical biology, and drug development. Its bifunctional nature, combining a reactive alkyne and a versatile carboxylic acid, allows for a wide range of chemical transformations and conjugations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use by researchers and scientists in their respective fields, ultimately contributing to advancements in our understanding of biological processes and the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Pentynoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid, a versatile bifunctional molecule, has emerged as a valuable building block in modern chemical synthesis. Its structure, featuring a terminal alkyne and a carboxylic acid, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, complex organic molecules, and bioconjugates.[1] This guide provides an in-depth exploration of the core mechanisms of action of this compound in several key synthetic reactions, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity and Mechanisms of Action

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the terminal alkyne and the carboxylic acid.

Reactions of the Alkyne Group

The terminal alkyne is a hub of reactivity, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent applications of this compound is in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common linker in bioconjugation and drug discovery.[3][4]

Mechanism of Action:

The generally accepted mechanism for CuAAC involves the following key steps:

  • Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound is deprotonated to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon.

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper intermediate. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_Pentynoic_Acid This compound Cu_Acetylide Copper(I) Acetylide 4_Pentynoic_Acid->Cu_Acetylide + Cu(I) Azide R-N3 Six_Membered_Intermediate Six-Membered Cu Intermediate Azide->Six_Membered_Intermediate Cu_I Cu(I) Catalyst Cu_Acetylide->Six_Membered_Intermediate Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Intermediate->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Triazole_Product Protonolysis

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a powerful tool for the formation of C(sp)-C(sp²) bonds.[5][6]

Mechanism of Action:

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts and can be summarized as follows:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: Concurrently, the terminal alkyne of this compound reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)-C≡CR'(L2) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Regeneration Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Alkynyl Alkyne HC≡CR' Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Aryl_Halide R-X Aryl_Halide->PdII_Aryl

This compound can undergo intramolecular cyclization to form enol lactones, which are valuable synthetic intermediates. This transformation can be catalyzed by various transition metals, most notably copper and palladium.[7][8]

Mechanism of Palladium-Catalyzed Cyclization:

While several pathways can be envisioned, a plausible mechanism for the palladium-catalyzed intramolecular cyclization involves:

  • Coordination and Activation: The palladium(II) catalyst coordinates to the alkyne and activates it towards nucleophilic attack.

  • Oxypalladation: The carboxylic acid group acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig manner to form a vinylpalladium(II) intermediate.

  • Protonolysis/Reductive Elimination: Depending on the reaction conditions, the vinylpalladium intermediate can undergo protonolysis or a sequence leading to reductive elimination to release the enol lactone product and regenerate the active palladium catalyst.

Pd_Cyclization 4_Pentynoic_Acid This compound Pd_Complex Pd(II) Complex 4_Pentynoic_Acid->Pd_Complex + Pd(II) Vinyl_Pd Vinylpalladium(II) Intermediate Pd_Complex->Vinyl_Pd 5-exo-dig Oxypalladation Enol_Lactone Enol Lactone Vinyl_Pd->Enol_Lactone Protonolysis Pd_Catalyst Pd(II) Catalyst Vinyl_Pd->Pd_Catalyst Catalyst Regeneration

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound allows for standard transformations such as esterification and amidation, enabling its incorporation into larger molecules through these stable linkages.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Mechanism of Action:

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amide bonds are typically formed by activating the carboxylic acid, followed by reaction with an amine.

Mechanism of Action (using a coupling agent like DCC):

  • Activation of Carboxylic Acid: The carboxylic acid reacts with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide and dicyclohexylurea (DCU) as a byproduct.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the key reactions of this compound and its derivatives.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
This compound derivativeBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp18>95[3]
Propargyl-substituted coumarinBenzyl AzideImmobilized Cu(I) ComplexH₂O/t-BuOH/ACNRoom Temp1267-98[9]
Azidoacetic acid2-EthynylpyridineCuI, DIPEATHFRoom Temp2.531[10]

Table 2: Esterification Reactions

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Pentanoic AcidMethanolAmberlyst 1560-93[11]
Acetic Acid4-methyl-2-pentanolH₂SO₄Reflux1-1.234.6[12]
Cinnamic AcidEthanolLipozyme TLIM--86[13]

Table 3: Amide Bond Formation

Carboxylic AcidAmineCoupling Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
n-Dodecanoic acidAnilineNb₂O₅TolueneReflux3090+[5][14]
N-Boc-L-prolineBenzylamineZrCl₄TolueneReflux4867[15]
VariousVariousB(OCH₂CF₃)₃MeCN805-2460-99[16]

Table 4: Sonogashira Coupling

AlkyneAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuIDiisopropylamineToluene552074[14]
Phenylacetylene4-IodotoluenePd on alumina, Cu₂O-THF-DMA7572<2 (batch)[17]
Phenylacetylene4-Iodonitrobenzeneα-Fe₂O₃ nanoparticlesK₂CO₃Ethylene Glycol80-High[6]

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol[8]

Materials:

  • 4-Pentyn-1-ol (1 mL, 10.7 mmol)

  • Acetone

  • Jones' reagent

  • Ether (Et₂O)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane

  • Ether

Procedure:

  • Dissolve 4-pentyn-1-ol (1 mL, 10.7 mmol) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones' reagent dropwise with vigorous stirring until the reaction mixture remains orange.

  • Allow the reaction mixture to warm to room temperature and continue adding Jones' reagent dropwise to maintain the orange color.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), add water and extract the product several times with ether (Et₂O).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ether = 8:2) to yield this compound as a colorless oil. (Reported Yield: 82%)

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol outlines a general workflow for conjugating a biomolecule containing an alkyne (like a derivative of this compound) to another molecule containing an azide.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Alkyne Prepare Alkyne-modified Biomolecule (e.g., using this compound NHS ester) Mix_Reactants Combine Alkyne-biomolecule and Azide-molecule in buffer Prepare_Alkyne->Mix_Reactants Prepare_Azide Prepare Azide-containing Molecule Prepare_Azide->Mix_Reactants Prepare_Catalyst Prepare Catalyst Solution (e.g., CuSO4 and Sodium Ascorbate) Add_Catalyst Add Catalyst Solution to initiate 'click' reaction Prepare_Catalyst->Add_Catalyst Mix_Reactants->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify the Conjugate (e.g., via chromatography or dialysis) Incubate->Purify Analyze Analyze the Product (e.g., by SDS-PAGE, Mass Spectrometry) Purify->Analyze

Conclusion

This compound is a powerful and versatile reagent in chemical synthesis, offering dual functionality that enables a wide array of transformations. Its participation in robust and efficient reactions like CuAAC and Sonogashira coupling, as well as classical transformations such as esterification and amidation, solidifies its role as a key building block in the construction of complex molecular architectures. The mechanisms and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively harness the synthetic potential of this compound in their respective fields.

References

The Biological Activity of 4-Pentynoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid and its derivatives represent a class of small molecules with diverse and significant biological activities. Characterized by a terminal alkyne group, these compounds have garnered interest in medicinal chemistry and drug development for their potential as inhibitors of key metabolic enzymes and modulators of neurological pathways. Their structural similarity to the established anticonvulsant, valproic acid, has further fueled research into their therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their effects on fatty acid oxidation, anticonvulsant properties, and neuroprotective potential. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of this promising class of compounds.

Core Biological Activities

The biological effects of this compound and its derivatives are primarily attributed to their ability to interact with and modulate the function of specific enzymes and receptors. The key areas of biological activity identified for this class of compounds are detailed below.

Inhibition of Fatty Acid Oxidation

A significant body of research has focused on the ability of this compound and its analogs to inhibit fatty acid β-oxidation, a critical metabolic pathway for energy production. This inhibitory action is primarily mediated through the targeting of enzymes within this pathway.

Mechanism of Action: 4-Pentenoic acid, a structurally related compound, and its metabolites have been shown to inhibit carnitine acetyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria[1]. The terminal alkyne group of this compound derivatives can act as a reactive handle, potentially leading to the irreversible inhibition of key enzymes in the β-oxidation spiral.

Signaling Pathway: Inhibition of Fatty Acid β-Oxidation

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation and highlights the potential point of inhibition by this compound derivatives.

fatty_acid_oxidation_inhibition cluster_mitochondria Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation CPT1 CPT1 Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 CPT2->Acyl_CoA Mitochondria Mitochondrial Matrix Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor This compound Derivative Inhibitor->Beta_Oxidation Inhibition

Inhibition of Fatty Acid β-Oxidation Pathway.
Anticonvulsant Activity

Several derivatives of this compound have been investigated for their anticonvulsant properties, largely due to their structural resemblance to valproic acid (VPA), a widely used antiepileptic drug.

Mechanism of Action: The anticonvulsant effects of VPA and its analogs are believed to be multifactorial. One proposed mechanism is the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can suppress seizure activity. Another potential mechanism involves the modulation of GABAergic neurotransmission.

Signaling Pathway: HDAC Inhibition

The diagram below illustrates the proposed mechanism of HDAC inhibition by VPA and its analogs, leading to gene expression changes that may contribute to their anticonvulsant effects.

hdac_inhibition_pathway VPA_analog This compound Derivative (VPA Analog) HDAC Histone Deacetylase (HDAC) VPA_analog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Altered Gene Expression (e.g., p21) Relaxed_Chromatin->Gene_Expression Anticonvulsant_Effect Anticonvulsant Effect Gene_Expression->Anticonvulsant_Effect

HDAC Inhibition Signaling Pathway.
Neuroprotective Effects

Emerging evidence suggests that certain derivatives of this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: The neuroprotective effects of these compounds are likely linked to their ability to modulate multiple pathways involved in neuronal survival and plasticity. For instance, 2-N-Pentyl-4-pentynoic acid, a VPA analogue, has been shown to enhance spatial learning and memory, potentially by increasing the prevalence of the neural cell adhesion molecule (NCAM)[2].

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of various this compound derivatives.

Compound/DerivativeBiological ActivityAssay TypeTargetQuantitative DataReference
5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acidGABA Receptor Inhibition[3H]EBOB Binding AssayIonotropic GABA ReceptorsIC50 = 88 nM[3]
5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acidGABA Receptor InhibitionWhole-cell Patch ClampIonotropic GABA ReceptorsIC50 = 0.54 µM[3]
2-N-Pentyl-4-pentynoic acidNeuroprotectionIn vivo (Water Maze)N/AEffective Dose = 16-85 mg/kg[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

Fatty Acid Oxidation Inhibition Assay (Radiolabeled Substrate)

This protocol is adapted for the measurement of fatty acid oxidation in cell culture or tissue homogenates using a radiolabeled fatty acid.

Materials:

  • Cells or tissue homogenate

  • [1-14C]Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Culture medium (e.g., DMEM) or appropriate buffer

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture/Tissue Preparation: Culture cells to confluence in appropriate multi-well plates. For tissue, homogenize in a suitable buffer on ice.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-14C]palmitic acid complexed to BSA in the culture medium or buffer. The final concentration of palmitate and radioactivity should be optimized for the specific cell type or tissue.

  • Incubation:

    • Wash the cells or tissue homogenate with a pre-warmed buffer.

    • Add the reaction mixture containing the [1-14C]palmitic acid-BSA complex and L-carnitine.

    • Add the test compound (this compound derivative) at various concentrations. Include a vehicle control.

    • Incubate at 37°C for a defined period (e.g., 1-3 hours).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a final concentration of cold perchloric acid (e.g., 0.5 M). This will precipitate proteins and un-metabolized [1-14C]palmitic acid.

    • Centrifuge the samples to pellet the precipitate.

  • Measurement of Radioactivity:

    • Collect the supernatant, which contains the acid-soluble metabolites (ASMs) of [1-14C]palmitic acid (e.g., [1-14C]acetyl-CoA).

    • Add the supernatant to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation as the amount of 14C-labeled ASMs produced per unit of time per mg of protein.

    • Determine the IC50 value of the this compound derivative by plotting the percentage of inhibition against the log of the inhibitor concentration.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This protocol describes the MES test in mice, a widely used model for generalized tonic-clonic seizures.

Materials:

  • Male mice (e.g., ICR strain, 20-30 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

  • Test compound (this compound derivative) and vehicle

  • Standard anticonvulsant drug (e.g., phenytoin) for positive control

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week.

  • Drug Administration:

    • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

    • Administer the standard anticonvulsant to a positive control group.

    • The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • MES Induction:

    • Apply a drop of electrode solution to the corneal electrodes.

    • Gently restrain the mouse and apply the electrodes to the corneas.

    • Deliver a single electrical stimulus of a fixed intensity and duration (e.g., 50 mA for 0.2 seconds).

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of both hindlimbs for at least 3 seconds.

  • Data Analysis:

    • A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension in a significant number of animals compared to the vehicle-treated group.

    • The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated using probit analysis.

Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (scPTZ) Test

This protocol details the scPTZ test, a model for myoclonic and absence seizures.

Materials:

  • Male mice (e.g., ICR strain, 20-30 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (this compound derivative) and vehicle

  • Standard anticonvulsant drug (e.g., ethosuximide) for positive control

Procedure:

  • Animal Preparation: Acclimatize mice as described for the MES test.

  • Drug Administration: Administer the test compound, vehicle, or standard drug as described for the MES test.

  • PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ into the loose skin on the back of the neck.

  • Observation:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber.

    • Observe the animal for a period of 30 minutes for the occurrence of clonic seizures. A clonic seizure is defined as a period of clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds.

  • Data Analysis:

    • A compound is considered to have anticonvulsant activity if it prevents the occurrence of clonic seizures in a significant number of animals compared to the vehicle-treated group.

    • The ED50 can be calculated using probit analysis.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for measuring HDAC activity in cell lysates.

Materials:

  • Cell lysate containing HDACs

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • HDAC inhibitor (this compound derivative)

  • Developer solution (containing a protease like trypsin)

  • Standard HDAC inhibitor (e.g., Trichostatin A, TSA)

  • Fluorometer

Procedure:

  • Preparation of Reagents: Prepare working solutions of the HDAC substrate, developer, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell lysate to each well.

    • Add the test compound at various concentrations. Include a vehicle control and a positive control (TSA).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate to release the fluorophore.

    • Incubate at 37°C for a short period (e.g., 15 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated ability to inhibit fatty acid oxidation, exert anticonvulsant effects, and provide neuroprotection warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate ongoing research in this area and to support the rational design and development of new drug candidates based on the this compound core structure. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising derivatives.

References

Physical and chemical properties of 4-Pentynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-pentynoic acid, a versatile building block in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Properties

This compound, also known as propargylacetic acid, is a carboxylic acid containing a terminal alkyne functional group.[1][2][3] This unique structure imparts it with versatile reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and biologically active compounds.[4][5][6]

Physical Properties

This compound is a white to beige crystalline powder or solid at room temperature.[1][5][7][8] It is soluble in water and low polarity organic solvents such as ethanol, acetone, and methyl-tert-butylether.[4][9][10] Key physical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆O₂[2][5][9][11]
Molecular Weight 98.10 g/mol [2][5][9][11][12]
Melting Point 54-57 °C[2][4]
Boiling Point 110 °C at 30 mmHg[4][10]
Flash Point 75 °C (167 °F)[1][2][7]
Appearance White to beige crystalline powder/solid[1][5][7][8]
Solubility Soluble in water, ethanol, acetone, and methyl-tert-butylether.[4][9]
Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its two functional groups: the carboxylic acid and the terminal alkyne. This allows it to participate in a variety of chemical transformations. It is noted to be sensitive to light and air, and should be stored under an inert atmosphere.[1][2]

PropertyValueSource
CAS Number 6089-09-4[1][2][4][9][10]
pKa (Predicted) 4.30 ± 0.10[8]
¹H NMR (CDCl₃, 400 MHz) δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm[4][13]
InChI 1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)[11]
SMILES C#CCCC(=O)O[9][11][12]

Reactivity and Applications

This compound's terminal alkyne and carboxylic acid functionalities make it a versatile reagent in organic synthesis. It is particularly noted for its use in:

  • Click Chemistry : The terminal alkyne allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6]

  • Intramolecular Cyclizations : It can undergo copper-catalyzed intramolecular cyclization to form enol lactones.[4]

  • Synthesis of Heterocycles : It serves as a precursor for various heterocyclic compounds.

  • Biologically Active Molecules : It is a building block for biologically active ynenol lactones when reacted with 1-bromo-1-alkynes in the presence of a palladium catalyst.[4] It has also been investigated as a hypoglycemic agent.[4]

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

A common and efficient method for the synthesis of this compound is the oxidation of 4-pentyn-1-ol using Jones reagent.[4][13]

Materials:

  • 4-pentyn-1-ol

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Water

  • Diethyl ether (Et₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane

  • Ether

Procedure:

  • Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.[4][13]

  • Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.[4][13]

  • Allow the reaction mixture to warm to room temperature and continue to stir for 1 hour. Add more Jones reagent if the orange color fades.[4][13]

  • Quench the reaction by adding water.[4][13]

  • Extract the aqueous mixture several times with diethyl ether.[4][13]

  • Combine the organic extracts and wash with a saturated brine solution.[4][13]

  • Dry the organic layer over anhydrous sodium sulfate.[4][13]

  • Remove the solvent under reduced pressure to obtain the crude product.[4][13]

  • Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield this compound as a colorless oil.[4][13] A typical yield for this procedure is around 82%.[4][13]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow reagent1 4-Pentyn-1-ol in Acetone reaction Oxidation at 0°C to RT reagent1->reaction reagent2 Jones Reagent reagent2->reaction workup Workup (Water, Et2O extraction, Brine wash, Drying) reaction->workup purification Purification (Flash Chromatography) workup->purification product This compound purification->product

References

A Technical Guide to the Physicochemical Properties of 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-pentynoic acid, a valuable building block in synthetic organic chemistry and drug discovery. This document summarizes its key quantitative data and outlines the standard experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its application in experimental design, reaction optimization, and formulation development.

PropertyValueData Source
Molecular Weight 98.10 g/mol PubChem[1], Sigma-Aldrich[2]
Density Not Experimentally DeterminedN/A

Experimental Protocols

The determination of the molecular weight and density of a solid organic compound such as this compound can be achieved through established laboratory techniques. The following sections detail the general methodologies for these measurements.

Determination of Molecular Weight via Titration

A common and accurate method for determining the molecular weight of an unknown carboxylic acid is through titration with a standardized base.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid (e.g., this compound) and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

  • Indicator Addition: Add a few drops of an appropriate pH indicator, such as phenolphthalein, to the dissolved acid solution.

  • Titration: Titrate the acid solution with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration. The base is added incrementally from a burette until the endpoint is reached, which is indicated by a persistent color change of the indicator.

  • Calculation: The molecular weight of the acid can be calculated from the volume of the base used, its concentration, and the initial mass of the acid. The reaction proceeds with a 1:1 stoichiometry between the monoprotic carboxylic acid and the strong base.

Determination of Density for a Solid Compound

Several methods are available for determining the density of a solid organic compound. The choice of method may depend on the physical form of the solid (e.g., crystalline, powder).

1. Gas Pycnometry:

This non-destructive method is highly accurate for determining the true density of a solid.

Methodology:

  • Sample Placement: A known mass of the solid sample is placed in a sealed chamber of a known volume.

  • Gas Introduction: An inert gas, typically helium, is introduced into the chamber. The pressure is measured.

  • Expansion: The gas is then expanded into a second chamber of known volume, and the final pressure is measured.

  • Volume Calculation: The volume of the solid sample can be determined from the initial and final pressures and the known volumes of the chambers using the ideal gas law.

  • Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.

2. Buoyancy Method (Based on Archimedes' Principle):

This method determines the density of a solid by comparing its weight in air to its apparent weight when submerged in a liquid of known density.

Methodology:

  • Weighing in Air: The solid sample is first weighed in air to determine its mass.

  • Weighing in Liquid: The sample is then submerged in a liquid of known density (in which it is insoluble) and weighed again.

  • Volume Calculation: The difference between the two weights is the weight of the displaced liquid. The volume of the displaced liquid, which is equal to the volume of the sample, can be calculated using the density of the liquid.

  • Density Calculation: The density of the solid is then calculated by dividing its mass in air by its determined volume.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

cluster_0 Compound Acquisition & Purity cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting A Obtain Sample of This compound B Purity Analysis (e.g., NMR, HPLC) A->B C Molecular Weight Determination (e.g., Titration) B->C D Density Determination (e.g., Pycnometry) B->D E Other Properties (e.g., Melting Point) B->E F Data Compilation & Analysis C->F D->F E->F G Technical Guide Generation F->G

Caption: Workflow for the characterization of this compound.

References

4-Pentynoic Acid: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 4-Pentynoic acid, a valuable building block in organic synthesis. The document outlines the experimentally determined values for these key physical properties, details the methodologies for their determination, and presents a logical workflow for these experimental procedures.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the purification, handling, and storage of this compound. The empirically determined values are summarized in the table below.

Physical PropertyValueConditions
Melting Point52-58 °CAmbient Pressure
54-57 °CAmbient Pressure[1][2][3]
57 °CAmbient Pressure
Boiling Point110 °Cat 30 mmHg[1][2][3][4]
204 °Cat 760 mmHg (Atmospheric Pressure)

Experimental Protocols

The determination of accurate melting and boiling points requires precise experimental techniques. The following sections detail the standard methodologies employed for these measurements.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated digital melting point apparatus.

Materials and Equipment:

  • This compound sample (solid)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The melting point apparatus is calibrated using certified standards. The heating rate is set to a preliminary rapid scan (e.g., 10-20 °C/min) to approximate the melting range.

  • Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

  • Initial Determination: A rapid heating run is performed to get a rough estimate of the melting point.

  • Accurate Determination: A second measurement is performed with a fresh sample. The apparatus is heated rapidly to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

Boiling Point Determination at Reduced Pressure

The boiling point of this compound is determined at reduced pressure to prevent potential decomposition at its atmospheric boiling point. The Siwoloboff method is a common and effective technique.

Materials and Equipment:

  • This compound sample (liquid or molten)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Vacuum source and manometer

  • Clamps and stand

Procedure:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath. The apparatus is connected to a vacuum system with a manometer to control and measure the pressure.

  • Pressure Adjustment: The system is evacuated to the desired pressure (e.g., 30 mmHg).

  • Heating: The heating bath is stirred and heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Equilibrium: The heating is then discontinued, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific reduced pressure.

Experimental Workflow Visualization

The logical flow of the experimental determination of the physicochemical properties of this compound is depicted in the following diagram.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination (Reduced Pressure) mp_prep Sample Preparation (Grinding) mp_load Capillary Loading mp_prep->mp_load mp_rough Approximate MP (Rapid Heating) mp_load->mp_rough mp_accurate Accurate MP (Slow Heating) mp_rough->mp_accurate mp_record Record Melting Range mp_accurate->mp_record bp_prep Sample Preparation (in Test Tube) bp_assembly Apparatus Assembly (Siwoloboff Method) bp_prep->bp_assembly bp_pressure Set Reduced Pressure bp_assembly->bp_pressure bp_heat Heating and Observation of Bubbling bp_pressure->bp_heat bp_cool Cooling and Observation of Liquid Entry bp_heat->bp_cool bp_record Record Boiling Point bp_cool->bp_record start Start: Physicochemical Characterization cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_boiling_point cluster_boiling_point start->cluster_boiling_point end End: Data Compilation and Analysis cluster_melting_point->end cluster_boiling_point->end

Caption: Workflow for determining the melting and boiling points of this compound.

References

Unraveling the Acidity of 4-Pentynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-pentynoic acid, a molecule of significant interest in biochemical research and as a building block in synthetic chemistry. Understanding the pKa of this alkynoic acid is crucial for predicting its behavior in physiological environments and for optimizing its use in various applications, including drug design and development.

Quantitative Data Summary

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa value dictates the equilibrium between its protonated (uncharged) and deprotonated (anionic) forms. This equilibrium is critical for its biological activity, including its ability to cross cellular membranes and interact with enzymes.

ParameterValueSource
Predicted pKa 4.30 ± 0.10Computational Prediction
Experimental pKa Data not available in readily accessible public databases-

Note: While a predicted pKa value is available, a definitive experimental value from a primary source such as the IUPAC pKa dataset was not readily located in public databases. The predicted value serves as a useful estimate for its acidic strength, placing it in the range of typical carboxylic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of a carboxylic acid like this compound is most commonly and accurately determined by potentiometric titration. This method involves the gradual addition of a strong base of known concentration to a solution of the acid, while monitoring the pH of the solution.

Materials and Equipment
  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (100 mL)

  • This compound (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) solution (e.g., 1 M) for maintaining ionic strength

  • Deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of deionized water to a final concentration of approximately 10-20 mM.

    • Add a small volume of KCl solution to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Place the beaker containing the this compound solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Purge the solution with an inert gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a gentle stream of the inert gas over the solution during the titration.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the solution at a moderate, constant speed.

    • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, decrease the volume of the titrant increments to obtain more data points around the equivalence point.

    • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Relevance of pKa in Biological Systems: Inhibition of Fatty Acid β-Oxidation

This compound is a known inhibitor of mitochondrial fatty acid β-oxidation.[1][2][3] Its mechanism of action involves its conversion to a reactive metabolite that inactivates key enzymes in the β-oxidation pathway. The pKa of this compound is a critical parameter in this process, as it governs the molecule's ability to traverse the mitochondrial membranes to reach its site of action.

The workflow for the inhibition of β-oxidation by this compound can be visualized as a multi-step process where the initial transport of the molecule is pH-dependent.

Inhibition_of_Beta_Oxidation cluster_extracellular Extracellular/Cytosolic Space cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix 4P_acid This compound (HA) 4P_anion 4-Pentynoate (A-) 4P_acid->4P_anion H+ Transport Passive Diffusion (Unionized Form) 4P_acid->Transport Crosses membrane Equilibrium pKa ~ 4.3 4P_matrix This compound Transport->4P_matrix Activation Acyl-CoA Synthetase 4P_matrix->Activation ATP, CoA Metabolite 4-Pentenoyl-CoA Activation->Metabolite Inhibition Inhibition of β-Oxidation Enzymes (e.g., Thiolase) Metabolite->Inhibition

Figure 1. Logical workflow of the inhibition of fatty acid β-oxidation by this compound.

The initial step in the inhibitory action of this compound is its entry into the mitochondrial matrix. The mitochondrial inner membrane is generally impermeable to charged molecules. Therefore, the protonated, uncharged form of this compound (HA) is favored for passive diffusion across the lipid bilayer. The relative concentration of the protonated versus the deprotonated (anionic, A-) form is determined by the pH of the surrounding environment and the pKa of the acid, according to the Henderson-Hasselbalch equation.

Once inside the mitochondrial matrix, which has a higher pH than the intermembrane space, this compound can be activated by acyl-CoA synthetases to its CoA ester, 4-pentenoyl-CoA. This metabolite is then a substrate for enzymes of the β-oxidation pathway, leading to the formation of a reactive intermediate that irreversibly inhibits key enzymes such as thiolase.[1][4] The efficiency of this entire process is therefore fundamentally linked to the initial concentration of the membrane-permeable, protonated form of this compound, which is directly governed by its pKa.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 4-Pentynoic Acid in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-pentynoic acid as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation technique enables the efficient and specific formation of a stable 1,2,3-triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule.[1][][3][4] The carboxyl group of this compound offers a convenient handle for subsequent modifications or for altering the physicochemical properties of the target molecule, making it a valuable tool in various research and development areas, including bioconjugation, drug discovery, and materials science.[5][6]

Core Concepts of Copper-Catalyzed Click Chemistry (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for the conjugation of complex biomolecules.[1][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[9][10] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent the precipitation of copper salts.[8][9][10]

Applications of this compound in CuAAC

Bioconjugation and Protein Labeling

This compound can be used to introduce a terminal alkyne group onto proteins and other biomolecules. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines, such as the side chain of lysine residues, thereby functionalizing the protein with an alkyne handle. This "alkyne-tagged" protein can then be selectively labeled with an azide-containing probe, such as a fluorophore, biotin, or a drug molecule, via CuAAC.[11][12] This strategy is widely used in activity-based protein profiling (ABPP) and for the visualization and tracking of proteins in complex biological systems.[11][13]

Small Molecule Synthesis and Drug Discovery

In medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of novel small molecules. The alkyne group can be "clicked" with a diverse library of azide-containing fragments to rapidly generate a multitude of triazole-containing compounds. The resulting triazole ring is a stable, aromatic heterocycle that can act as a pharmacophore, mimicking a peptide bond or participating in hydrogen bonding interactions with biological targets. The carboxylic acid moiety can be further functionalized to modulate solubility, cell permeability, or to attach the molecule to a larger carrier.

Polymer and Materials Science

This compound is utilized in polymer chemistry to synthesize and modify polymers.[5][6] It can be incorporated into polymer chains as a monomer or grafted onto existing polymers to introduce alkyne functionalities. These alkyne-modified polymers can then be cross-linked or functionalized with azide-containing molecules to create novel materials with tailored properties, such as hydrogels, functional surfaces, and nanoparticles for drug delivery.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO, THF, or t-butanol)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

  • In another tube, prepare a solution of CuSO₄·5H₂O (0.01-0.1 equivalents). If using a ligand, pre-mix the CuSO₄ solution with the THPTA ligand (0.05-0.5 equivalents) in a 1:5 copper-to-ligand ratio.[9][10]

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution (or the pre-mixed copper/ligand solution).

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are typically complete within 1-12 hours.[14]

  • Upon completion, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride to complex the copper catalyst, followed by extraction with an organic solvent.[14]

  • The crude product can be purified by standard methods such as column chromatography.

Protocol 2: Labeling of a Protein with an Azide-Fluorophore using this compound NHS Ester

This two-step protocol outlines the functionalization of a protein with this compound followed by fluorescent labeling via CuAAC.

Step A: Protein Alkynylation

  • Prepare a stock solution of this compound NHS ester in a dry, aprotic solvent (e.g., DMSO or DMF).

  • Dissolve the protein of interest in a suitable buffer (e.g., PBS, HEPES; avoid amine-containing buffers like Tris).[15]

  • Add the this compound NHS ester solution to the protein solution in a 10-20 fold molar excess.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Remove the excess unreacted NHS ester by dialysis, spin filtration, or size-exclusion chromatography.

Step B: Click Labeling with Azide-Fluorophore

  • To the alkynylated protein solution, add the azide-functionalized fluorophore (1.5-5 equivalents).

  • Prepare fresh stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate.

  • Add the CuSO₄ and THPTA ligand solution to the protein-fluorophore mixture to a final concentration of 50-250 µM copper and 250-1250 µM ligand.[10]

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The labeled protein can be purified from excess reagents using dialysis or size-exclusion chromatography.

Quantitative Data Summary

The efficiency of CuAAC reactions is typically high, with yields often exceeding 90%. The following table summarizes typical reaction parameters.

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMLower concentrations may require longer reaction times or higher catalyst loading.
Copper(I) Catalyst 1-10 mol%Higher catalyst loading can accelerate the reaction but may lead to side reactions or protein precipitation.
Reducing Agent (Sodium Ascorbate) 10-50 mol%A stoichiometric excess is often used to maintain the copper in its active Cu(I) state.
Ligand (e.g., THPTA) 5-50 mol%A 5:1 ligand to copper ratio is commonly employed to enhance reaction kinetics and stability.[9][10]
Reaction Time 1 - 12 hoursDependent on reactant concentrations, catalyst loading, and temperature.[14]
pH 4 - 12The reaction is tolerant to a wide pH range, making it suitable for biological applications.[1]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Yield >90%Generally high for small molecule synthesis and efficient for bioconjugation.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the mechanism of the copper-catalyzed azide-alkyne cycloaddition and a typical experimental workflow for protein labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle 4_Pentynoic_Acid This compound (Alkyne) Cu_Acetylide Copper Acetylide Intermediate 4_Pentynoic_Acid->Cu_Acetylide + Cu(I) Azide_Molecule Azide-Molecule Azide_Molecule->Cu_Acetylide Cycloaddition Cu_I Cu(I) Cu_II Cu(II) Cu_II->Cu_I Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_II Triazole_Product 1,2,3-Triazole Product Cu_Acetylide->Triazole_Product Protonolysis Triazole_Product->Cu_I Releases

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protein_Labeling_Workflow Start Start: Unlabeled Protein Step1 Step 1: Alkynylation React with this compound NHS Ester Start->Step1 Purify1 Purification (e.g., Dialysis) Step1->Purify1 Step2 Step 2: Click Reaction Add Azide-Fluorophore, Cu(I) catalyst, Ligand, and Reducing Agent Purify1->Step2 Purify2 Purification (e.g., Size-Exclusion Chromatography) Step2->Purify2 End End: Labeled Protein Purify2->End

Caption: Workflow for Protein Labeling using this compound and CuAAC.

References

Application Notes and Protocols for Bioconjugation with 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 4-pentynoic acid and its activated esters in bioconjugation. This compound is a versatile bifunctional linker, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid that can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on biomolecules such as proteins, peptides, and antibodies. This dual functionality allows for a two-step conjugation strategy, enabling the precise and stable attachment of a wide range of molecules to biological targets.

Introduction to this compound Bioconjugation

This compound serves as a bridge between a biomolecule and a molecule of interest. The bioconjugation process typically involves two key stages:

  • Amine Modification: The carboxylic acid of this compound is activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a biomolecule to form a stable amide bond. This step introduces a terminal alkyne handle onto the biomolecule.

  • Click Chemistry Ligation: The alkyne-modified biomolecule is then reacted with an azide-functionalized molecule of interest via a cycloaddition reaction. This "click" reaction is highly specific, efficient, and biocompatible. Two main types of click chemistry are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regiospecific, forming a 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern. Since this compound contains a terminal alkyne, SPAAC would be used to conjugate it to a biomolecule that has been modified with a strained cyclooctyne. However, the more common approach is to use this compound to install the alkyne and then react it with an azide-modified molecule of interest.

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data that can be expected when performing bioconjugation with this compound. The actual results will vary depending on the specific biomolecule, reagents, and reaction conditions.

Table 1: Amine Modification with this compound NHS Ester

BiomoleculeMolar Ratio (NHS Ester:Protein)Degree of Labeling (DOL) (alkynes/protein)Labeling Efficiency
Bovine Serum Albumin (BSA)5:11.5 - 3.0~30-60%
Monoclonal Antibody (mAb)10:12.0 - 4.5~20-45%
Lysozyme3:11.0 - 2.0~33-67%

Degree of Labeling (DOL) is the average number of this compound molecules conjugated per protein molecule. It can be determined using various methods, including MALDI-TOF mass spectrometry or by conjugating a fluorescent azide and measuring the absorbance.

Table 2: Click Chemistry Ligation of Alkyne-Modified Biomolecules

Reaction TypeAlkyne-Modified BiomoleculeAzide-Functionalized MoleculeReaction TimeTypical Yield
CuAACAlkyne-BSA (DOL ~2)Azido-PEG1-4 hours> 90%
CuAACAlkyne-mAb (DOL ~3)Azide-Drug2-6 hours> 85%
SPAAC*Alkyne-PeptideDBCO-Fluorophore1-2 hours> 95%

Note: For SPAAC, typically the biomolecule is modified with an azide, and the molecule of interest contains the strained alkyne (e.g., DBCO). The data presented here is for the less common reverse scenario for illustrative purposes.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound NHS Ester

This protocol describes the labeling of a protein with this compound N-hydroxysuccinimide (NHS) ester to introduce terminal alkyne groups.

Materials:

  • Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.

  • Prepare the this compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Alkyne-Modified Protein:

    • Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

    • The purified alkyne-modified protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to an azide-functionalized molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide molecule is recommended.

  • Prepare the Copper Catalyst Premix:

    • In a separate tube, mix the CuSO4 solution and the copper ligand solution. A 1:5 molar ratio of CuSO4 to ligand is common.

  • Initiate the CuAAC Reaction:

    • Add the copper catalyst premix to the reaction mixture containing the protein and azide.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the less common scenario where a this compound-alkyne modified protein is conjugated to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the strained cyclooctyne-functionalized molecule in the reaction buffer. A 3- to 10-fold molar excess of the cyclooctyne molecule is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction kinetics will depend on the specific strained cyclooctyne used.

  • Purification:

    • Purify the bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted starting materials.

Mandatory Visualizations

Bioconjugation_Workflow Overall Bioconjugation Workflow with this compound cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Click Chemistry Ligation Protein Protein with Primary Amines (e.g., Lysine) Labeling Amide Bond Formation (pH 8.3) Protein->Labeling NHS_Ester This compound NHS Ester NHS_Ester->Labeling Alkyne_Protein Alkyne-Modified Protein Click_Reaction CuAAC or SPAAC Alkyne_Protein->Click_Reaction Labeling->Alkyne_Protein Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Click_Reaction Bioconjugate Final Bioconjugate Click_Reaction->Bioconjugate

Caption: Overall workflow for bioconjugation using this compound.

CuAAC_Mechanism Simplified CuAAC Reaction Mechanism Alkyne Terminal Alkyne (on Protein) Reaction_Complex Cycloaddition Alkyne->Reaction_Complex Azide Azide (on Molecule of Interest) Azide->Reaction_Complex Cu_I Cu(I) Catalyst Cu_I->Reaction_Complex Forms Copper Acetylide Triazole 1,4-Disubstituted Triazole Linkage Reaction_Complex->Triazole

Caption: Simplified mechanism of the CuAAC reaction.

Drug_Development_Workflow Application in Targeted Drug Delivery Antibody Targeting Antibody (mAb) Alkyne_mAb Alkyne-mAb Antibody->Alkyne_mAb Amine Modification Pentynoic_Acid This compound NHS Ester Pentynoic_Acid->Alkyne_mAb ADC Antibody-Drug Conjugate (ADC) Alkyne_mAb->ADC CuAAC Azide_Drug Azide-Drug Payload Azide_Drug->ADC Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Targeting Internalization Internalization & Drug Release Target_Cell->Internalization Cell_Death Cell Death Internalization->Cell_Death

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Application Notes and Protocols: Metabolic Labeling of Cells with 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with 4-Pentynoic acid (4-PA) is a powerful technique for the study of protein acylation, a crucial post-translational modification involved in regulating protein function, localization, and stability. As a terminal alkyne-containing analog of a short-chain fatty acid, 4-PA is readily taken up by cells and incorporated into proteins by cellular enzymes, particularly lysine acetyltransferases (KATs) like p300. The incorporated alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This enables the visualization, enrichment, and identification of acylated proteins, providing valuable insights into cellular metabolism, signaling pathways, and the mechanisms of drug action.

These application notes provide detailed protocols for the metabolic labeling of mammalian cells with this compound, followed by downstream analysis using in-gel fluorescence and mass spectrometry-based proteomics.

Data Presentation

Recommended Labeling Conditions

Successful metabolic labeling requires optimization of probe concentration and incubation time to achieve sufficient incorporation without inducing cytotoxicity. The following table provides recommended starting concentrations and incubation times for this compound based on published data for similar alkynyl fatty acid analogs.[3][4] It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental condition to determine the optimal parameters.

ParameterRecommended Starting RangeNotes
Concentration 25 - 100 µMHigher concentrations may lead to cytotoxicity. A dose-response curve to assess cell viability is recommended.
Incubation Time 4 - 24 hoursShorter times may be sufficient for highly abundant proteins, while longer times can increase labeling of less abundant species.
Cytotoxicity Assessment

It is essential to assess the cytotoxicity of this compound on the specific cell line being used. A common method is the MTT assay, which measures cell metabolic activity as an indicator of viability.

AssayProtocol Summary
MTT Assay 1. Seed cells in a 96-well plate and allow them to adhere. 2. Treat cells with a range of 4-PA concentrations for the desired incubation time. 3. Add MTT reagent to each well and incubate. 4. Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals. 5. Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[5][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (4-PA) stock solution (e.g., 100 mM in DMSO)

  • Cell scraper

Procedure:

  • Seed cells in a culture dish (e.g., 10 cm dish for proteomics, 6-well plate for in-gel fluorescence) and grow to 70-80% confluency.

  • Prepare the labeling medium by diluting the 4-PA stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • To harvest, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate by adding an appropriate lysis buffer (see Protocol 3) and scraping the cells.

  • Collect the cell lysate and proceed with downstream analysis or store at -80°C.

Protocol 2: In-Gel Fluorescence Visualization of 4-PA Labeled Proteins

This protocol utilizes the copper-catalyzed click chemistry reaction to attach a fluorescent azide reporter to the alkyne-modified proteins in the cell lysate for visualization by SDS-PAGE.

Materials:

  • 4-PA labeled cell lysate (from Protocol 1)

  • Protein concentration assay kit (e.g., BCA)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol 1:4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Fluorescent azide (e.g., Azide-Alexa Fluor 488) stock solution (e.g., 10 mM in DMSO)

  • Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Thaw the 4-PA labeled cell lysate on ice and determine the protein concentration.

  • In a microcentrifuge tube, add 20-50 µg of protein lysate. Adjust the volume with lysis buffer to a final volume of ~25 µL.

  • Add the following click chemistry reagents in order, vortexing gently after each addition:

    • Fluorescent azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[1][7]

Protocol 3: Affinity Enrichment and Proteomic Analysis of 4-PA Labeled Proteins

This protocol describes the enrichment of 4-PA labeled proteins using an azide-biotin tag followed by on-bead digestion and sample preparation for mass spectrometry.

Materials:

  • 4-PA labeled cell lysate (from Protocol 1)

  • Click chemistry reagents (as in Protocol 2, but with Azide-PEG3-Biotin instead of a fluorescent azide)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea in PBS)

  • Wash Buffer 3 (e.g., 50 mM ammonium bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., sequencing grade)

  • Elution/Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Click Reaction with Biotin-Azide:

    • Perform the click chemistry reaction as described in Protocol 2, using 1-2 mg of protein lysate and substituting the fluorescent azide with an azide-biotin conjugate (e.g., Azide-PEG3-Biotin) at a final concentration of 100 µM.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents. A methanol-chloroform precipitation is effective.[8]

  • Affinity Enrichment:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS).

    • Incubate the lysate with pre-washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.[9]

    • Pellet the beads and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in Reduction solution and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Alkylation solution. Incubate in the dark for 20 minutes.

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Resuspend the beads in Elution/Digestion Buffer containing trypsin.

    • Incubate overnight at 37°C with shaking.

  • Sample Preparation for Mass Spectrometry:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.[10]

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in an appropriate solvent for LC-MS/MS analysis.

Mandatory Visualization

Caption: Experimental workflow for metabolic labeling and analysis.

p300_pathway cluster_input Metabolic Input cluster_cellular_process Cellular Processing cluster_output Protein Modification & Downstream Effects four_pa This compound four_pentanoyl_coa 4-Pentynoyl-CoA four_pa->four_pentanoyl_coa Cellular Metabolism p300 p300/CBP (Lysine Acetyltransferase) four_pentanoyl_coa->p300 acetylated_protein Alkyne-Labeled Acylated Protein p300->acetylated_protein Transfers 4-pentynoyl group substrate_protein Substrate Protein (e.g., Histones, Transcription Factors) substrate_protein->p300 downstream_effects Altered Gene Expression, Cellular Processes acetylated_protein->downstream_effects

Caption: p300-mediated protein acylation with this compound.

References

4-Pentynoic Acid: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

4-Pentynoic acid, a bifunctional molecule featuring a terminal alkyne and a carboxylic acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it an essential tool in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic methodologies.

Key Applications of this compound

The dual functionality of this compound enables its participation in a variety of synthetic transformations. The carboxylic acid moiety can readily undergo esterification and amidation reactions, while the terminal alkyne is a versatile handle for cycloadditions, coupling reactions, and metal-catalyzed transformations.

dot

Caption: Versatility of this compound in Organic Synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. The carboxylic acid group can be either pre-functionalized or remain as a handle for subsequent modifications.

Experimental Protocol: General Procedure for CuAAC of this compound

dot

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 4-Pentynoic_Acid 4-Pentynoic_Acid Reaction_Mixture Reaction in Solvent (e.g., t-BuOH/H2O) 4-Pentynoic_Acid->Reaction_Mixture Organic_Azide Organic_Azide Organic_Azide->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Reaction_Mixture Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Chromatography Workup->Purification Product 1,4-Disubstituted-1,2,3-triazole Purification->Product

Caption: Workflow for a typical CuAAC reaction using this compound.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)[1][6]

  • Solvent (e.g., tert-butanol/water 1:1)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equiv) and, if used, the ligand (e.g., THPTA, 0.25-0.5 equiv) in water.[7]

  • To the stirred solution of the alkyne and azide, add the copper sulfate solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

EntryAzide SubstrateProductYield (%)Reference
1Benzyl azide1-Benzyl-4-(2-carboxyethyl)-1H-1,2,3-triazole>95Adapted from[7]
2Azido-functionalized biomoleculeBiomolecule-triazole conjugateVariableAdapted from[7]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The interplay between the carboxylic acid and the alkyne functionalities allows for elegant cyclization strategies.

Copper-Catalyzed Intramolecular Cyclization to Enol Lactones

This compound and its derivatives can undergo copper-catalyzed intramolecular cyclization to furnish enol lactones, which are present in numerous biologically active natural products.[8]

dot

Enol_Lactone_Synthesis 4-Pentynoic_Acid 4-Pentynoic_Acid Reaction Intramolecular Cyclization in Toluene 4-Pentynoic_Acid->Reaction Catalyst_System CuI / Ligand (e.g., trans-DMCDA) Catalyst_System->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 5-Methylene-dihydrofuran-2(3H)-one (Enol Lactone) Reaction->Product

Caption: Workflow for the synthesis of enol lactones from this compound.

Experimental Protocol: Synthesis of 5-Methylene-dihydrofuran-2(3H)-one

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (trans-DMCDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a dried Schlenk tube, add CuI (5 mol%), trans-DMCDA (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add a solution of this compound (1.0 equiv) in toluene.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the enol lactone.

EntrySubstrateProductYield (%)Reference
1This compound5-Methylene-dihydrofuran-2(3H)-oneHighAdapted from[8]
Gold/Silver-Catalyzed Cascade Synthesis of Complex Polycycles

This compound can participate in elegant cascade reactions to construct complex polycyclic frameworks in a single step. For instance, its reaction with substituted 2-(1H-benzo[d]imidazol-2-yl)anilines, catalyzed by a Au(I)/Ag(I) system, affords benzo[7][9]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinone derivatives.[4]

Experimental Protocol: One-Pot Synthesis of Benzo[7][10]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinones

Materials:

  • Substituted 2-(1H-benzo[d]imidazol-2-yl)aniline

  • This compound

  • Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆)

  • Silver(I) catalyst (e.g., AgOTf)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a reaction vial, combine the substituted 2-(1H-benzo[d]imidazol-2-yl)aniline (1.0 equiv), this compound (1.2 equiv), the gold catalyst (5 mol%), and the silver catalyst (5 mol%).

  • Add the solvent and heat the mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired polycyclic product.

EntrySubstrate 1Substrate 2ProductYield (%)Reference
12-(1H-Benzo[d]imidazol-2-yl)anilineThis compoundBenzo[7][9]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinoneHighAdapted from[4]

Peptide and Sequence-Defined Oligomer Synthesis

The bifunctional nature of this compound makes it an excellent building block for the synthesis of sequence-defined oligomers and for modifying peptides.[7][10] The carboxylic acid can form amide bonds, and the terminal alkyne can be used for subsequent "click" reactions, allowing for the iterative construction of complex macromolecules.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

dot

SPPS_Workflow Resin Amino-functionalized Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Repeat Repeat Deprotection and Coupling Cycles Coupling1->Repeat Couple_4PA Couple this compound Repeat->Couple_4PA Cleavage Cleavage from Resin and Side-chain Deprotection Couple_4PA->Cleavage Product Alkyne-modified Peptide Cleavage->Product

Caption: Workflow for incorporating this compound into a peptide.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the resin in DMF.

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.

  • For the final coupling step, use this compound as the "amino acid" to be coupled to the N-terminus of the peptide chain. Activate the carboxylic acid of this compound with HBTU and DIPEA and allow it to react with the free amine on the resin-bound peptide.

  • After the coupling is complete, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the alkyne-modified peptide by preparative HPLC.

Palladium-Catalyzed Coupling Reactions

This compound can also participate in palladium-catalyzed cross-coupling reactions. For example, it can react with 1-bromo-1-alkynes to form biologically active ynenol lactones.

Experimental Protocol: Palladium-Catalyzed Synthesis of Ynenol Lactones

Materials:

  • This compound

  • 1-Bromo-1-alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Base (e.g., Et₃N)

  • Solvent (e.g., THF)

Procedure:

  • To a reaction flask, add this compound (1.2 equiv), the 1-bromo-1-alkyne (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the ynenol lactone.

EntryAlkyne SubstrateProductYield (%)Reference
11-Bromo-1-hexyne5-(Hept-2-yn-1-ylidene)dihydrofuran-2(3H)-oneModerate to GoodAdapted from

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, offering multiple avenues for the construction of diverse and complex molecular architectures. Its utility in click chemistry, heterocycle synthesis, the construction of sequence-defined oligomers, and palladium-catalyzed reactions highlights its importance for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in this document provide a starting point for the exploration of the rich chemistry of this powerful synthon.

References

Application Notes and Protocols for the Synthesis of Sequence-Defined Oligomers Using 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequence-defined oligomers are macromolecules in which the monomer sequence is precisely controlled, akin to biopolymers like DNA and proteins. This precise control over the chemical structure at the molecular level allows for the development of materials with tailored properties for a wide range of applications, including data storage, nanotechnology, and targeted therapeutics. This document provides detailed protocols for the synthesis of sequence-defined oligomers utilizing 4-pentynoic acid as a key building block. The synthesis is based on an iterative solid-phase approach employing alternating amidification and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]

Principle of the Synthesis

The synthesis of sequence-defined oligomers using this compound is achieved through a chemoselective "AB + CD" iterative approach on a solid support, typically a Wang resin.[1][2] In this strategy:

  • Building Block A: this compound provides the carboxylic acid functionality for amide bond formation and a terminal alkyne for the CuAAC reaction.

  • Building Block B: A bifunctional spacer molecule containing a primary amine and an azide group, such as 1-amino-11-azido-3,6,9-trioxaundecane, is used to link the this compound monomers.

The synthesis cycle consists of two key steps:

  • Amidification: The carboxylic acid of this compound is coupled to the primary amine of the spacer molecule attached to the solid support.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of a resin-bound monomer is reacted with the azide of the incoming spacer molecule.

By iterating these two steps, a sequence-defined oligomer is constructed on the solid support. The sequence is determined by the order of addition of different "A" building blocks if variations are desired (e.g., using a substituted this compound to encode information).

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compoundSigma-Aldrich95%
Wang ResinNovabiochem100-200 mesh, ~1.0 mmol/g loading
1-Amino-11-azido-3,6,9-trioxaundecaneBroadpharm≥95%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis grade
Hydroxybenzotriazole (HOBt)Sigma-AldrichSynthesis grade
4-(Dimethylamino)pyridine (DMAP)Sigma-AldrichReagent grade
Copper(I) Iodide (CuI)Sigma-Aldrich98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichReagent grade
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Protocol 1: Loading of the First Monomer onto Wang Resin

This protocol describes the initial attachment of the bifunctional spacer (1-amino-11-azido-3,6,9-trioxaundecane, here acting as the initial linker to the resin via its amine, which would then require a different strategy than described in the core synthesis, for the purpose of this protocol we will assume the first building block attached is this compound).

  • Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation of this compound: In a separate flask, dissolve this compound (490 mg, 5.0 mmol, 5 equiv.), HOBt (675 mg, 5.0 mmol, 5 equiv.), and DMAP (30 mg, 0.25 mmol, 0.25 equiv.) in a mixture of DCM:DMF (2:1, 15 mL).

  • Coupling Reaction: Add DIC (780 µL, 5.0 mmol, 5 equiv.) to the activated this compound solution and immediately add the mixture to the swollen resin.

  • Reaction Incubation: Shake the reaction vessel at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 2: Iterative Synthesis Cycle

This cycle describes the addition of one monomer unit, consisting of the spacer and this compound.

Step 2a: Amidification

  • Resin Swelling: Swell the resin from the previous step in anhydrous DMF (10 mL) for 30 minutes.

  • Coupling of Spacer: In a separate flask, dissolve 1-amino-11-azido-3,6,9-trioxaundecane (1.09 g, 5.0 mmol, 5 equiv.) in DMF (10 mL). This step is not an amidification but a CuAAC reaction. The order of reactions is crucial. Assuming the resin is functionalized with an alkyne from this compound, the next step is the CuAAC with the azido-amine spacer.

Corrected Step 2a: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Resin Preparation: Swell the alkyne-functionalized resin in a mixture of DMF/DIPEA (4:1, 10 mL).

  • Reaction Mixture: In a separate flask, dissolve 1-amino-11-azido-3,6,9-trioxaundecane (1.09 g, 5.0 mmol, 5 equiv.) and CuI (95 mg, 0.5 mmol, 0.5 equiv.) in DMF/DIPEA (4:1, 10 mL).

  • CuAAC Reaction: Add the reaction mixture to the resin and shake at room temperature for 12 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove copper salts (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Step 2b: Amidification

  • Resin Swelling: Swell the amine-functionalized resin from the previous step in anhydrous DMF (10 mL) for 30 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (490 mg, 5.0 mmol, 5 equiv.) and HOBt (675 mg, 5.0 mmol, 5 equiv.) in DMF (10 mL).

  • Coupling Reaction: Add DIC (780 µL, 5.0 mmol, 5 equiv.) to the activated this compound solution and immediately add the mixture to the swollen resin.

  • Reaction Incubation: Shake the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Repeat Protocol 2 to achieve the desired oligomer length.

Protocol 3: Cleavage from Resin and Purification
  • Resin Preparation: Swell the final oligomer-bound resin in DCM (5 mL) for 30 minutes.

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).

  • Precipitation: Precipitate the crude oligomer by adding the combined filtrate to cold diethyl ether (50 mL).

  • Purification: Centrifuge the suspension, decant the ether, and dry the crude product. Purify the oligomer by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagent Quantities for a Single Iterative Cycle (for 1g of ~1.0 mmol/g resin)
StepReagentEquivalentsAmount
CuAAC Alkyne-functionalized Resin1.01 g
1-Amino-11-azido-3,6,9-trioxaundecane5.01.09 g
Copper(I) Iodide (CuI)0.595 mg
N,N-Diisopropylethylamine (DIPEA)-2.5 mL in 10 mL DMF
Amidification Amine-functionalized Resin1.0~1.2 g
This compound5.0490 mg
N,N'-Diisopropylcarbodiimide (DIC)5.0780 µL
Hydroxybenzotriazole (HOBt)5.0675 mg
Table 2: Characterization of a Model Trimer (Hypothetical Data Based on Typical Results)
Oligomer SequenceCalculated Mass (Da)Observed Mass (MALDI-TOF) (Da)Purity (RP-HPLC)Overall Yield (%)
(P-S)₃-OH987.15987.2 [M+H]⁺, 1009.2 [M+Na]⁺>95%~75%
(P = this compound unit, S = Spacer unit)

Visualizations

experimental_workflow cluster_loading Protocol 1: Initial Loading cluster_cycle Protocol 2: Iterative Cycle (Repeat n times) cluster_cleavage Protocol 3: Cleavage and Purification resin Wang Resin swell1 Swell Resin in DCM resin->swell1 couple1 Couple to Resin swell1->couple1 activate1 Activate this compound (DIC/HOBt/DMAP) activate1->couple1 wash_dry1 Wash and Dry couple1->wash_dry1 swell2 Swell Resin in DMF/DIPEA wash_dry1->swell2 add_spacer Add Azido-Amine Spacer and CuI swell2->add_spacer wash_dry2 Wash and Dry add_spacer->wash_dry2 swell3 Swell Resin in DMF wash_dry2->swell3 couple2 Amidification swell3->couple2 activate2 Activate this compound (DIC/HOBt) activate2->couple2 wash_dry3 Wash and Dry couple2->wash_dry3 wash_dry3->swell2 n-1 cycles cleave Cleave with TFA Cocktail wash_dry3->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify characterize Characterize (MALDI-TOF, HPLC) purify->characterize reaction_pathway Resin_Alkyne Resin-O-(C=O)-CH2CH2-C≡CH CuAAC_step CuAAC CuI, DIPEA, DMF Resin_Alkyne->CuAAC_step Spacer H2N-(CH2CH2O)3-CH2CH2-N3 Spacer->CuAAC_step Resin_Amine Resin-O-(C=O)-Triazole-(CH2CH2O)3-CH2CH2-NH2 CuAAC_step->Resin_Amine Amide_step Amidification DIC, HOBt, DMF Resin_Amine->Amide_step Pentynoic_Acid HOOC-CH2CH2-C≡CH Pentynoic_Acid->Amide_step Resin_Alkyne_Next Resin-O-(C=O)-Triazole-Spacer-NH-(C=O)-CH2CH2-C≡CH Amide_step->Resin_Alkyne_Next

References

Application Notes and Protocols for the Intramolecular Cyclization of 4-Pentynoic Acid to Form Enol Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 4-pentynoic acid to yield γ-methylene-γ-butyrolactone, an enol lactone, is a significant transformation in organic synthesis. Enol lactones are key structural motifs found in numerous biologically active natural products and serve as versatile intermediates in the synthesis of complex molecules and pharmaceuticals. This 5-exo-dig cyclization is commonly facilitated by transition metal catalysts, with copper(I) and gold(I) complexes being particularly effective. This application note provides a detailed overview of this reaction, including a summary of catalytic data, comprehensive experimental protocols, and a visualization of the reaction pathway. This reaction is notably observed as a potential side reaction in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2]

Data Presentation: Catalyst Performance in this compound Cyclization

The selection of an appropriate catalyst system is critical for achieving high efficiency and selectivity in the intramolecular cyclization of this compound. The following table summarizes quantitative data for different catalysts, providing a comparative overview of their performance under various reaction conditions.

Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
10 mol% CuBrThis compoundt-BuOH/H₂O (1:1)Room Temp.1>95Mindt & Schibli, 2007
[Au(IPr)][BF₄] / [Au(OH)(IPr)]Alkynoic acidsNeatRoom Temp.1-18HighNolan et al.
[IPrAuNCMe][SbF₆]Silyl enol ether of an alkynoic acidNitromethaneNot specifiedOvernight82-95(General procedure for a related substrate)[3]

Signaling Pathways and Experimental Workflows

The intramolecular cyclization of this compound proceeds via a metal-catalyzed pathway. The following diagram illustrates the generally accepted mechanism for this transformation.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 4-Pentynoic_Acid This compound Pi-Complex π-Alkyne Complex 4-Pentynoic_Acid->Pi-Complex Coordination Catalyst Metal Catalyst (e.g., Cu(I), Au(I)) Catalyst->Pi-Complex Oxymetallation Intramolecular Oxymetallation (5-exo-dig) Pi-Complex->Oxymetallation Nucleophilic Attack Vinylic_Metal_Intermediate Vinylic Metal Intermediate Oxymetallation->Vinylic_Metal_Intermediate Enol_Lactone γ-Methylene-γ-butyrolactone Vinylic_Metal_Intermediate->Enol_Lactone Protodemetalation Regenerated_Catalyst Regenerated Catalyst Vinylic_Metal_Intermediate->Regenerated_Catalyst

Caption: Proposed mechanism for the metal-catalyzed intramolecular cyclization of this compound.

Experimental Protocols

The following are detailed experimental protocols for the intramolecular cyclization of this compound using a copper(I) catalyst system.

Protocol 1: Copper(I)-Catalyzed Cyclization in Aqueous Media

This protocol is adapted from the work of Mindt and Schibli (2007) and is suitable for the efficient cyclization of this compound.[1]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (total volume 10 mL).

  • Catalyst Addition: To the stirred solution, add copper(I) bromide (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, add 20 mL of deionized water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary, although the reaction often proceeds cleanly to give the desired enol lactone in high purity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the copper(I)-catalyzed cyclization of this compound.

experimental_workflow start Start dissolve Dissolve this compound in t-BuOH/H₂O start->dissolve add_catalyst Add CuBr Catalyst dissolve->add_catalyst react Stir at Room Temperature (1 hour) add_catalyst->react workup Aqueous Work-up react->workup extract Extract with CH₂Cl₂ workup->extract dry Dry Organic Phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end Obtain γ-Methylene-γ-butyrolactone purify->end

Caption: Experimental workflow for the synthesis of γ-methylene-γ-butyrolactone.

Conclusion

The intramolecular cyclization of this compound is a robust and efficient method for the synthesis of enol lactones. Copper(I) catalysis, in particular, offers a mild and high-yielding pathway to the desired product. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this important class of compounds. Further exploration of other catalytic systems, such as those based on gold, may offer alternative or complementary routes to these valuable synthetic intermediates.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two key palladium-catalyzed reactions involving 4-pentynoic acid: cycloisomerization for the synthesis of γ-ylidene-γ-butyrolactones and Sonogashira coupling for the formation of carbon-carbon bonds. These reactions are valuable tools in organic synthesis for the construction of complex molecules relevant to pharmaceutical and materials science.

Palladium-Catalyzed Cycloisomerization of this compound

The palladium-catalyzed cycloisomerization of this compound provides a direct route to 5-methylenedihydrofuran-2(3H)-one (γ-methylene-γ-butyrolactone), a key structural motif in various natural products and bioactive molecules. This intramolecular reaction proceeds via an oxypalladation mechanism, followed by elimination.

Reaction Scheme

G cluster_reaction Cycloisomerization of this compound 4-Pentynoic_Acid This compound Product 5-Methylenedihydrofuran-2(3H)-one 4-Pentynoic_Acid->Product Pd(II) catalyst 80 °C, Solvent Catalyst Pd(II) Catalyst

Caption: Palladium-catalyzed cycloisomerization of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the cycloisomerization of this compound.

EntryPalladium CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂5Acetonitrile80485Adapted from[1]
2PdCl₂(PPh₃)₂5Toluene100678Hypothetical
3[Pd(IPr)Cl₂]₂2.5Dioxane80392Hypothetical
Experimental Protocol: Synthesis of 5-Methylenedihydrofuran-2(3H)-one

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 100 mg, 1.02 mmol).

  • Add anhydrous acetonitrile (e.g., 3.1 mL to achieve a 0.33 M solution) to the flask.

  • Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Add palladium(II) acetate (11.4 mg, 0.051 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 5-methylenedihydrofuran-2(3H)-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Workflow

G start Start prep Prepare Reactants (this compound, Solvent) start->prep end End inert Establish Inert Atmosphere (Ar or N2 Purge) prep->inert add_cat Add Pd(OAc)2 Catalyst inert->add_cat heat Heat to 80 °C add_cat->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup (Cool, Concentrate) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize characterize->end G cluster_reaction Sonogashira Coupling of this compound Reactants This compound + Aryl Iodide Product Coupled Product Reactants->Product Pd(PPh3)2Cl2, CuI Base, Solvent Catalysts Pd Catalyst Cu(I) Co-catalyst Base G cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-I(L2) pd0->pd_aryl Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-(C≡C-R)(L2) pd_aryl->pd_alkynyl cu_acetylide R-C≡C-Cu cu_acetylide->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product Reductive Elimination alkyne R-C≡C-H alkyne->cu_acetylide CuI, Base

References

Application Notes and Protocols for Amine Labeling Using 4-Pentynoic Acid Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid succinimidyl ester is a versatile bifunctional reagent designed for the two-step labeling of biomolecules. It features an N-hydroxysuccinimide (NHS) ester functional group for the covalent modification of primary amines, and a terminal alkyne group for subsequent bioorthogonal "click" chemistry reactions. This dual functionality makes it an invaluable tool in proteomics, drug development, and various bioconjugation applications, enabling the precise and stable attachment of a wide array of reporter molecules, tags, or therapeutic agents.[][2]

The NHS ester reacts specifically and efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The reaction is typically carried out in an aqueous environment at a slightly alkaline pH. The terminal alkyne handle introduced onto the biomolecule can then be selectively reacted with an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This bioorthogonal reaction is highly specific and efficient, proceeding with high yields in aqueous buffers and in the presence of other functional groups found in biological systems.

This document provides detailed application notes and experimental protocols for the use of this compound succinimidyl ester in amine labeling and subsequent click chemistry conjugation.

Chemical Properties

PropertyValueReference
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [][5]
CAS Number 132178-37-1[2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protected from moisture[2]

Data Presentation: Factors Influencing Labeling Efficiency

The efficiency of the amine labeling reaction with this compound succinimidyl ester is influenced by several key parameters. The following tables provide a summary of these factors and their recommended ranges for optimal conjugation.

Table 1: Reaction Conditions for Amine Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5The rate of aminolysis increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A pH of 8.3 is often a good starting point.[4][6]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.
Molar Ratio (Ester:Protein) 5:1 to 20:1The optimal ratio depends on the protein and the desired degree of labeling. Empirical optimization is recommended.
Reaction Buffer Phosphate buffer, Borate buffer, Bicarbonate bufferAvoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.[6]
Reaction Time 1 - 4 hoursIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C) or 4°CReactions are typically faster at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

Table 2: Typical Labeling Efficiencies of Succinimidyl Esters

Protein ConcentrationApproximate Labeling Efficiency
1 mg/mL20 - 30%
2.5 mg/mL~35%
> 5 mg/mL> 35%
Note: This data is for general succinimidyl esters and should be considered as an estimate for this compound succinimidyl ester. Actual efficiency may vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: Amine Labeling of a Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound succinimidyl ester to introduce alkyne handles.

Materials:

  • This compound succinimidyl ester

  • Bovine Serum Albumin (BSA)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Protein Solution: Dissolve BSA in Labeling Buffer to a final concentration of 5 mg/mL.

  • Prepare Ester Stock Solution: Immediately before use, dissolve this compound succinimidyl ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound succinimidyl ester stock solution to the BSA solution. For a 10:1 molar ratio, add 2 µL of the 10 mM ester stock solution per 100 µL of the 5 mg/mL BSA solution.

    • Mix gently by pipetting up and down.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound succinimidyl ester and byproducts using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Quantification: Determine the protein concentration of the purified alkyne-labeled BSA using a standard protein assay (e.g., BCA assay).

  • Storage: Store the alkyne-labeled protein at -20°C or -80°C for long-term use.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., an azide-functionalized fluorescent dye) to the alkyne-labeled protein from Protocol 1.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • PBS, pH 7.4

  • Spin Desalting Columns

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (e.g., 100 µg in PBS)

    • Azide-containing molecule (e.g., 5-10 molar excess over the protein)

    • THPTA solution (to a final concentration of 1 mM)

    • Copper(II) Sulfate solution (to a final concentration of 0.1 mM)

  • Initiate Click Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the catalyst and excess azide reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS.

  • Characterization: The successfully labeled protein can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, and the degree of labeling can be determined spectrophotometrically if a fluorescent dye was used.

Mandatory Visualizations

G cluster_0 Amine Labeling Workflow cluster_1 Click Chemistry Conjugation Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Reaction1 Amine-NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Ester This compound succinimidyl ester Ester->Reaction1 Labeled_Protein Alkyne-Modified Protein Labeled_Protein2 Alkyne-Modified Protein Reaction1->Labeled_Protein Azide Azide-Containing Molecule (e.g., Fluorophore, Biotin, Drug) Reaction2 CuAAC Click Reaction (Cu(I) catalyst) Azide->Reaction2 Conjugate Final Conjugated Protein Reaction2->Conjugate Labeled_Protein2->Reaction2

Caption: Experimental workflow for amine labeling and subsequent click chemistry.

G Reactivity Reactivity of NHS Ester Aminolysis Desired Reaction: Aminolysis with Protein Reactivity->Aminolysis leads to Hydrolysis Competing Reaction: Hydrolysis Reactivity->Hydrolysis competes with Factors Influencing Factors pH pH Factors->pH Concentration Concentration (Protein & Ester) Factors->Concentration Temperature Temperature Factors->Temperature Buffer Buffer Composition Factors->Buffer pH->Reactivity Concentration->Reactivity Temperature->Reactivity Buffer->Reactivity

Caption: Logical relationship of factors affecting NHS ester reactivity.

Applications in Research and Drug Development

The unique properties of this compound succinimidyl ester make it a valuable reagent in a variety of applications:

  • Proteomics: It enables the introduction of alkyne handles into proteins for subsequent enrichment and identification of protein-protein interactions, post-translational modifications, or for activity-based protein profiling.

  • Drug Development: This reagent is instrumental in the construction of Antibody-Drug Conjugates (ADCs).[] It allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to targeted drug delivery and reduced off-target toxicity.[]

  • Fluorescence Imaging: By clicking fluorescent dyes to alkyne-modified biomolecules, researchers can visualize and track their localization and dynamics within living cells.

  • Surface Immobilization: Proteins and other biomolecules can be labeled with the alkyne group and then immobilized onto azide-functionalized surfaces for applications in biosensors and microarrays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH.Ensure the reaction buffer is between pH 7.2 and 8.5.
Competing nucleophiles in the buffer.Use a buffer free of primary amines (e.g., Tris).
Low protein concentration.Concentrate the protein solution to at least 1 mg/mL.
Hydrolysis of the NHS ester.Prepare the NHS ester stock solution immediately before use in anhydrous DMSO.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Low Click Reaction Yield Inactive copper catalyst.Use freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I).
Presence of chelators in the sample.Purify the alkyne-labeled protein to remove any potential chelators (e.g., EDTA).

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound succinimidyl ester for their amine labeling and bioconjugation needs.

References

Applications of 4-Pentynoic Acid in Pharmaceutical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid is a versatile building block in pharmaceutical research, primarily owing to its terminal alkyne group and a carboxylic acid handle. This unique bifunctionality allows for its seamless integration into a variety of molecular scaffolds and bioconjugation strategies. Its terminal alkyne is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific linkage of molecules in complex biological environments. The carboxylic acid moiety provides a convenient point of attachment for derivatization, for instance, into an active ester for coupling with amines on proteins and other biomolecules. These properties have established this compound and its derivatives as valuable tools in drug discovery and development, from the synthesis of novel therapeutic agents to the elucidation of biological pathways.

Key Applications

The primary applications of this compound in pharmaceutical research can be categorized as follows:

  • Building Block for Synthesis: Its carbon backbone and functional groups are utilized in the construction of complex molecules, including heterocyclic compounds and macrocycles with potential therapeutic activities.[1]

  • Linker for Antibody-Drug Conjugates (ADCs): As a component of ADC linkers, this compound facilitates the attachment of potent cytotoxic payloads to monoclonal antibodies. The alkyne group allows for the subsequent "clicking" on of an azide-modified drug molecule.[2]

  • Chemical Probes for Proteomics: When metabolically incorporated into cells or used to modify small molecules, this compound serves as a chemical reporter, enabling the identification and characterization of protein targets and post-translational modifications.

  • Fragment-Based Drug Discovery: The this compound scaffold can be used as a starting point in fragment-based screening to identify novel inhibitors of enzymes and other protein targets.

Data Presentation

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
Alkyne SubstrateAzide SubstrateCatalyst SystemLigandSolventReaction TimeYield (%)Reference
This compound derivativeAzido-fluorophoreCuSO₄ / Sodium AscorbateTHPTADMSO/H₂O1 h>95[3]
Alkyne-modified peptideAzido-PEGCuSO₄ / Sodium AscorbateTBTADMSO/H₂O4 h69-72[4]
Alkyne-modified oligonucleotideAzido-coumarinCuSO₄ / Sodium AscorbateTHPTA0.1 M Phosphate buffer (pH 7)1 hHigh[3]
Terminal AlkyneOrganic AzideCuI (0.5 mol%)(DHQD)₂PHAL (1 mol%)Water-82-92[5]

This table presents a summary of typical reaction conditions and yields for CuAAC reactions. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Characterization of Antibody-Drug Conjugates (ADCs) with this compound-Based Linkers
ADC ConstructDrug-to-Antibody Ratio (DAR)Analytical MethodIn Vitro Cytotoxicity (IC50)Target Cell LineReference
Brentuximab-vc-PAB-MMAE (Adcetris®)4HIC, LC-MS16 pMKarpas-299[6]
ADC with MMAE payloadNot specifiedNot specified10⁻¹¹ mol/LNot specified[6]
ADC with DM1 payload~2.65LC-MSNot specifiedNot specified[7]
Trastuzumab-DM1-SMCC3.18 (after 120 min)LC-MSNot specifiedNot specified[8]

This table provides examples of DAR values and cytotoxicities for ADCs. The use of this compound-based linkers allows for the creation of ADCs with controlled DAR and potent in vitro activity.

Experimental Protocols

Protocol 1: Conjugation of this compound Succinimidyl Ester to an Antibody

This protocol describes the initial step of creating an ADC by attaching the this compound linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis or a spin column to exchange the buffer to PBS.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH for efficient conjugation.

  • This compound Succinimidyl Ester Stock Solution:

    • Allow the vial of this compound succinimidyl ester to warm to room temperature.

    • Prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound succinimidyl ester stock solution to achieve a desired molar excess (typically 10-20 fold) over the antibody.

    • Slowly add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the alkyne-modified antibody from the excess, unreacted linker using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect the fractions containing the antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

    • The successful incorporation of the alkyne group can be confirmed by subsequent click chemistry reaction with an azide-containing fluorescent dye followed by SDS-PAGE analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the "click" reaction to conjugate an azide-modified cytotoxic payload to the alkyne-modified antibody from Protocol 1.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-modified cytotoxic payload (e.g., Azido-MMAE)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody and the azide-modified payload in PBS. The molar ratio of payload to antibody will influence the final drug-to-antibody ratio (DAR).

  • Catalyst Preparation:

    • In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO₄:THPTA).

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the antibody/payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting ADC from excess payload and catalyst components using SEC or another suitable chromatography method.

  • Characterization:

    • Determine the average DAR of the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).[9][10]

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

Mandatory Visualization

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) conjugation Amine Coupling mAb->conjugation linker This compound Succinimidyl Ester linker->conjugation modified_mAb Alkyne-Modified mAb click_reaction CuAAC modified_mAb->click_reaction conjugation->modified_mAb payload Azide-Modified Payload payload->click_reaction adc Antibody-Drug Conjugate (ADC) purification Purification (SEC) adc->purification click_reaction->adc characterization Characterization (HIC, LC-MS) purification->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a this compound linker.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Probe Clickable EGFR Probe (this compound Derivative) Probe->EGFR Binds & Clicks

Caption: EGFR signaling pathway and its investigation using a clickable probe derived from this compound.[11][12][13]

References

Application Notes & Protocols: 4-Pentynoic Acid in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Pentynoic acid is a versatile bifunctional molecule featuring a terminal alkyne and a carboxylic acid group.[1] This unique structure makes it an invaluable building block in the synthesis of advanced materials. The carboxylic acid allows for straightforward conjugation to molecules or surfaces via esterification or amidation, while the terminal alkyne is a key participant in highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] These characteristics enable the precise engineering of polymers, the functionalization of surfaces, and the creation of complex biomaterials.[1][3][4]

This document provides detailed protocols and application notes for utilizing this compound in key areas of materials science, including polymer modification, nanoparticle surface functionalization, and hydrogel synthesis.

Core Properties of this compound

A summary of the essential physical and chemical properties of this compound is provided below. This data is critical for planning synthesis, purification, and storage.

PropertyValueReference(s)
Molecular Formula C₅H₆O₂[5][6]
Molecular Weight 98.10 g/mol [6]
CAS Number 6089-09-4[7]
Appearance White to off-white crystalline solid/powder[8]
Melting Point 54-57 °C (lit.)[7]
Boiling Point 110 °C at 30 mmHg (lit.)[7]
Solubility Soluble in water and low polarity organic solvents[7][9]
Storage Conditions 2-8°C, keep dry and tightly sealed[8]

Application I: Post-Polymerization Modification via Click Chemistry

This compound is an excellent monomer for introducing "clickable" alkyne handles into polymer backbones. These alkynes can then be used to attach a wide variety of molecules (e.g., fluorophores, peptides, drugs) to the polymer in a highly specific and efficient manner.

Logical Workflow for Creating Functional Polymers

The overall process involves incorporating the alkyne functionality and then using click chemistry for subsequent modification.

G cluster_0 Phase 1: Polymer Synthesis cluster_1 Phase 2: Functionalization A Polymer with Pendant -OH or -NH2 Groups C Esterification or Amidation Reaction A->C B This compound B->C D Alkyne-Functionalized Polymer C->D F Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F E Azide-Containing Molecule (R-N3) E->F G Final Functional Material F->G

Caption: Workflow for synthesizing and functionalizing polymers using this compound.

Protocol 2.1: Synthesis of an Alkyne-Modified Poly(ε-caprolactone) (PCL-Alkyne)

This protocol describes the modification of a pre-synthesized poly(ε-caprolactone) diol with this compound to introduce terminal alkyne groups.

Materials:

  • Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon), dissolve PCL-diol (1 equivalent) and this compound (2.5 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.2 equivalents) to the solution and stir until dissolved.

  • Coupling Reaction: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (2.5 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the concentrated crude product in a minimal amount of DCM and precipitate it by adding it dropwise into a large volume of cold diethyl ether.

  • Isolation: Decant the ether and dry the resulting white polymer under vacuum at room temperature for 48 hours.

  • Characterization: Confirm the successful modification using ¹H NMR (disappearance of PCL-diol terminal -CH₂OH protons and appearance of alkyne proton from this compound) and FTIR (appearance of alkyne C≡C-H stretch).

Application II: Surface Functionalization of Nanoparticles

This compound can be used to coat nanoparticles, introducing a reactive alkyne handle on their surface for subsequent bioconjugation or material integration.[10][11][12] This is particularly useful for creating targeted drug delivery systems or diagnostic probes.

Protocol 3.1: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol details the ligand exchange process to functionalize oleic acid-capped IONPs with this compound.[10][13]

Materials:

  • Oleic acid-stabilized iron oxide nanoparticles (IONPs) in a nonpolar solvent (e.g., hexane)

  • This compound

  • Tetrahydrofuran (THF)

  • Ethanol

  • Deionized water

  • Permanent magnet for nanoparticle separation

Experimental Protocol:

  • Ligand Exchange Preparation: Disperse a known concentration of oleic acid-capped IONPs in THF.

  • Acid Addition: In a separate vial, dissolve an excess of this compound (e.g., 10-fold molar excess relative to the estimated surface atoms of the IONPs) in THF.

  • Reaction: Add the this compound solution to the IONP dispersion. Sonicate the mixture for 15 minutes and then let it stir at room temperature for 24 hours to facilitate ligand exchange.

  • Washing and Separation:

    • Add ethanol to the mixture to precipitate the nanoparticles.

    • Place the vial on a strong permanent magnet to collect the IONPs at the side of the vial.

    • Carefully decant and discard the supernatant, which contains displaced oleic acid and excess this compound.

  • Repeat Washing: Re-disperse the nanoparticles in fresh THF and repeat the precipitation and magnetic separation steps two more times to ensure complete removal of unbound ligands.

  • Final Product: After the final wash, dry the this compound-functionalized IONPs under a stream of nitrogen or in a vacuum oven at low heat. The resulting nanoparticles can be dispersed in polar organic solvents or water.

  • Characterization: Confirm successful functionalization using FTIR spectroscopy (attenuation of oleic acid C-H stretches and appearance of the characteristic alkyne peak) and thermogravimetric analysis (TGA) to quantify the ligand density.

Click Reaction on Functionalized Nanoparticles

The alkyne-functionalized nanoparticles are now ready for a click reaction.

G NP IONP Core PA This compound (Surface Ligand) HC≡C-(CH₂)₂-COOH NP->PA Functionalization Catalyst CuSO₄ / Na-Ascorbate (Cu(I) Source) PA->Catalyst Azide Azide-Fluorophore (N₃-R) Azide->Catalyst Product Fluorescently-Labeled IONP Catalyst->Product Click Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-pentynoic acid in common synthetic procedures.

Comparison of Synthetic Methods

Choosing the appropriate synthetic route is critical for maximizing yield and minimizing purification challenges. Below is a summary of common methods for synthesizing this compound.

Synthesis MethodStarting Material(s)Key ReagentsReported YieldAdvantagesDisadvantages
Method 1: Jones Oxidation4-Pentyn-1-olCrO₃, H₂SO₄, Acetone~82%[1][2][3]High yield, reliable, readily available starting material.Use of carcinogenic Cr(VI), potential for over-oxidation side products.
Method 2: Grignard Carboxylation4-Bromo-1-butyne or 4-Chloro-1-butyneMg, CO₂ (dry ice)~84%High yield, avoids heavy metals.Requires strictly anhydrous conditions, potential for Wurtz coupling.
Method 3: Lactone Ring-Openingγ-Butyrolactone, AcetyleneSodium Acetylide (from NaNH₂)VariableUtilizes inexpensive starting materials.Can be a multi-step process with variable yields.

Method 1: Jones Oxidation of 4-Pentyn-1-ol

This is one of the most common and reliable methods for preparing this compound. The primary alcohol is oxidized directly to the carboxylic acid using the Jones reagent.

Experimental Workflow: Jones Oxidation

Jones_Oxidation_Workflow start Start: 4-Pentyn-1-ol in Acetone step1 Cool to 0°C start->step1 Dissolve step2 Add Jones Reagent (CrO₃/H₂SO₄) dropwise step1->step2 Maintain Temp step3 Warm to RT Stir for 1 hr step2->step3 Reaction step4 Quench with H₂O & Extract (Ether) step3->step4 Work-up step5 Wash & Dry Organic Layer step4->step5 step6 Purify via Flash Chromatography step5->step6 Isolate Crude end Product: This compound step6->end

Caption: Workflow for the synthesis of this compound via Jones Oxidation.

Detailed Experimental Protocol[1][2][3]
  • Preparation: Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.

  • Reaction: While stirring vigorously, slowly add Jones reagent (a solution of chromium trioxide and sulfuric acid) dropwise. Maintain the temperature at 0°C. Continue adding the reagent until a persistent orange color remains, indicating a slight excess of the oxidant.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional hour. During this time, more Jones reagent can be added if the orange color fades. The final color of the reaction mixture should be a blue-green, characteristic of Cr(III) ions[4].

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract several times with diethyl ether.

  • Purification (Aqueous Work-up): Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Chromatography): Purify the crude oil by flash column chromatography on silica gel using a hexane/ether (e.g., 8:2) eluent system to obtain pure this compound. An 82% yield is typically reported for this procedure[1][2][3].

Troubleshooting & FAQs: Jones Oxidation

Q1: My yield is significantly lower than 82%. What are the common causes?

A1: Low yields in Jones oxidation can stem from several factors. Use the following decision tree to diagnose the issue.

Troubleshooting_Jones start Low Yield Issue q1 Is starting material (4-pentyn-1-ol) visible in post-reaction TLC/NMR? start->q1 q2 Did you observe issues during work-up? start->q2 ans1_yes Incomplete Conversion q1->ans1_yes Yes ans1_no Side Product Formation q1->ans1_no No sol1a Insufficient Jones Reagent: Ensure a persistent orange color remains during addition. ans1_yes->sol1a sol1b Low Reaction Temperature: Ensure reaction warms to RT and stirs for at least 1 hr. ans1_yes->sol1b sol2a Intermediate Aldehyde: Ensure sufficient oxidant and reaction time for full conversion. ans1_no->sol2a sol2b Ester Formation: Side reaction between product and unreacted alcohol. Ensure complete oxidation. ans1_no->sol2b sol3 Product Loss: This compound has some water solubility. Saturate aqueous layers with NaCl (brine) and perform multiple ether extractions. q2->sol3 Yes

Caption: Troubleshooting decision tree for low yields in Jones Oxidation.

Q2: How can I easily separate the this compound product from unreacted 4-pentyn-1-ol starting material?

A2: An acid-base extraction is highly effective. After the initial work-up, dissolve the crude product in diethyl ether. Extract this organic solution with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral starting material, 4-pentyn-1-ol, and any non-acidic byproducts will remain in the ether layer. Separate the aqueous layer, cool it in an ice bath, and re-acidify with a strong acid (e.g., HCl) to precipitate the pure this compound, which can then be extracted back into an organic solvent.

Q3: My reaction turned green, but my yield is still low and I see starting material. What happened?

A3: The green color indicates the presence of Cr(III), confirming that the oxidant has been consumed. However, this does not guarantee complete conversion of the starting material. This issue often arises from adding the Jones reagent too quickly or not using a sufficient excess. The reagent may have been consumed by side reactions or was simply insufficient to oxidize all of the alcohol. To remedy this, ensure slow, dropwise addition and maintain a slight orange tint (excess Cr(VI)) for the duration of the reaction.

Method 2: Grignard Carboxylation

This method involves forming a Grignard reagent from a 4-halobutyne and reacting it with carbon dioxide (dry ice) to form the carboxylate, which is then protonated.

Detailed Experimental Protocol
  • Grignard Formation: Flame-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon). Place magnesium turnings (1.1 eq) in a flask with anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-butyne (1.0 eq) in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full formation of the Grignard reagent, 3-butynylmagnesium bromide.

  • Carboxylation: Crush a generous excess of dry ice (solid CO₂) in a separate, dry flask. Under an inert atmosphere, transfer the prepared Grignard solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Work-up: Allow the excess CO₂ to sublime. Once the mixture reaches room temperature, slowly and cautiously add aqueous HCl (e.g., 1M) to quench the reaction and protonate the magnesium carboxylate salt.

  • Purification: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether. Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound. A yield of 84% has been reported for a similar process.

Troubleshooting & FAQs: Grignard Carboxylation

Q1: My Grignard reaction fails to initiate or gives a very low yield of the desired acid.

A1: This is a common issue with Grignard reactions. The primary culprits are moisture and a competing acid-base reaction.

  • Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. Ensure all glassware is rigorously flame-dried and all solvents are anhydrous[4].

  • Acidic Proton: While the starting material (4-bromo-1-butyne) does not have a terminal alkyne proton, it's crucial to ensure no terminal alkyne impurities are present. Grignard reagents will deprotonate terminal alkynes, consuming the reagent in an acid-base reaction instead of the desired reaction[4][5][6].

Q2: My reaction mixture turned dark and I isolated a high-boiling side product instead of my acid. What is it?

A2: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent attacks another molecule of the starting alkyl halide. This results in the formation of a dimer (in this case, octa-1,7-diyne). To minimize this, use dilute solutions and add the alkyl halide slowly to the magnesium turnings to keep its instantaneous concentration low.

Q3: How do I confirm the formation of my Grignard reagent before proceeding with carboxylation?

A3: Visual cues include the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. For a more definitive test, you can take a small aliquot of the reaction mixture, quench it with I₂, and analyze by TLC or GC-MS. The formation of 4-iodo-1-butyne would indicate successful Grignard formation.

References

Identifying side products in 4-Pentynoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentynoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Iodolactonization of this compound

Q1: My iodolactonization of this compound is giving a mixture of products. What are the likely side products and how can I control the reaction to get the desired lactone?

A1: The iodolactonization of this compound typically yields 5-(iodomethyl)dihydrofuran-2(3H)-one. However, the formation of stereoisomers (cis and trans) is a common outcome. The ratio of these isomers can often be controlled by the reaction conditions. Additionally, di-iodinated byproducts, resulting from the addition of iodine across the double bond of the initial product or starting material, can also be formed, though this is more commonly reported in bromolactonization.

Troubleshooting Guide: Iodolactonization

IssuePotential CauseRecommended Solution
Mixture of cis and trans isomers Reaction conditions favoring a mixture.To favor the kinetic product (cis-lactone) , use milder conditions such as sodium bicarbonate as the base at 0°C for a shorter reaction time (e.g., 6 hours). To favor the thermodynamic product (trans-lactone) , use stronger conditions or longer reaction times at room temperature (e.g., 24 hours) to allow for equilibration.[1][2]
Low yield of lactone Incomplete reaction or side reactions.Ensure the in situ generation of iodine (e.g., from KI and an oxidant) is efficient.[3] Using a phase-transfer catalyst or running the reaction under neat conditions might improve yields.[3]
Formation of di-iodinated products Excess iodine or reaction conditions promoting addition.Use a stoichiometric amount of iodine. Monitor the reaction closely and quench it once the starting material is consumed.

Experimental Protocol: Kinetically Controlled Iodolactonization of 4-Pentenoic Acid

  • Dissolve 4-pentenoic acid and sodium bicarbonate (2 equivalents) in water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of iodine (2 equivalents) in a suitable solvent (e.g., chloroform) dropwise with vigorous stirring.

  • Maintain the temperature at 0°C and stir for 6 hours.

  • Work up the reaction by separating the layers and washing the organic phase with sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the isomers.

Q2: How can I visualize the reaction pathway for iodolactonization?

A2: The following diagram illustrates the formation of the iodonium ion intermediate and its subsequent intramolecular cyclization to form the lactone.

Iodolactonization cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 4-Pentenoic_Acid This compound Iodonium_Ion Iodonium Ion Intermediate 4-Pentenoic_Acid->Iodonium_Ion + I₂ I2 I₂ Lactone 5-(iodomethyl)dihydrofuran-2(3H)-one Iodonium_Ion->Lactone Intramolecular Cyclization

Caption: Iodolactonization of this compound.

Copper-Catalyzed and Palladium-Catalyzed Reactions

Q3: I am trying to perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a this compound derivative, but I am getting a significant side product and low yield of the desired triazole. What is happening?

A3: A common side reaction for this compound and its derivatives under copper(I)-catalyzed conditions is an intramolecular cyclization to form an enol lactone. This reaction competes with the desired intermolecular click chemistry reaction.

Troubleshooting Guide: Copper-Catalyzed Cycloaddition

IssuePotential CauseRecommended Solution
Formation of enol lactone side product The carboxylic acid group is competing with the azide as a nucleophile.Protect the carboxylic acid as an ester (e.g., methyl ester) before performing the click reaction. The ester is less nucleophilic and less likely to cyclize. The ester can be hydrolyzed after the cycloaddition is complete.
Low overall yield Suboptimal catalyst or reaction conditions.Ensure the use of a well-defined Cu(I) catalyst or efficient in situ reduction of a Cu(II) salt. The choice of solvent can also influence the reaction rates.

Q4: In a Sonogashira coupling of this compound with an aryl halide, I am observing a byproduct that seems to be a dimer of my starting alkyne. How can I prevent this?

A4: The formation of a diyne through the homocoupling of the terminal alkyne (Glaser coupling) is a well-known side reaction in Sonogashira couplings.[4] This is often promoted by the presence of oxygen and the copper co-catalyst.

Troubleshooting Guide: Sonogashira Coupling

IssuePotential CauseRecommended Solution
Alkyne homocoupling (Glaser coupling) Presence of oxygen, high concentration of copper catalyst.Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Using a dilute hydrogen atmosphere mixed with an inert gas can also suppress homocoupling.[4] Consider using a copper-free Sonogashira protocol.
Low yield of cross-coupled product Inactive catalyst or poor reaction conditions.Use a fresh, active palladium catalyst and ensure the base is anhydrous and of high quality. The choice of solvent and temperature can also be critical.

Experimental Protocol: General Sonogashira Coupling

  • To a degassed solution of the aryl halide and this compound in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide.

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

  • Work up the reaction by filtering off the catalyst and partitioning the residue between an organic solvent and water.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

Q5: How can I represent the competition between the desired Sonogashira coupling and the undesired homocoupling?

A5: The following diagram illustrates the two competing pathways for this compound in a Sonogashira coupling reaction.

Sonogashira cluster_start Starting Materials cluster_products Potential Products 4PA This compound CrossCoupling Desired Cross-Coupled Product 4PA->CrossCoupling + ArX [Pd], [Cu], Base HomoCoupling Undesired Homocoupled Product (Glaser Coupling) 4PA->HomoCoupling + O₂ [Cu], Base ArX Aryl Halide

Caption: Competing pathways in Sonogashira coupling.

Synthesis and Esterification of this compound

Q6: I am synthesizing this compound by oxidizing 4-pentyn-1-ol with Jones reagent, but my yield is inconsistent. What could be the issue?

A6: The Jones oxidation is a powerful method for converting primary alcohols to carboxylic acids.[5][6][7] The main challenges are ensuring the reaction goes to completion and avoiding potential side reactions under the strongly acidic conditions.

Troubleshooting Guide: Jones Oxidation of 4-Pentyn-1-ol

IssuePotential CauseRecommended Solution
Incomplete reaction (presence of 4-pentynal) Insufficient Jones reagent or short reaction time.Add the Jones reagent dropwise until the orange color persists, indicating an excess of the oxidant.[8] Ensure a sufficient reaction time for the oxidation of the intermediate aldehyde to the carboxylic acid.
Low yield Product loss during workup or degradation.The workup typically involves quenching with isopropanol, neutralization, and extraction. Ensure efficient extraction of the carboxylate from the aqueous layer after neutralization. The strong acidity of the Jones reagent could potentially lead to side reactions with the alkyne; however, this is generally not a major issue.

Experimental Protocol: Jones Oxidation of 4-Pentyn-1-ol

  • Dissolve 4-pentyn-1-ol in acetone and cool the solution to 0°C.

  • Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20°C. Continue the addition until the orange color of the Cr(VI) reagent persists.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Neutralize the mixture with sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., ether).

  • Acidify the aqueous layer and extract the this compound with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[8]

Q7: I am trying to perform a Fischer esterification of this compound, but the reaction mixture is becoming viscous, and I am getting a complex mixture of products. What is happening?

A7: this compound is a bifunctional molecule, containing both a carboxylic acid and a terminal alkyne. During Fischer esterification, which is typically carried out under acidic conditions, the carboxylic acid of one molecule can react with the alcohol, as intended. However, it's also possible for the carboxylic acid of one molecule to react with the "alkyne" of another, or for self-esterification to occur, leading to oligomers or polymers, which would increase the viscosity of the reaction mixture.

Troubleshooting Guide: Fischer Esterification

IssuePotential CauseRecommended Solution
Oligomerization/Polymerization Self-esterification of this compound.Use a large excess of the desired alcohol to favor the intermolecular reaction with the alcohol over self-esterification.[9] Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
Low yield of the desired ester The equilibrium is not shifted sufficiently towards the products.In addition to using an excess of the alcohol, remove water as it is formed, for example, by using a Dean-Stark apparatus.[3][9]

Q8: How can I illustrate the logical flow for troubleshooting a low-yield reaction?

A8: The following flowchart provides a general workflow for troubleshooting low-yield reactions, which can be applied to experiments with this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? (Temp, Time, Concentration) Check_Purity->Check_Conditions Yes Purify_SM Purify starting materials Check_Purity->Purify_SM No Analyze_Side_Products Analyze crude mixture for side products (TLC, NMR, GC-MS) Check_Conditions->Analyze_Side_Products Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Modify_Workup Is product lost during workup? Analyze_Side_Products->Modify_Workup Optimize_Conditions->Start Purify_SM->Start Optimize_Workup Optimize workup procedure Modify_Workup->Optimize_Workup Yes Success Improved Yield Modify_Workup->Success No Optimize_Workup->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Crude 4-Pentynoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 4-pentynoic acid using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound on silica gel?

A1: The most prevalent issue is peak tailing in the chromatogram. This occurs because the carboxylic acid group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.[1][2]

Q2: How can I prevent peak tailing when purifying this compound?

A2: To minimize peak tailing, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[1][2] This suppresses the ionization of the this compound and reduces its interaction with the silica gel, resulting in sharper peaks.

Q3: My this compound is not eluting from the column. What could be the problem?

A3: There are several potential reasons for this:

  • The eluent may be too non-polar. this compound has a degree of polarity, and a purely non-polar solvent may not be sufficient to move it down the column.

  • The compound may have decomposed on the silica gel. While less common, highly reactive compounds can degrade on the acidic silica surface.[2]

  • Strong adsorption. The carboxylic acid group may be too strongly adsorbed to the silica gel.

Q4: What is a good starting solvent system for the purification of this compound by flash chromatography?

A4: A commonly used eluent system for the purification of this compound is a mixture of hexane and diethyl ether, specifically in an 8:2 ratio.[3] You can adjust this ratio based on your TLC analysis to achieve an optimal Rf value (typically between 0.2 and 0.4).

Q5: How do I choose the right column size and sample load for my purification?

A5: The column size and sample load depend on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a silica gel to crude sample mass ratio of at least 30:1.[4] The column diameter will depend on the mass of silica gel required.[4]

Troubleshooting Guide

Problem 1: Peak Tailing or Streaking on TLC and Column

G start Observe Peak Tailing or Streaking check_acid Is an acidic modifier (e.g., 0.1-1% acetic acid) in the eluent? start->check_acid add_acid Add 0.1-1% acetic or formic acid to the eluent. check_acid->add_acid No check_concentration Is the sample concentration on the TLC/column too high? check_acid->check_concentration Yes end_solution Improved Peak Shape add_acid->end_solution dilute_sample Dilute the sample or reduce the amount loaded on the column. check_concentration->dilute_sample Yes check_polarity Is the eluent polarity appropriate? check_concentration->check_polarity No dilute_sample->end_solution adjust_polarity Adjust eluent polarity based on TLC. check_polarity->adjust_polarity No check_polarity->end_solution Yes adjust_polarity->end_solution

Problem 2: Compound Does Not Elute from the Column

G start Compound does not elute check_polarity Is the eluent sufficiently polar? start->check_polarity increase_polarity Gradually increase the polarity of the eluent (e.g., increase ether % in hexane/ether). check_polarity->increase_polarity No check_stability Is the compound stable on silica gel? (Perform a 2D TLC test) check_polarity->check_stability Yes end_solution Compound Eluted increase_polarity->end_solution use_alternative Consider using a different stationary phase like alumina or reverse-phase silica. check_stability->use_alternative No (degradation observed) methanol_flush Perform a 'methanol purge' to elute highly polar compounds. check_stability->methanol_flush Yes (stable) use_alternative->end_solution methanol_flush->end_solution

Experimental Protocols

Flash Chromatography Purification of this compound

This protocol is adapted from a known synthetic procedure.[3]

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial eluent (e.g., hexane/diethyl ether 8:2).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., hexane/diethyl ether 8:2).

    • Maintain a constant flow rate. For flash chromatography, a flow rate of approximately 5 cm/minute is often recommended.[4]

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots (e.g., using a UV lamp if applicable, or a suitable stain).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexane/Diethyl Ether (8:2 v/v)Adjust ratio based on TLC. Adding 0.1-1% acetic acid can improve peak shape.[1][2]
Sample Load ~1-3% of silica gel weightA higher ratio may be possible for easier separations.[4]
Column Dimensions Varies with sample sizeA 30:1 silica to sample ratio is a good starting point.[4]
Flow Rate ~5 cm/minuteFor flash chromatography.[4]
TLC Rf Target 0.2 - 0.4Provides good separation on the column.

References

Long-term stability and storage conditions for 4-Pentynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability, storage, and troubleshooting for experiments involving 4-Pentynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air and light.[1][2]

Q2: How should I store solutions of this compound?

A2: While the product is chemically stable under standard ambient conditions, for long-term storage of solutions, it is recommended to prepare them fresh.[1] If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in various solvents can differ, so it is best to use solutions promptly.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound, which appears as a white to beige or faint yellow crystalline powder, may be indicated by a change in color or physical appearance.[2][3] If you observe significant discoloration or clumping, the reagent's purity may be compromised.

Q4: Is this compound sensitive to air or light?

A4: Yes, this compound is sensitive to both air and light.[1][2] To ensure its stability, it should be stored under an inert gas and in a light-protected container.

Q5: What is the typical shelf life of this compound?

A5: If a product has a retest or expiration date, it will be provided on the Certificate of Analysis (COA). For products without a specified expiration date on the COA, it is recommended to handle them according to the defined storage conditions and routinely inspect them for quality. Some suppliers offer a standard warranty of one year from the date of shipment for products without a retest date.

Storage Conditions Summary

ParameterRecommended ConditionSource(s)
Temperature 2-8°C (Refrigerated)[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[1]
Light Protect from light[1][2]
Container Tightly closed container[1][4]
Environment Dry, well-ventilated area[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental settings, particularly in bioconjugation and click chemistry reactions.

Issue 1: Low or No Product Yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

  • Possible Cause 1: Inactive Copper Catalyst. The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.

    • Solution:

      • Degas all reaction solvents and solutions by bubbling with an inert gas like argon or nitrogen.

      • Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from Cu(II) in situ. Ensure the sodium ascorbate solution is freshly prepared.

      • Consider using a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, to protect it from oxidation.

  • Possible Cause 2: Degradation of this compound. Improper storage or handling can lead to the degradation of the alkyne functionality.

    • Solution:

      • Use this compound from a freshly opened container that has been stored under the recommended conditions.

      • If the purity is in doubt, consider purifying the material before use.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution:

      • Optimize the concentration of reactants.

      • Ensure the pH of the reaction mixture is compatible with the reaction.

      • If steric hindrance is a potential issue, consider increasing the reaction temperature or extending the reaction time.

Issue 2: Unexpected Side Products

  • Possible Cause 1: Homodimerization of the Alkyne. In the presence of a copper catalyst, terminal alkynes can sometimes undergo oxidative homocoupling (Glaser coupling).

    • Solution:

      • Ensure a sufficient amount of the azide component is present.

      • Maintain a low concentration of the Cu(I) catalyst.

      • Thoroughly degas the reaction mixture to remove oxygen.

  • Possible Cause 2: Non-specific Reactions. The carboxylic acid group of this compound can potentially react with other functional groups in your system if not properly protected or if incompatible reagents are used.

    • Solution:

      • If necessary, protect the carboxylic acid group as an ester before performing the click reaction. The protecting group can be removed in a subsequent step.

      • Review the compatibility of all reagents in your reaction mixture.

Experimental Protocol: Example of a Small-Scale CuAAC Reaction

This protocol is a general guideline for a copper-catalyzed click chemistry reaction involving this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., DMF, t-BuOH/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule (e.g., 100 mM in DMF).

    • Prepare a stock solution of this compound (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).

  • Reaction Setup:

    • In a reaction vial, add the this compound (1.0 equivalent).

    • Add the azide-containing molecule (1.1 equivalents).

    • Add the solvent.

    • Add the TBTA solution (0.05 equivalents).

    • Add the CuSO₄ solution (0.01-0.05 equivalents).

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, for example by column chromatography.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Evaluate Copper Catalyst Activity catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Assess Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_catalyst Yes use_fresh Use fresh, high-purity reagents. Verify stoichiometry. reagent_ok->use_fresh No catalyst_ok->check_conditions Yes prepare_fresh Prepare fresh Sodium Ascorbate. Use a stabilizing ligand (e.g., TBTA). Degas all solutions. catalyst_ok->prepare_fresh No optimize Optimize temperature, time, and pH. Consider solvent effects. conditions_ok->optimize No success Successful Reaction conditions_ok->success Yes use_fresh->check_reagents prepare_fresh->check_catalyst optimize->check_conditions

Troubleshooting workflow for low-yield CuAAC reactions.

References

Solubility of 4-Pentynoic acid in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Pentynoic Acid Solubility

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols related to the solubility of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected solubility of this compound in water?

A1: this compound is slightly soluble in water. A reported value for its solubility is 27 g/L at 25°C[1]. It is generally described as soluble in water, and its water solubility contributes to its mobility in the environment[1][2][3][4][5].

Q2: My this compound is not dissolving in water as expected. What are the possible reasons?

A2: Several factors could be affecting the solubility:

  • Concentration: You may be attempting to create a solution with a concentration higher than its solubility limit of 27 g/L[1].

  • pH of the Solution: As a carboxylic acid with a predicted pKa of approximately 4.3, its solubility in water is pH-dependent[1][2]. In acidic solutions (pH < 4), its solubility will be lower.

  • Temperature: Solubility is temperature-dependent. If you are working at a temperature significantly lower than 25°C, the solubility may be reduced.

  • Purity of the Compound: Impurities or degradation of the compound can alter its solubility characteristics. This compound is known to be sensitive to light, air, and moisture (hygroscopic)[1][2]. Improper storage can lead to degradation, affecting solubility.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents. It is reported to be soluble in ethanol, acetone, and methyl tert-butyl ether[3]. It is also described as being soluble in low-polarity organic solvents[1][2][5]. Synthesis and purification procedures often use ether (Et2O) and hexane, indicating solubility in these solvents as well[2].

Q4: How can I increase the aqueous solubility of this compound?

A4: You can significantly increase its aqueous solubility by deprotonating the carboxylic acid group to form a carboxylate salt. This is achieved by adding a base (e.g., sodium hydroxide, sodium bicarbonate) to raise the pH of the solution above the compound's pKa (~4.3)[1][2][6]. The resulting salt is far more polar and thus more water-soluble.

Q5: The solubility of my this compound seems inconsistent between different batches or over time. Why might this be?

A5: Inconsistency is often related to the compound's stability and storage conditions. This compound is sensitive to light and air and is also hygroscopic[1][2]. It is recommended to store it under an inert atmosphere (like Argon), protected from light, and in a cool, dry place (2-8°C)[1]. Exposure to ambient conditions can lead to degradation or hydration, causing variability in physical properties like solubility.

Q6: My this compound appears as a beige or faint yellow powder, not pure white. Is this normal?

A6: Yes, this is within the normal appearance for this compound. It is typically described as a white to off-white, beige, or faint yellow crystalline powder or flakes[1][3][7][8].

Solubility Data Summary

The following table summarizes the known solubility properties of this compound.

SolventTypeSolubilityTemperature (°C)
WaterAqueous27 g/L25
EthanolOrganicSolubleNot Specified
AcetoneOrganicSolubleNot Specified
Methyl tert-butyl etherOrganicSolubleNot Specified
Low-polarity organic solventsOrganicSolubleNot Specified

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general method for determining the solubility class of a compound like this compound.

Objective: To determine the solubility of this compound in water, 5% NaOH, 5% NaHCO₃, and 5% HCl.

Materials:

  • This compound

  • Distilled or deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Small test tubes (e.g., 13x100 mm)

  • Spatula

  • Vortex mixer or stirring rod

  • Graduated pipettes or cylinders

Procedure:

  • Water Solubility Test:

    • Place approximately 25 mg of this compound into a clean, dry test tube[9].

    • Add 0.75 mL of distilled water in small portions (e.g., 3 x 0.25 mL)[9].

    • After each addition, shake the tube vigorously or mix with a vortex mixer for 30-60 seconds[9].

    • Observe and record whether the compound fully dissolves. If it dissolves, the compound is water-soluble.

  • 5% NaOH Solubility Test (for water-insoluble compounds):

    • If the compound was insoluble in water, use a fresh sample (25 mg) in a new test tube.

    • Add 0.75 mL of 5% NaOH solution in portions, mixing vigorously after each addition[6][9].

    • Observe for dissolution. Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a carboxylic acid[6].

  • 5% NaHCO₃ Solubility Test:

    • Use a fresh sample (25 mg) in a new test tube.

    • Add 0.75 mL of 5% NaHCO₃ solution in portions, mixing vigorously[9].

    • Observe for both dissolution and the evolution of CO₂ gas (bubbling). Bubbling indicates a reaction with the bicarbonate, which is characteristic of a carboxylic acid[10].

  • 5% HCl Solubility Test:

    • Use a fresh sample (25 mg) in a new test tube.

    • Add 0.75 mL of 5% HCl solution in portions, mixing vigorously[9].

    • Observe for dissolution. This compound, being an acid, is not expected to dissolve in an acidic solution. This test is typically used to identify basic compounds (e.g., amines)[9].

Interpretation of Results:

  • Soluble in water: Indicates the presence of a polar functional group and/or a low molecular weight.

  • Insoluble in water, but soluble in 5% NaOH and 5% NaHCO₃: Strongly indicates the presence of a carboxylic acid functional group.

  • Insoluble in 5% HCl: Confirms the compound is not a basic substance.

Visual Guides

Solubility_Troubleshooting_Workflow start Solubility Issue Encountered (e.g., precipitation, incomplete dissolution) check_conc Is concentration below solubility limit (27 g/L)? start->check_conc check_ph Is the aqueous solution pH > 5? check_conc->check_ph Yes adjust_conc Action: Reduce concentration or use more solvent. check_conc->adjust_conc No check_purity Is the compound from a fresh, properly stored batch? check_ph->check_purity Yes adjust_ph Action: Add base (e.g., NaHCO₃) to raise pH and dissolve. check_ph->adjust_ph No use_fresh Action: Use a fresh sample. Check storage conditions (cool, dark, inert atm). check_purity->use_fresh No resolved Issue Resolved check_purity->resolved Yes adjust_conc->resolved adjust_ph->resolved use_fresh->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: 4-Pentynoic Acid-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-pentynoic acid-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during bioconjugation experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in bioconjugation?

A1: this compound is a versatile linker molecule used in bioconjugation. Its terminal alkyne group allows for covalent attachment to azide-modified molecules through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid end can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins and antibodies, forming a stable amide bond.

Q2: What is the benefit of using this compound-NHS ester?

A2: this compound NHS ester is a popular reagent because it allows for a two-step bioconjugation strategy. First, the NHS ester reacts with amine groups on a biomolecule. Then, the newly introduced terminal alkyne is available for a highly specific and efficient click chemistry reaction with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).

Q3: Should I use CuAAC or SPAAC for my this compound-labeled biomolecule?

A3: The choice between CuAAC and SPAAC depends on your experimental system.

  • CuAAC is a fast and efficient reaction but requires a copper (I) catalyst, which can be toxic to cells and may damage certain proteins. It is well-suited for conjugations with purified proteins in vitro.

  • SPAAC is a copper-free click chemistry reaction, making it ideal for experiments in living systems or with sensitive biomolecules.[1][] However, it requires a strained alkyne (like DBCO) on one of the reaction partners, and the kinetics can be slower than CuAAC.

Q4: How should I store this compound and its NHS ester?

A4: this compound should be stored at 2-8°C, protected from light, and kept dry.[] this compound NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[3] To prevent hydrolysis, it is crucial to allow the NHS ester vial to warm to room temperature before opening.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based bioconjugation.

ExperimentalWorkflow cluster_prep Preparation cluster_conjugation Conjugation cluster_click Click Chemistry cluster_analysis Analysis prep_biomolecule 1. Prepare Biomolecule (Buffer exchange to amine-free buffer, pH 7.2-8.5) conjugate 3. NHS Ester Conjugation (Mix biomolecule and NHS ester, incubate) prep_biomolecule->conjugate prep_nhs 2. Prepare this compound-NHS Ester Solution (Dissolve in anhydrous DMSO/DMF) prep_nhs->conjugate quench 4. Quench Reaction (Add Tris or glycine) conjugate->quench purify_alkyne 5. Purify Alkyne-Labeled Biomolecule (Size-exclusion chromatography or dialysis) quench->purify_alkyne click_reaction 6. Perform Click Reaction (CuAAC or SPAAC with azide payload) purify_alkyne->click_reaction purify_final 7. Purify Final Conjugate (Remove excess reagents) click_reaction->purify_final analyze 8. Analyze Final Product (SDS-PAGE, Mass Spectrometry, etc.) purify_final->analyze

References

Technical Support Center: Optimizing Catalyst Loading for 4-Pentynoic Acid Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 4-pentynoic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound cyclization reaction is showing low to no conversion to the desired enol lactone. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The selected catalyst may have low activity or may have degraded.

    • Solution: Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). Consider screening a different catalyst or a different ligand for your chosen metal.[1]

  • Reaction Temperature: The activation energy for the cyclization may not be met at the current reaction temperature.

    • Solution: Gradually and cautiously increase the reaction temperature. Many cyclization reactions require elevated temperatures to proceed efficiently.[1]

  • Solvent Choice: The solvent can significantly impact the reaction by affecting the solubility of the starting material and the stability of the catalytic species.

    • Solution: Ensure this compound is fully soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system. Anhydrous solvents are often crucial to prevent catalyst deactivation by water.[1]

  • Inhibitors: Trace impurities in the starting material or solvent can act as catalyst poisons.

    • Solution: Purify the this compound and ensure the solvent is of high purity and anhydrous.

Q2: I am observing the formation of significant side products and my reaction has poor selectivity for the desired enol lactone. How can I address this?

A2: Poor selectivity often arises from competing reaction pathways. Here are some strategies to favor the desired intramolecular cyclization:

  • High Dilution Conditions: Intermolecular side reactions, such as polymerization, can be minimized by running the reaction at a high dilution. This favors the intramolecular cyclization.

    • Solution: Perform the reaction at a lower concentration of this compound. A slow addition of the substrate to the reaction mixture over an extended period can also maintain a low effective concentration.

  • Choice of Catalyst: The nature of the catalyst and its ligands can significantly influence the selectivity of the reaction.

    • Solution: Experiment with different catalysts. For instance, certain rhodium and palladium complexes have shown high selectivity for the exo-cyclization product.

  • Temperature Control: Higher temperatures can sometimes lead to the formation of undesired side products.

    • Solution: If you increased the temperature to improve conversion, try to find an optimal temperature that balances reaction rate and selectivity.

Q3: My catalyst appears to deactivate over the course of the reaction or in subsequent runs. What could be causing this and how can I mitigate it?

A3: Catalyst deactivation is a critical issue, especially for process development. The causes can be chemical, thermal, or mechanical.

  • Reduction of the Metal Center: For some catalysts, such as Palladium(II), reduction to the inactive metallic state (e.g., Pd(0)) can occur during the reaction.

    • Solution: The addition of a mild oxidant can sometimes regenerate the active catalytic species. For heterogeneous catalysts, specific reactivation protocols, which may involve treatment with an oxidizing agent, might be necessary.

  • Poisoning: As mentioned in A1, impurities in the reaction mixture can bind to the catalyst's active sites and inhibit its activity. Sulfur-containing compounds are known poisons for many transition metal catalysts.

    • Solution: Rigorous purification of all reactants and solvents is essential.

  • Thermal Degradation: At high temperatures, the catalyst's structure may change, leading to a loss of activity.

    • Solution: Operate at the lowest effective temperature to achieve a reasonable reaction rate.

  • Fouling: In heterogeneous catalysis, the deposition of byproducts or polymers on the catalyst surface can block active sites.

    • Solution: If fouling is suspected, the catalyst may need to be washed or regenerated through a specific procedure, such as calcination for some inorganic supports.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for the cyclization of this compound using different catalytic systems. These tables are intended to provide a comparative overview to aid in catalyst selection and optimization.

Table 1: Copper-Catalyzed Cyclization of this compound

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI10K₂CO₃CH₃CNRT18>95[Mindt et al., 2007]
CuI/DMCHDA10K₂CO₃Toluene1001285[Sun et al., 2009]

DMCHDA = trans-N,N′-dimethylcyclohexane-1,2-diamine

Table 2: Gold-Catalyzed Cyclization of Alkynoic Acids

Catalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Time (h)SubstrateYield (%)Reference
[{Au(IPr)}₂(μ-OH)][BF₄]0.1NeatRT1This compound>99[Nolan et al.]
AuCl₃2.5CH₃NO₂RT-This compound-[Gung et al.]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Table 3: Palladium-Catalyzed Cyclization of this compound

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/dppf5Et₃NTHF602485[Chan et al.]
Pd(PPh₃)₄5-Benzene802470[Chan et al.]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Table 4: Rhodium-Catalyzed Cyclization of this compound

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [Rh((mim)₂CH₂)(CO₂)]BPh₄ | 0.4 | Acetone | 50 | 15.5 | >99 | [Elgafi et al., 2000] | | [Rh₂(diindolylphenyl)(CO)₄] | 2 | Toluene | 60 | 3.5 | >98 | [Ho et al.] |

mim = N-methylimidazol-2-yl

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in this compound Cyclization

This protocol provides a general framework for screening and optimizing catalyst loading and other reaction conditions.

  • Preparation of the Reaction Vessel:

    • To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired amount of catalyst (e.g., starting with 5 mol%).

    • The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the anhydrous solvent (e.g., toluene, THF, or acetonitrile) via syringe.

    • If a base or co-catalyst is required, add it at this stage.

    • In a separate flame-dried flask, prepare a stock solution of this compound in the same anhydrous solvent.

  • Reaction Initiation and Monitoring:

    • Add the this compound solution to the catalyst mixture via syringe. For high-dilution conditions, the acid solution can be added slowly over several hours using a syringe pump.

    • Heat the reaction mixture to the desired temperature in an oil bath.

    • Monitor the reaction progress by periodically taking small aliquots from the reaction mixture via syringe and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., by adding a saturated aqueous solution of NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Characterize the purified enol lactone by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Optimization:

    • Repeat the procedure, systematically varying one parameter at a time, such as catalyst loading (e.g., trying 2 mol%, 1 mol%, and 0.5 mol%), temperature, solvent, and concentration, to identify the optimal conditions for yield and selectivity.

Mandatory Visualizations

Experimental_Workflow A Prepare Reaction Vessel (Flame-dried, inert atmosphere) B Add Catalyst and Solvent A->B C Add this compound Solution B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC, GC-MS, NMR) D->E F Reaction Work-up (Quench, Extract, Dry) E->F Reaction Complete G Purify Product (Column Chromatography) F->G H Characterize Product (NMR, MS) G->H Troubleshooting_Guide Start Low Yield or Selectivity Issue Cause1 Inactive Catalyst Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Poor Solvent Choice Start->Cause3 Cause4 Side Reactions Start->Cause4 Cause5 Catalyst Deactivation Start->Cause5 Sol1 Use fresh catalyst; Screen new catalysts/ligands Cause1->Sol1 Sol2 Optimize temperature Cause2->Sol2 Sol3 Use anhydrous solvent; Ensure substrate solubility Cause3->Sol3 Sol4 Use high dilution; Optimize catalyst/temperature Cause4->Sol4 Sol5 Add oxidant; Purify reagents; Reactivate catalyst Cause5->Sol5 Signaling_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Catalyst_Precursor Catalyst Precursor (e.g., Pd(OAc)₂) Active_Catalyst Active Catalytic Species (e.g., Pd(0) or Pd(II)-complex) Catalyst_Precursor->Active_Catalyst Ligand/Reductant A Coordination of This compound Active_Catalyst->A Inactive_Species Inactive Species (e.g., Pd metal) Active_Catalyst->Inactive_Species B Intramolecular Nucleophilic Attack A->B C Product Formation (Enol Lactone) B->C D Catalyst Regeneration C->D Product Product C->Product Release D->A

References

Strategies to prevent homodimerization of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terminal Alkyne Coupling Reactions. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent the unwanted homodimerization of terminal alkynes in common coupling reactions.

This guide addresses specific issues you may encounter during your experiments, providing direct, actionable solutions.

Question 1: I am observing significant formation of a symmetric 1,3-diyne (homocoupling product) in my Sonogashira reaction. What are the primary causes and how can I fix this?

Answer:

The formation of a symmetric 1,3-diyne byproduct in Sonogashira coupling is known as Glaser coupling.[1] This side reaction is primarily catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[1][2] Here is a systematic approach to troubleshoot this issue.

Initial Assessment:

  • Reaction Atmosphere: Confirm that the reaction was performed under strictly inert conditions (e.g., Argon or Nitrogen).[1] Oxygen is a key promoter of Glaser coupling.[1] Ensure solvents and amine bases are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[1]

  • Reagent Purity: Check the purity of your copper(I) source (e.g., CuI). If it appears greenish or bluish, it may be oxidized to Cu(II) and should be replaced or purified.[3] Also, ensure the amine base is distilled and free of peroxides.[1][2]

Corrective Actions & Optimization Strategies:

If the issue persists after initial checks, consider the following protocol modifications:

  • Switch to a Copper-Free Protocol: The most direct method to eliminate copper-mediated homocoupling is to remove it entirely.[3][4] Numerous efficient copper-free Sonogashira protocols have been developed.[4]

  • Optimize Catalyst & Reagent Loading:

    • Reduce Copper Loading: If a copper co-catalyst is necessary, reduce its loading to the minimum required for efficient reaction (< 1 mol%).[1]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can help minimize its concentration at any given time, thus reducing the rate of dimerization relative to the cross-coupling reaction.[1]

  • Modify the Reaction Atmosphere: Research has shown that conducting the reaction under a dilute atmosphere of hydrogen gas can significantly reduce homocoupling.[3]

  • Add a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, can help prevent the oxidation of the active Cu(I) catalyst to Cu(II), which is implicated in the homocoupling pathway.[5] This strategy is particularly effective for Cadiot-Chodkiewicz couplings.[5]

  • Employ a Protecting Group: Protecting the terminal alkyne with a removable group, such as a trialkylsilyl group (e.g., TMS or TIPS), is a robust strategy to completely prevent homodimerization.[6][7] The cross-coupling is performed, followed by a deprotection step.[8]

start High Homocoupling Observed check_inert Is reaction under strictly inert atmosphere? start->check_inert check_reagents Are Cu(I) source and base pure/fresh? check_inert->check_reagents Yes improve_inert Action: Improve inert technique (degas solvents, purge vessel) check_inert->improve_inert No replace_reagents Action: Use fresh/ purified Cu(I) and base check_reagents->replace_reagents No optimization Problem Persists: Proceed to Advanced Troubleshooting check_reagents->optimization Yes improve_inert->check_reagents replace_reagents->optimization strategy1 Strategy 1: Switch to Copper-Free Sonogashira Protocol optimization->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions optimization->strategy2 strategy3 Strategy 3: Use a Protecting Group (e.g., TMS) optimization->strategy3 optimization_details • Reduce Cu(I) loading • Slow alkyne addition • Add reducing agent strategy2->optimization_details cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway pd_cycle Pd Cycle cu_cycle Cu Cycle pd_cycle->cu_cycle Transmetalation product R¹-≡-R² (Cross-Coupled Product) cu_cycle->product Reductive Elimination cu_only_cycle Cu-Only Cycle (+ O₂) dimer R²-≡-≡-R² (Homocoupled Dimer) cu_only_cycle->dimer alkyne Terminal Alkyne (H-≡-R²) alkyne->pd_cycle alkyne->cu_only_cycle Competes start Start: Terminal Alkyne protect Step 1: Protection (e.g., TMS-Cl, Base) start->protect protected_alkyne Protected Alkyne protect->protected_alkyne reaction Step 2: Coupling Reaction (e.g., Sonogashira) protected_alkyne->reaction protected_product Protected Product reaction->protected_product deprotect Step 3: Deprotection (e.g., TBAF or K₂CO₃) protected_product->deprotect final_product Final Product deprotect->final_product

References

Safe handling and disposal of 4-Pentynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for 4-pentynoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and combustible substance that can cause severe skin and eye burns.[1][2][3] It may also lead to severe irritation of the respiratory and digestive tracts if inhaled or ingested.[1] The compound is sensitive to both air and light.[1][4]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, making sure to lift the upper and lower eyelids.[1]

  • Skin Contact: Remove any contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water.[4][5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles.[4]

  • Hand Protection: Protective gloves.

  • Body Protection: A protective suit and safety shower should be readily available.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2]

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from heat, sparks, and open flames.[2] Due to its sensitivity, it must be protected from light and air, and it is recommended to store it under an inert atmosphere.[1][4] The recommended storage temperature is between 2-8°C.[4]

Q5: What substances are incompatible with this compound?

A5: this compound is incompatible with oxidizing agents, reducing agents, and bases.[1][2] It should also be kept away from direct light and air.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Material has discolored (turned yellow/brown) Exposure to air or lightThis indicates potential degradation. While it may still be usable for some applications, it is best to use a fresh, properly stored batch for sensitive experiments. Ensure future storage is under an inert atmosphere and protected from light.
Difficulty dissolving the acid Use of an inappropriate solventThis compound is soluble in water and low polarity organic solvents.[6] If solubility issues arise, consider gentle warming or sonication, ensuring that the temperature does not approach the flash point.
Unexpected reaction products Contamination or reaction with incompatible materialsEnsure all glassware is clean and dry. Verify that no incompatible substances (e.g., oxidizing agents, bases) are present in the reaction mixture.

Quantitative Data Summary

Property Value Source
CAS Number 6089-09-4[1][2][4]
Molecular Formula C5H6O2[4]
Molecular Weight 98.1 g/mol [4]
Melting Point 54 - 57 °C[4]
Boiling Point 110 °C at 40 hPa[4]
Flash Point 75 °C (167 °F)[1][3][4]

Experimental Protocols

Protocol for Handling and Use:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Don all required personal protective equipment (goggles, gloves, lab coat).

  • Inert Atmosphere: For transfers and reactions, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.

  • Weighing: Weigh the required amount of this compound in a fume hood.

  • Dissolution: Add the acid to the chosen solvent in a reaction vessel. If necessary, use gentle heating to aid dissolution, keeping the temperature well below the flash point.

  • Reaction: Carry out the experiment as planned, maintaining a safe distance and using appropriate shielding if the reaction is exothermic or has the potential for splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin. Clean all equipment used.

Protocol for Disposal of this compound Waste:

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[2][4]

Visual Guides

Safe Handling Workflow Safe Handling Workflow for this compound A Preparation: - Don PPE (Goggles, Gloves, Coat) - Ensure access to eyewash/shower B Work Area Setup: - Work in a fume hood - Prepare inert atmosphere if needed A->B C Handling: - Weigh the required amount - Transfer to reaction vessel B->C D Procedure: - Add solvent - Perform experiment C->D E Post-Procedure: - Clean workspace and equipment - Wash hands thoroughly D->E F Waste Disposal: - Collect in a labeled container - Follow hazardous waste protocols D->F Emergency Response Logic Emergency Response for this compound Exposure Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Remove contaminated clothing Flush with water for 15+ min Skin->ActionSkin ActionEye Flush eyes with water for 15-30 min Lift eyelids Eye->ActionEye ActionInhalation Move to fresh air Provide oxygen if needed Inhalation->ActionInhalation ActionIngestion Rinse mouth Do NOT induce vomiting Ingestion->ActionIngestion Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhalation->Medical ActionIngestion->Medical

References

Troubleshooting low yields in ynenol lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ynenol lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your ynenol lactone synthesis in a question-and-answer format.

Q1: My gold-catalyzed ynenol lactone synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in gold-catalyzed ynenol lactone synthesis can often be attributed to several factors. The most common culprits include inactive catalyst, suboptimal reaction conditions, and substrate-related issues. It is crucial to systematically investigate these possibilities.

A primary reason for low yield can be the deactivation of the gold catalyst. The active catalytic species is typically Au(I), which can be sensitive to air and moisture. Improper handling or storage can lead to catalyst decomposition. Additionally, impurities in the starting materials or solvent can poison the catalyst.

Reaction conditions such as temperature, solvent, and reaction time play a critical role. The optimal temperature can be substrate-dependent, and deviation from this can lead to the formation of side products or incomplete conversion. The choice of solvent is also critical, as it can influence the solubility of the catalyst and substrates, as well as the reaction pathway.

Finally, the structure of the ynenol substrate itself can significantly impact the reaction outcome. Steric hindrance near the reacting functional groups can impede the cyclization process. Electron-withdrawing or -donating groups on the substrate can also affect the electron density of the alkyne and hydroxyl groups, thereby influencing their reactivity.

Q2: I am observing the formation of multiple by-products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of by-products is a common cause of low yields. In gold-catalyzed ynenol lactone synthesis, several side reactions can occur. One of the most prevalent is the intermolecular reaction of the ynenol, leading to dimers or oligomers, especially at high concentrations. Another common side reaction is protodeauration of the gold-activated alkyne, which halts the catalytic cycle. The presence of water or other protic impurities can exacerbate this issue.

Depending on the substrate and reaction conditions, rearrangements of the intermediate species can also lead to undesired structural isomers. For instance, intermediates in gold-catalyzed reactions can be prone to skeletal rearrangements.

To minimize these side reactions, consider the following strategies:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried to minimize protodeauration. The use of a glovebox or Schlenk line techniques is highly recommended.

  • Ligand Modification: The choice of ligand on the gold catalyst can influence the stability of the catalytic species and the selectivity of the reaction. Experimenting with different ligands can sometimes suppress unwanted reaction pathways.

Q3: My reaction starts but does not go to completion, even after an extended period. What could be the issue?

A3: Incomplete conversion is often a sign of catalyst deactivation or the presence of inhibitory impurities. The gold catalyst can deactivate over time through various mechanisms, including aggregation into inactive nanoparticles or reaction with impurities.

To address this, you can try adding a second portion of the catalyst to the reaction mixture to see if the reaction proceeds. If this leads to further conversion, catalyst deactivation is a likely cause. In this case, it is important to re-evaluate the purity of your starting materials and solvents. Running the reaction under a strictly inert atmosphere can also help to prolong the catalyst's lifetime.

Another possibility is that the reaction has reached equilibrium. While less common for these types of cyclizations, it can be a factor. Analyzing the reaction mixture at different time points can help to determine if an equilibrium is being reached.

Data Presentation

The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model ynenol lactone synthesis. This data is representative and aims to provide a starting point for optimization.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1AuCl(PPh₃)/AgOTf (2)Dichloromethane (DCM)251275[Fictional Data]
2AuCl (2)Toluene80860[Fictional Data]
3[IPrAuCl]/AgOTf (2)1,4-Dioxane601285[Fictional Data]
4Au₂O₃ (5)Acetonitrile402455[1]
5[IPrAuCl]/AgOTf (2)Dichloromethane (DCM)251292[Fictional Data]
6AuCl(PPh₃)/AgOTf (2)Toluene252468[Fictional Data]

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yields in Gold-Catalyzed Ynenol Lactone Synthesis

  • Preparation:

    • Oven-dry all glassware (120 °C) overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled and dried solvents. Dichloromethane can be distilled from CaH₂, and toluene from sodium/benzophenone.

    • Ensure the ynenol starting material is pure and free of any acidic or basic impurities. Purification by column chromatography may be necessary.

    • Handle all catalysts and reagents under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the gold catalyst (e.g., [IPrAuCl], 2 mol%) and the silver salt cocatalyst (e.g., AgOTf, 2 mol%) if required.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the dry solvent (e.g., DCM, 0.01 M) via syringe.

    • In a separate flame-dried flask, dissolve the ynenol substrate in the dry solvent.

    • Slowly add the substrate solution to the catalyst mixture at the desired reaction temperature (e.g., 25 °C) over a period of 1-2 hours using a syringe pump. This slow addition helps to maintain a low concentration of the substrate, minimizing intermolecular side reactions.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • If the reaction stalls, consider adding an additional portion of the catalyst (1 mol%).

    • Upon completion, quench the reaction by filtering through a short pad of silica gel, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Catalyst Screening for Optimal Yield

  • Parallel Reaction Setup:

    • Prepare a series of small-scale reactions in parallel using a multi-well reaction block or several small Schlenk tubes.

    • To each reaction vessel, add a different gold catalyst (e.g., AuCl(PPh₃), [IPrAuCl], AuCl₃) at the same molar loading (e.g., 2 mol%).

    • Add the silver co-catalyst if required for the specific gold catalyst.

    • Add the ynenol substrate and dry solvent to each vessel.

  • Execution and Analysis:

    • Stir all reactions at the same temperature for a set period (e.g., 12 hours).

    • After the reaction time, take an aliquot from each reaction mixture.

    • Analyze the aliquots by GC-MS or ¹H NMR with an internal standard to determine the conversion and yield for each catalyst.

    • Based on the results, select the most effective catalyst for larger-scale synthesis and further optimization.

Mandatory Visualization

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Reaction Condition Optimization cluster_substrate Substrate-Related Issues start Low Yield in Ynenol Lactone Synthesis check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Quality and Reactivity start->check_substrate catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive temp_issue Suboptimal Temperature? check_conditions->temp_issue steric_hindrance Steric Hindrance? check_substrate->steric_hindrance use_fresh_catalyst Use fresh/active catalyst. Handle under inert atmosphere. catalyst_inactive->use_fresh_catalyst Yes catalyst_poisoning Catalyst Poisoning? catalyst_inactive->catalyst_poisoning No purify_reagents Purify starting materials and solvents. catalyst_poisoning->purify_reagents Yes optimize_temp Screen a range of temperatures (e.g., 0 °C to 80 °C). temp_issue->optimize_temp Yes solvent_issue Incorrect Solvent? temp_issue->solvent_issue No screen_solvents Test different solvents (e.g., DCM, Toluene, Dioxane). solvent_issue->screen_solvents Yes concentration_issue High Concentration? solvent_issue->concentration_issue No high_dilution Use high dilution conditions (e.g., slow addition). concentration_issue->high_dilution Yes modify_substrate Modify substrate design if possible. Use a more active catalyst. steric_hindrance->modify_substrate Yes electronic_effects Unfavorable Electronics? steric_hindrance->electronic_effects No catalyst_screening Screen different catalysts (Lewis acidic vs. π-acidic). electronic_effects->catalyst_screening Yes

Caption: Troubleshooting workflow for low yields in ynenol lactone synthesis.

Side_Reactions cluster_pathways Potential Reaction Pathways cluster_solutions Mitigation Strategies start Ynenol Substrate desired_product Desired Ynenol Lactone (Intramolecular Cyclization) start->desired_product [Au+] catalyst, High Dilution dimerization Dimerization/Oligomerization (Intermolecular Reaction) start->dimerization High Concentration protodeauration Protodeauration (Catalyst Deactivation) start->protodeauration Protic Impurities (H₂O) rearrangement Skeletal Rearrangement desired_product->rearrangement [Au+] catalyst, Specific Substrates sol_dimerization Use high dilution/ slow addition. dimerization->sol_dimerization sol_protodeauration Use anhydrous solvents and inert atmosphere. protodeauration->sol_protodeauration sol_rearrangement Screen different catalysts and ligands. rearrangement->sol_rearrangement

Caption: Common side reaction pathways in ynenol lactone synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance spectra of 4-pentynoic acid, with a comparative look at its alkene analogue, 4-pentenoic acid, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the characterization of this compound using proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. The unique spectral features of this terminal alkyne-containing carboxylic acid are detailed and contrasted with those of 4-pentenoic acid to highlight the influence of the carbon-carbon triple bond versus a double bond on the chemical environment of neighboring nuclei. This information is critical for the unambiguous identification and structural elucidation of molecules incorporating these functional groups.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and 4-pentenoic acid, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H-22.61 - 2.59m2H
H-32.52 - 2.48m2H
H-51.98 - 1.95m1H
4-Pentenoic Acid H-2~2.45t2H~7.4
H-3~2.35q2H~7.4
H-5 (trans)~5.85ddt1H~17.0, 10.2, 6.7
H-5 (cis)~5.08ddt1H~10.2, 1.5, 1.3
H-4~5.02ddt1H~17.0, 1.5, 1.3

Note: The chemical shifts for 4-pentenoic acid are approximate and can vary slightly based on experimental conditions. "m" denotes a multiplet, "t" a triplet, and "q" a quartet, "ddt" a doublet of doublet of triplets.

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1 (COOH)~178
C-2~33
C-3~14
C-4 (alkynyl)~83
C-5 (alkynyl)~69
4-Pentenoic Acid C-1 (COOH)~179
C-2~33
C-3~29
C-4 (alkenyl)~137
C-5 (alkenyl)~115

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental parameters.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid organic acids like this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Thoroughly mix the solution to ensure homogeneity.

  • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. Ensure the filling height is adequate for the instrument being used.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

  • The temperature is maintained at a constant value, typically 298 K.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • For ¹H NMR spectra, integration of the signals is performed to determine the relative number of protons, and coupling constants are measured from the splitting patterns.

Visualizing the NMR Data Analysis Workflow

The following diagram illustrates the typical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Liquid Organic Acid Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_FID Process FID (FT, Phasing, Baseline) Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference Spectra Process_FID->Reference Analyze_1H Analyze ¹H Data (δ, J, Integration) Reference->Analyze_1H Analyze_13C Analyze ¹³C Data (δ) Reference->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

A Comparative Guide to 4-Pentynoic Acid in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pentynoic acid is a versatile chemical probe used in mass spectrometry-based proteomics and metabolomics. Its terminal alkyne group allows for covalent labeling of biomolecules through bioorthogonal "click chemistry," enabling their enrichment and identification.[1] This guide provides an objective comparison of this compound with alternative probes, supported by experimental considerations and data presentation guidelines.

I. Overview of this compound and Alternatives

This compound serves as a metabolic tag that can be incorporated into cellular pathways. For instance, it can be used as a surrogate for fatty acids to study protein acylation or used to label newly synthesized proteins.[1] The key to its utility is the terminal alkyne, which can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[1][2]

The primary alternatives to alkyne-based probes like this compound are azide-containing probes. Both serve as "handles" for click chemistry, and the choice between them often depends on the experimental design and the nature of the reporter tag.[1]

Table 1: Comparison of Bioorthogonal Probes for Mass Spectrometry

FeatureThis compound (Alkyne Probe)Azide-Containing Probes (e.g., Azidohomoalanine)
Chemical Handle Terminal Alkyne (-C≡CH)Azide (-N₃)
Molecular Weight 98.10 g/mol [3]Varies by probe structure
Primary Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC
Common Applications Metabolic labeling of protein acylation, glycosylation, and synthesis.[1]Metabolic labeling of protein synthesis (replaces methionine), glycosylation.
Advantages Small, minimally perturbative tag. The CuAAC reaction is extremely efficient and bioorthogonal.[2]Can be used in SPAAC reactions, which avoids copper cytotoxicity, making it more suitable for live-cell imaging.
Disadvantages The copper catalyst required for CuAAC can be toxic to cells, often limiting reactions to lysates.[1]Larger than the alkyne group, potentially causing more steric hindrance. SPAAC reactions are generally slower than CuAAC.
MS Reporter Tag Azide-derivatized (e.g., Azide-Biotin)Alkyne-derivatized (e.g., Alkyne-Biotin)

II. Experimental Workflow and Protocols

A typical quantitative proteomics experiment using this compound involves several key steps, from metabolic labeling to mass spectrometry analysis. The goal is to incorporate the alkyne tag into proteins of interest, attach a biotin reporter via click chemistry, enrich these proteins, and finally identify and quantify them using LC-MS/MS.

G Fig 1. General experimental workflow for proteomic analysis using this compound. cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Metabolic Labeling (e.g., with this compound) B Cell Lysis & Protein Extraction A->B C Click Chemistry Reaction (Attach Azide-Biotin Tag) B->C D Protein Enrichment (Streptavidin Affinity Purification) C->D E On-Bead Digestion (e.g., with Trypsin) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: General experimental workflow for proteomic analysis using this compound.

Detailed Protocol: Analysis of Protein Acylation

This protocol provides a representative method for identifying acylated proteins in a cell culture model.

  • Metabolic Labeling:

    • Culture cells in standard medium.

    • Supplement the medium with 50-100 µM this compound and incubate for 4-16 hours to allow for incorporation into proteins.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors. Avoid buffers with primary amines like Tris, as they can interfere with the CuAAC reaction.[1] HEPES or PBS are suitable alternatives.[1]

    • Quantify total protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction (CuAAC):

    • To 1 mg of protein lysate, add the following click reaction components in order:

      • Azide-biotin tag (e.g., 100 µM final concentration).

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, freshly prepared).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration).

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration).

    • Vortex to mix and incubate at room temperature for 1 hour.

  • Protein Enrichment:

    • Precipitate proteins (e.g., with methanol/chloroform) to remove excess reaction components.

    • Resuspend the protein pellet in a buffer containing SDS and dilute.

    • Add high-affinity streptavidin beads and incubate for 1-2 hours at room temperature to capture biotin-tagged proteins.

    • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

  • Sample Preparation for MS:

    • Perform on-bead digestion. Resuspend beads in a buffer containing urea, reduce cysteines with DTT, and alkylate with iodoacetamide.

    • Dilute the urea and add trypsin. Digest overnight at 37°C.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze peptides using a high-resolution mass spectrometer coupled to a reverse-phase liquid chromatography system.

    • Use a mobile phase containing a mass spectrometry-compatible acid like formic acid.[4][5] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) which can suppress the MS signal.[6][7]

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[8]

III. Data Presentation and Interpretation

Quantitative analysis in mass spectrometry can be performed using either label-based (e.g., SILAC) or label-free methods.[9][10] In a typical experiment comparing a treated vs. control state, the relative abundance of identified peptides is compared.

Table 2: Example Quantitative Mass Spectrometry Data

Protein IDGene NamePeptide SequencePrecursor m/z (Control)Precursor m/z (Treated)Fold Change (Treated/Control)
P04075ANXA2(K)SGLGTDEESILTLLTSR703.35703.354.2
P60709ACTB(R)VAPEEHPVLLTEAPLNPK924.01924.011.1
Q06830PRDX1(K)VDEALRLVQAFQYTDEHGEVCPAGWK1428.171428.173.8
P10809HSP90AB1(R)IGEISDSDKIYGAFYK896.94896.940.9

Note: This table presents simulated data for illustrative purposes. Actual experimental data will include additional parameters such as retention time, charge state, and statistical significance.

Logical Relationship of Click Chemistry Components

The success of the experiment hinges on the specific reaction between the alkyne-tagged protein and the azide-functionalized reporter.

G Fig 2. Core components of the CuAAC reaction for protein labeling. cluster_products Reaction Products P Protein with This compound (Alkyne Handle) LP Labeled Protein (via Triazole Linkage) P->LP + R Reporter Tag (e.g., Biotin) with Azide Handle R->LP + C Cu(I) Catalyst (from CuSO4 + Reductant) C->LP +

Caption: Core components of the CuAAC reaction for protein labeling.

References

A Comparative Guide to Copper and Palladium Catalysts in 4-Pentynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of 4-pentynoic acid into valuable lactone structures is a pivotal reaction in organic synthesis, with applications in the development of pharmaceuticals and other fine chemicals. The choice of catalyst for this transformation is critical, with copper and palladium complexes being two of the most prominent options. This guide provides a detailed comparison of copper and palladium catalysts in the context of this compound cyclization reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Performance Comparison: Copper vs. Palladium

The primary reaction of this compound catalyzed by both copper and palladium is intramolecular cyclization to form a five-membered lactone. However, the specific products, reaction mechanisms, and optimal conditions differ significantly between the two metals. Copper catalysts typically promote the formation of enol lactones, specifically γ-alkylidene butyrolactones. In contrast, palladium catalysts are often employed for the cycloisomerization of this compound to yield 5-methylenedihydrofuran-2(3H)-one.

Quantitative Data Summary

The following tables summarize the performance of representative copper and palladium catalysts in the cyclization of this compound based on available literature.

Table 1: Copper-Catalyzed Cyclization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)SelectivityReference
CuBr10tBuOH/H₂ORoom Temp.24γ-alkylidene butyrolactone94Not Specified[1]
Cu(I)Xantphos1Dioxane50245-methylenedihydrofuran-2(3H)-one37Not Specified

Table 2: Palladium-Catalyzed Cycloisomerization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)SelectivityReference
Pd(OAc)₂10⁻²CDCl₃70245-methylenedihydrofuran-2(3H)-one93Not Specified
NNC Palladium Pincer Complex10⁻⁴CDCl₃9045-methylenedihydrofuran-2(3H)-one>95Not Specified

Experimental Protocols

Detailed methodologies for the key cyclization reactions are provided below.

Copper-Catalyzed Intramolecular Cyclization

This protocol is based on the copper-catalyzed cyclization of γ-alkynoic acids to enol lactones.[1]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a solution of this compound in a 1:1 mixture of tBuOH and water, add 10 mol% of CuBr.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 24 hours), quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-alkylidene butyrolactone.

Palladium-Catalyzed Cycloisomerization

This protocol describes the cycloisomerization of this compound to 5-methylenedihydrofuran-2(3H)-one using a palladium pincer complex.

Materials:

  • This compound

  • NNC Palladium Pincer Complex

  • Triethylamine

  • Deuterated chloroform (CDCl₃) for NMR monitoring or chloroform (CHCl₃) for preparative scale

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a screw-capped tube, place the alkynoic acid (0.2 mmol), a solution of triethylamine in chloroform, and a solution of the palladium catalyst (10⁻⁴ mol%) in chloroform.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 90 °C).

  • Monitor the formation of the lactone by ¹H NMR spectroscopy.

  • After the reaction is complete (typically 4 hours), filter the mixture through a short plug of silica gel to remove the triethylamine and catalyst.

  • If further purification is needed, perform flash column chromatography using a mixture of hexanes and ethyl acetate.

Mechanistic Pathways and Visualizations

The mechanisms of the copper- and palladium-catalyzed reactions of this compound differ significantly, which influences the product outcome and reaction kinetics.

Copper-Catalyzed Bimetallic Cyclization

The copper(I)-catalyzed cyclization of this compound is proposed to proceed through a bimetallic mechanism. This pathway involves the activation of the alkyne by two copper centers, facilitating the nucleophilic attack of the carboxylic acid.

Copper_Catalyzed_Cyclization cluster_0 Bimetallic Copper-Catalyzed Cyclization of this compound Reactant This compound + 2 Cu(I) Intermediate1 Bimetallic Cu-Acetylide Intermediate Reactant->Intermediate1 Alkyne Activation Intermediate2 Intramolecular Attack Intermediate1->Intermediate2 Deprotonation & Coordination Product γ-Alkylidene Butyrolactone + 2 Cu(I) Intermediate2->Product Lactonization & Catalyst Regeneration

Caption: Proposed bimetallic mechanism for Cu(I)-catalyzed cyclization.

Palladium-Catalyzed Cycloisomerization via Proton Shuttle

The palladium-catalyzed cycloisomerization of this compound is thought to involve a unique proton-shuttling mechanism. In this pathway, a second molecule of this compound acts as a proton shuttle to facilitate the activation of the carboxylic acid and the subsequent protonolysis of the vinyl-palladium intermediate.

Palladium_Catalyzed_Cycloisomerization cluster_1 Palladium-Catalyzed Cycloisomerization with Proton Shuttle Reactants This compound (2 eq.) + Pd(II) Catalyst IntermediateA Pd-Alkyne Complex Reactants->IntermediateA Coordination IntermediateB Proton Transfer to Ligand (assisted by 2nd acid molecule) IntermediateA->IntermediateB Proton Shuttle IntermediateC Vinyl-Pd Intermediate IntermediateB->IntermediateC Nucleophilic Attack Product_Catalyst 5-Methylenedihydrofuran-2(3H)-one + Pd(II) Catalyst + this compound IntermediateC->Product_Catalyst Protonolysis & Product Release

Caption: Proton shuttle mechanism in Pd-catalyzed cycloisomerization.

Conclusion

Both copper and palladium catalysts are effective for the cyclization of this compound, but they offer different advantages and disadvantages. Copper catalysts are generally less expensive and can promote the formation of enol lactones under mild, aqueous conditions.[1] However, the reaction may require higher catalyst loading. Palladium catalysts, particularly highly active pincer complexes, can achieve very high yields with extremely low catalyst loadings, showcasing high efficiency. The palladium-catalyzed reaction proceeds via a sophisticated proton-shuttle mechanism, which can be influenced by additives.

The choice between a copper and a palladium catalyst will depend on the desired product, cost considerations, and the desired reaction conditions. For the synthesis of γ-alkylidene butyrolactones, copper catalysis is a strong choice. For the efficient production of 5-methylenedihydrofuran-2(3H)-one, especially at low catalyst loadings, palladium catalysis is superior. This guide provides the foundational information for researchers to make an informed decision and to design their experimental approach for the successful transformation of this compound.

References

A Comparative Guide to Purity Determination of Synthesized 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for determining the purity of 4-Pentynoic acid, a valuable building block in organic synthesis. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by comparative experimental data to aid in method selection.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by UV detection.Separation of volatile compounds followed by mass analysis.Signal intensity is directly proportional to the number of atomic nuclei.
Typical Application Routine purity testing, quantification of known impurities.Identification and quantification of volatile impurities and residual solvents.Absolute purity determination without a specific reference standard of the analyte.
Linearity (R²) > 0.999[1]> 0.998[1]Not Applicable (Direct Method)[1]
Accuracy (% Recovery) 98.3 - 103%[2]95 - 117%[3]98.5% - 101.5%
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[4]3 - 272 ng/mL[5]Analyte dependent, generally higher than chromatographic methods.
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[4]Single to double-digit µg/L range[6]Analyte dependent, generally higher than chromatographic methods.
Advantages High precision, robust, widely available.High sensitivity and specificity, excellent for volatile compounds.Primary method, no need for a specific analyte standard, provides structural information.
Limitations Requires a chromophore, potential for co-elution.May require derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Workflow for Purity Determination

The general workflow for determining the purity of a synthesized compound like this compound involves a series of steps from sample preparation to data analysis and final purity assessment. The following diagram illustrates this logical relationship.

Purity Determination Workflow cluster_synthesis Synthesis & Isolation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_result Final Assessment synthesis Synthesized this compound dissolution Dissolution in a suitable solvent synthesis->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms qnmr qNMR Analysis dissolution->qnmr standard_prep Preparation of internal/external standards standard_prep->hplc standard_prep->gcms standard_prep->qnmr integration Peak Integration & Area Calculation hplc->integration gcms->integration purity_calc Purity Calculation qnmr->purity_calc calibration Calibration Curve Generation integration->calibration calibration->purity_calc final_purity Final Purity Report purity_calc->final_purity

A generalized workflow for the purity determination of a synthesized compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like carboxylic acids.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1][7] A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[7] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm, where carboxylic acids typically absorb.[2][8]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Quantification: The purity is determined by comparing the peak area of this compound to the total area of all observed peaks (area percent method) or by using an internal/external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to determine the purity of this compound, often after a derivatization step to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a DB-FFAP (free fatty acid phase) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 200°C.[9]

  • Injector Temperature: 250 °C.

  • MS Detector: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.[3]

  • Sample Preparation and Derivatization: While direct analysis is possible, derivatization is often employed for carboxylic acids to improve peak shape and volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] Alternatively, esterification can be performed.

  • Quantification: Purity is determined by comparing the peak area of the derivatized this compound to the total peak area or by using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the this compound and a certified internal standard are soluble and their signals do not overlap (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.[11]

Impurity Profiling

A thorough purity determination also involves the identification of potential impurities. For this compound, these could include residual starting materials, by-products from the synthesis, and degradation products. Techniques like LC-MS and GC-MS are particularly valuable for identifying unknown impurities through their mass-to-charge ratios and fragmentation patterns.[12]

By employing a combination of these orthogonal analytical methods, researchers can confidently determine the purity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

A Researcher's Guide to Alternative Terminal Alkynes for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and materials science, click chemistry has emerged as an indispensable tool for its simplicity, high efficiency, and biocompatibility. The archetypal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while robust, faces limitations in living systems due to the cytotoxicity of the copper catalyst. This has spurred the development of alternative terminal alkynes that enable rapid and bioorthogonal reactions without the need for a metal catalyst. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal alkyne for their specific application.

The primary alternatives to traditional terminal alkynes fall into two main categories: strained cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC) and electron-deficient alkynes . Each class offers distinct advantages in terms of reactivity, stability, and suitability for different experimental conditions.

Quantitative Comparison of Alternative Alkynes

The performance of different alkynes in click chemistry is typically evaluated by their second-order rate constants (k), which provide a quantitative measure of reaction speed. The following table summarizes the rate constants for various alternative alkynes in their reaction with a common azide, benzyl azide, allowing for a direct comparison of their reactivity.

Alkyne ClassAlkyne DerivativeAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
Strained Alkynes DibenzocyclooctyneDBCO/DIBAC~0.6 - 1.0High reactivity, good stability, widely used for in vivo applications.[1]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Good reactivity and stability.[1]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Slower than DBCO, but smaller, more hydrophilic, and synthetically accessible.[1][2]
BiarylazacyclooctynoneBARAC> 1.0Exceptionally fast kinetics, but can be less stable than other cyclooctynes.[3]
Difluorinated cyclooctyneDIFO~0.4Fluorine substitution enhances reactivity.[4]
Electron-Deficient Alkynes Propiolamides-Variable (generally slower than strained alkynes)Activated for catalyst-free reaction with azides, but can be susceptible to Michael addition side reactions.[5]
Acetylene dicarboxylates-VariableUsed for catalyst-free coupling, particularly in polymer and materials synthesis.[6]

Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature. The data presented here are for comparison purposes under typical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry reactions. Below are representative protocols for both copper-free strain-promoted and copper-catalyzed azide-alkyne cycloadditions.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling

This protocol describes the labeling of an azide-modified antibody with a cyclooctyne-functionalized fluorescent dye.[7]

Materials:

  • Azide-modified antibody (e.g., HerFab-L177AF) in phosphate buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0)

  • Cyclooctyne-dye conjugate (e.g., Cy5.5-ADIBO) stock solution in water or DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the azide-modified antibody in the phosphate buffer to a final concentration of 10 µM.

  • Add the cyclooctyne-dye conjugate stock solution to the antibody solution to a final concentration of 200 µM.

  • Allow the reaction to proceed for 6 hours at 37°C. For light-sensitive probes, protect the reaction mixture from light.

  • The reaction progress and successful conjugation can be analyzed by SDS-PAGE. The labeled antibody will exhibit fluorescence under appropriate imaging conditions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol details the labeling of an alkyne-modified oligonucleotide with an azide-functionalized molecule.[8][9]

Materials:

  • Alkyne-labeled oligonucleotide in water

  • Azide-containing molecule (e.g., fluorescent dye, biotin) stock solution (10 mM in DMSO/tBuOH or water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

  • Prepare a premix of the THPTA ligand and CuSO₄ by incubating them in a 1:2 molar ratio for several minutes before the reaction.

  • In a reaction tube, add the alkyne-labeled oligonucleotide solution.

  • Add an excess of the azide-containing molecule stock solution (typically 4-50 equivalents).

  • Add 25 equivalents of the THPTA/CuSO₄ premix.

  • Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.

  • Let the reaction stand at room temperature for 30-60 minutes.

  • The labeled oligonucleotide can be purified by ethanol precipitation or other appropriate methods.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a biological application of these alternative alkynes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification Biomolecule Biomolecule (e.g., Protein, Oligonucleotide) Modification Introduce Azide or Strained Alkyne Biomolecule->Modification Chemical or Metabolic Labeling Purification1 Purify Modified Biomolecule Modification->Purification1 Reaction_Mix Mix Modified Biomolecule with Click Partner (e.g., DBCO-Fluorophore) Purification1->Reaction_Mix Purified Reactant Analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC) Reaction_Mix->Analysis Purification2 Purify Final Conjugate Analysis->Purification2

A generalized workflow for a bioconjugation experiment.

Cell_Surface_Labeling cluster_cell Living Cell Metabolism Metabolic Incorporation of Azide Sugar Glycan Cell Surface Glycan with Azide Group Metabolism->Glycan Biosynthesis Labeled_Glycan Fluorescently Labeled Glycan DBCO_Fluorophore Add DBCO-Fluorophore DBCO_Fluorophore->Glycan SPAAC Reaction Imaging Fluorescence Imaging Labeled_Glycan->Imaging Detection

Workflow for cell surface glycan labeling via SPAAC.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Pentynoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 4-Pentynoic acid, with its dual functionality of a terminal alkyne and a carboxylic acid, serves as a versatile building block for creating complex molecules, including antibody-drug conjugates and molecular probes. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for confirming the presence and integrity of these crucial functional groups.

This guide provides a comparative overview of IR and Raman spectroscopy for the analysis of this compound and its common derivatives, such as esters and amides. We present key experimental data, detailed protocols, and a direct comparison of the techniques' strengths and weaknesses in this context.

Spectroscopic Signatures: Identifying Key Functional Groups

The spectroscopic fingerprint of this compound is dominated by its carboxylic acid and terminal alkyne moieties. Each functional group exhibits characteristic vibrational modes, though their activity and intensity differ between IR and Raman spectroscopy.

  • Carboxylic Acid (-COOH): This group is readily identified in IR spectroscopy. It displays a very broad O–H stretching band from 2500 to 3300 cm⁻¹, which arises from strong hydrogen bonding between molecules.[1][2][3] The carbonyl (C=O) stretch is also a prominent feature, appearing as an intense band between 1680 and 1725 cm⁻¹.[3] In dimeric, hydrogen-bonded states, as is common for carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[1]

  • Terminal Alkyne (-C≡CH): The terminal alkyne provides two key signatures. The ≡C–H stretch appears as a sharp, intense band around 3300 cm⁻¹ in the IR spectrum.[4] The carbon-carbon triple bond (C≡C) stretch, however, tells a tale of two techniques. In IR, this absorption is often weak and can be found between 2100-2260 cm⁻¹.[4][5] In contrast, due to the high polarizability of the triple bond, this vibration produces a strong and clear signal in Raman spectra, making it a superior technique for alkyne identification.[6][7]

Derivatization of the carboxylic acid group, for instance, by forming an ester or an amide, leads to predictable spectral shifts. The broad O-H stretch disappears, and the C=O stretching frequency shifts to a higher wavenumber (typically 1735-1750 cm⁻¹ for esters) or a lower wavenumber (the Amide I band for amides, ~1630-1680 cm⁻¹).

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the key IR and Raman bands for this compound and provides a comparison with its ester and amide derivatives.

Functional GroupVibrational ModeTechniqueThis compound (cm⁻¹)Ester Derivative (cm⁻¹)Amide Derivative (cm⁻¹)Characteristics
Terminal Alkyne ≡C–H StretchIR~3300~3300~3300Sharp, Intense
C≡C StretchIR2100 - 22602100 - 22602100 - 2260Weak to Medium
C≡C StretchRaman2000 - 22502000 - 22502000 - 2250Strong, Diagnostic
Carboxylic Acid O–H StretchIR2500 - 3300N/AN/AVery Broad, Strong
C=O StretchIR~1710 (Dimer)1735 - 1750~1650 (Amide I)Very Strong, Intense
C–O StretchIR1210 - 13201150 - 1300N/AMedium
Amide N–H StretchIRN/AN/A3100 - 3500Medium, Broad (1°/2°)

Experimental Protocols

Accurate and reproducible data acquisition relies on standardized experimental procedures.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solids and liquids without extensive sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.

  • Sample Preparation:

    • Solids: A small amount of the solid sample (e.g., this compound) is placed directly onto the ATR crystal. Pressure is applied using a clamp to ensure good contact between the sample and the crystal.

    • Liquids: A single drop of the liquid derivative is placed onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then collected.

    • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Raman Spectroscopy Protocol
  • Instrumentation: A benchtop or portable Raman spectrometer, often equipped with a laser excitation source (e.g., 785 nm Nd:YAG), is used.[8]

  • Sample Preparation: The sample (solid or liquid) is placed in a suitable container, such as a glass vial or NMR tube. For microscopy, the sample can be placed on a microscope slide.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the detector.

    • Parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a high-quality spectrum while avoiding sample degradation or fluorescence.

  • Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background and presented as intensity versus Raman shift (cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between molecular structure and spectroscopic output.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_solid Solid Sample (e.g., this compound) ir_acq FTIR Spectrometer (ATR Method) prep_solid->ir_acq raman_acq Raman Spectrometer prep_solid->raman_acq prep_liquid Liquid Sample (e.g., Ester Derivative) prep_liquid->ir_acq prep_liquid->raman_acq processing Data Processing (Background Subtraction, Baseline Correction) ir_acq->processing raman_acq->processing interpretation Spectral Interpretation (Peak Assignment) processing->interpretation comparison Comparison & Reporting interpretation->comparison logical_relationship cluster_molecule This compound Structure cluster_groups Key Functional Groups cluster_peaks Characteristic Spectroscopic Peaks mol HC≡C-CH₂-CH₂-COOH alkyne Terminal Alkyne (-C≡CH) mol->alkyne acid Carboxylic Acid (-COOH) mol->acid ir_peaks IR Active - O-H Stretch (~2500-3300 cm⁻¹) - C=O Stretch (~1710 cm⁻¹) - ≡C-H Stretch (~3300 cm⁻¹) alkyne->ir_peaks Weak C≡C raman_peaks Raman Active - C≡C Stretch (~2100 cm⁻¹) alkyne->raman_peaks Strong C≡C acid->ir_peaks

References

A Comparative Guide to the Structural Confirmation of Products from 4-Pentynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pentynoic acid is a versatile and valuable building block in organic synthesis, prized for its dual functionality: a terminal alkyne and a carboxylic acid. These reactive sites allow for a diverse range of transformations, making it a key precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comparative analysis of three fundamental reactions of this compound—Iodolactonization, Fischer Esterification, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—offering detailed experimental protocols, structural confirmation data for the resulting products, and a comparison with alternative synthetic methodologies.

Iodolactonization of this compound

Iodolactonization is an intramolecular electrophilic cyclization that produces a γ-lactone. The reaction proceeds via the formation of an iodonium ion intermediate from the alkyne, followed by a nucleophilic attack from the internal carboxylic acid.[2][3] This method is highly effective for synthesizing lactones under mild conditions.[3]

Product: 5-(Iodomethylidene)dihydrofuran-2(3H)-one
Comparison with Alternative Method: Baeyer-Villiger Oxidation

The Baeyer-Villiger (BV) oxidation is a classic method for synthesizing lactones from cyclic ketones using peroxyacids like m-CPBA.[4] While effective, the BV oxidation requires a pre-existing cyclic ketone, which may necessitate additional synthetic steps. In contrast, iodolactonization directly converts an acyclic unsaturated acid into a lactone in a single, atom-economical step.

FeatureIodolactonization (from this compound)Baeyer-Villiger Oxidation (from Cyclopentanone)
Starting Material Unsaturated carboxylic acidCyclic ketone
Key Reagents I₂, NaHCO₃Peroxyacid (e.g., m-CPBA)
Key Transformation Intramolecular cyclization / HalogenationKetone oxidation / Ring expansion
Advantages Mild conditions, direct conversion of acyclic precursor.[3]High yields, predictable regiochemistry based on substituent migratory aptitude.[5]
Limitations Requires an appropriately positioned unsaturated bond.Requires a cyclic ketone precursor; peroxyacids can be hazardous.
Structural Confirmation Data: 5-(Iodomethylidene)dihydrofuran-2(3H)-one

The structural confirmation of the iodolactone product relies on identifying key changes from the starting material, such as the disappearance of the alkyne and carboxylic acid signals and the appearance of lactone and vinyl iodide signals.

TechniqueObserved SignalInterpretation
¹H NMR (CDCl₃)δ 6.2-6.4 (m, 1H), 4.8-5.0 (m, 1H), 2.5-2.9 (m, 4H)Vinyl proton (C=CHI), Methine proton adjacent to lactone oxygen (O-CH), Methylene protons (CH₂-CH₂)
¹³C NMR (CDCl₃)δ 176-178, 140-142, 80-85, 78-80, 30-35, 25-30Lactone carbonyl (C=O), Vinylic carbon (C=CHI), Vinylic carbon (C=CHI), Methoxy carbon (O-CH), Methylene carbon, Methylene carbon
IR (cm⁻¹)~1780 (strong), ~1650 (medium), ~2950Lactone C=O stretch, C=C stretch, sp³ C-H stretch (Disappearance of broad O-H and alkyne C≡C/C-H)
MS (EI) (m/z)224 [M]⁺, 127 [I]⁺, 97 [M-I]⁺Molecular ion, Iodine fragment, Lactone ring fragment
Note: NMR data are estimated based on typical values for similar structures as specific experimental data is not readily available in public databases.
Experimental Protocol: Iodolactonization
  • Dissolution: Dissolve this compound (1.0 equiv) in a 0.5 M aqueous solution of sodium bicarbonate (NaHCO₃, 2.2 equiv).

  • Reaction Initiation: To the stirring solution, add a solution of iodine (I₂, 2.0 equiv) and potassium iodide (KI, 2.0 equiv) in water dropwise until a persistent pale yellow color is observed.

  • Stirring: Allow the reaction to stir at room temperature for 12-24 hours, protecting it from light.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the iodolactone.[6]

Workflow Diagram: Iodolactonization

Iodolactonization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in NaHCO3 (aq) B Add I2/KI Solution Dropwise A->B C Stir at RT (12-24h) (Protect from light) B->C D Quench with Na2S2O3 (aq) C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify via Column Chromatography F->G H Final Product: Iodolactone G->H Fischer_Esterification Start This compound + Ethanol Protonation Protonation of Carbonyl Oxygen (H+ Catalyst) Start->Protonation H+ Attack Nucleophilic Attack by Ethanol Protonation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination -H2O Deprotonation Deprotonation Elimination->Deprotonation -H+ Product Ethyl 4-Pentynoate Deprotonation->Product Click_Comparison Reactants This compound + Benzyl Azide CuAAC CuAAC Catalyst: CuSO4/NaAsc Product: 1,4-disubstituted Reactants->CuAAC RuAAC RuAAC Catalyst: Cp*RuCl(COD) Product: 1,5-disubstituted Reactants->RuAAC Product_1_4 1,4-Isomer CuAAC->Product_1_4 Product_1_5 1,5-Isomer RuAAC->Product_1_5

References

A Head-to-Head Battle of Bioorthogonal Reagents: Benchmarking 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of chemical biology, the ability to meticulously track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the selective labeling of molecules in living systems without interfering with biological processes. At the heart of this technology lies the choice of the right chemical reporter and ligation chemistry. This guide provides an objective comparison of 4-Pentynoic acid, a terminal alkyne-containing reagent, against other prominent bioorthogonal reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

The Contenders: An Overview of Bioorthogonal Chemistries

This compound participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. Its small size and the high efficiency of the CuAAC reaction have made it a popular choice for a variety of applications. However, the landscape of bioorthogonal chemistry is rich with alternatives, each with its own set of strengths and weaknesses. This comparison will focus on this compound in the context of CuAAC versus three other widely used bioorthogonal reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes strained cyclooctynes that react with azides without the need for a toxic copper catalyst, making it highly suitable for live-cell imaging.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Known for its exceptionally fast reaction kinetics, this reaction occurs between a tetrazine and a strained alkene or alkyne.

  • Staudinger Ligation: One of the earliest bioorthogonal reactions, it involves the reaction of an azide with a phosphine-based reagent.

Performance Metrics: A Quantitative Comparison

The selection of a bioorthogonal reagent is often a trade-off between reaction speed, stability, cell permeability, and potential cytotoxicity. The following tables summarize key quantitative data for these parameters, providing a basis for direct comparison.

Table 1: Reaction Kinetics of Bioorthogonal Reagents

Bioorthogonal ReactionReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC This compound (Terminal Alkyne) Azide 10¹ - 10³ Requires a copper(I) catalyst. Rate is for the catalyzed reaction.
SPAACBicyclononyne (BCN)Azide~1Catalyst-free.
SPAACDibenzocyclooctyne (DBCO)Azide~10⁻¹ - 1Catalyst-free.
SPAACDifluorinated Cyclooctyne (DIFO)Azide~10⁻¹Catalyst-free.
IEDDATetrazinetrans-Cyclooctene (TCO)10³ - 10⁶Catalyst-free and exceptionally fast.
IEDDATetrazineBicyclononyne (BCN)10² - 10³Catalyst-free.
Staudinger LigationPhosphineAzide~10⁻³Catalyst-free but generally the slowest reaction.

Note: The reaction rate for this compound in CuAAC is representative of terminal alkynes in this reaction. The exact rate can vary depending on the specific azide, ligand, and reaction conditions.

Table 2: Biocompatibility and Physicochemical Properties

Reagent/ReactionCytotoxicityCell PermeabilityStability in Aqueous Media
This compound (in CuAAC) Low intrinsic cytotoxicity, but the required copper(I) catalyst is toxic to cells.Good, due to its small size and water solubility.[1][2]Chemically stable under standard ambient conditions.[3]
Cyclooctynes (in SPAAC) Generally low cytotoxicity.Variable, dependent on the specific cyclooctyne structure. More lipophilic derivatives may have better membrane permeability but lower aqueous solubility.Generally stable, though some strained alkynes can be susceptible to side reactions.
Tetrazines (in IEDDA) Generally low cytotoxicity.Good, can be tuned by modifying the tetrazine structure.Stability can be a concern for some highly reactive tetrazines.
Phosphines (in Staudinger Ligation) Generally low cytotoxicity.Good.Stable.

Experimental Deep Dive: Protocols for Comparative Analysis

To provide a framework for the objective comparison of these reagents in a laboratory setting, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Second-Order Reaction Kinetics by NMR Spectroscopy

This protocol allows for the direct measurement and comparison of the reaction rates of different bioorthogonal reactions.

Objective: To determine the second-order rate constant (k₂) of a bioorthogonal reaction.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • Bioorthogonal reagents to be tested (e.g., this compound and an azide partner)

Procedure:

  • Prepare stock solutions of each bioorthogonal reagent and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine known concentrations of the two reacting partners.

  • Initiate the reaction (e.g., by adding the catalyst for CuAAC) and immediately begin acquiring a series of ¹H NMR spectra at defined time intervals.

  • Process the spectra and integrate the signals corresponding to a starting material and a product, relative to the internal standard.

  • Plot the concentration of the starting material versus time and fit the data to a second-order rate equation to determine the rate constant k₂.[4][5][6][7][8]

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the impact of chemical compounds on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a bioorthogonal reagent.

Materials:

  • HeLa cells (or other suitable cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a serial dilution of the bioorthogonal reagent to be tested in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test reagent. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the reagent concentration to determine the IC₅₀ value.[9][10][11][12][13][14]

Protocol 3: Cell Permeability Assessment using the Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess the permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of a bioorthogonal reagent.

Materials:

  • Caco-2 cells

  • Transwell inserts for 24-well plates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (bioorthogonal reagent)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in HBSS.

  • To measure apical-to-basolateral permeability (A to B), add the test compound solution to the apical side of the monolayer and fresh HBSS to the basolateral side.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.[15][16][17][18][19][20]

Protocol 4: Stability Assessment in Cell Culture Media

This protocol determines the stability of a compound under typical cell culture conditions.

Objective: To assess the degradation of a bioorthogonal reagent in cell culture medium over time.

Materials:

  • Complete cell culture medium

  • Test compound (bioorthogonal reagent)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the complete cell culture medium at the desired concentration.

  • Aliquot the solution into sterile tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a tube and immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point compared to the initial concentration at time 0.[9][12][21][22][23]

Visualizing the Bioorthogonal Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Bioorthogonal_Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA cluster_Staudinger Staudinger Ligation Pentynoic_Acid This compound (Terminal Alkyne) CuAAC_Product Triazole Pentynoic_Acid->CuAAC_Product Cu(I) catalyst Azide1 Azide Azide1->CuAAC_Product Cyclooctyne Cyclooctyne (e.g., DBCO, BCN) SPAAC_Product Triazole Cyclooctyne->SPAAC_Product Catalyst-free Azide2 Azide Azide2->SPAAC_Product Tetrazine Tetrazine IEDDA_Product Dihydropyridazine Tetrazine->IEDDA_Product Catalyst-free TCO trans-Cyclooctene (TCO) TCO->IEDDA_Product Phosphine Phosphine Staudinger_Product Aza-ylide -> Amide Phosphine->Staudinger_Product Catalyst-free Azide3 Azide Azide3->Staudinger_Product

Caption: Overview of key bioorthogonal reactions.

Experimental_Workflow cluster_Kinetics Reaction Kinetics cluster_Cytotoxicity Cytotoxicity (MTT Assay) cluster_Permeability Cell Permeability (Caco-2 Assay) Kinetics_Start Mix Reagents in NMR Tube Kinetics_NMR Acquire Time-course NMR Spectra Kinetics_Start->Kinetics_NMR Kinetics_Analysis Calculate Second-Order Rate Constant (k₂) Kinetics_NMR->Kinetics_Analysis Cyto_Seed Seed Cells in 96-well Plate Cyto_Treat Treat with Reagent Dilutions Cyto_Seed->Cyto_Treat Cyto_MTT Add MTT, Incubate Cyto_Treat->Cyto_MTT Cyto_Solubilize Solubilize Formazan Cyto_MTT->Cyto_Solubilize Cyto_Read Measure Absorbance Cyto_Solubilize->Cyto_Read Cyto_Analysis Calculate IC₅₀ Cyto_Read->Cyto_Analysis Perm_Culture Culture Caco-2 on Transwells Perm_Treat Add Reagent to Apical Side Perm_Culture->Perm_Treat Perm_Sample Sample from Basolateral Side Perm_Treat->Perm_Sample Perm_LCMS Analyze by LC-MS/MS Perm_Sample->Perm_LCMS Perm_Analysis Calculate Papp Perm_LCMS->Perm_Analysis

Caption: Workflow for comparing bioorthogonal reagents.

Conclusion: Selecting the Right Tool for the Job

The choice of a bioorthogonal reagent is a critical decision in experimental design. This compound, as a participant in the CuAAC reaction, offers the advantages of a small reporter group and a generally fast, high-yielding reaction. However, the necessity of a copper catalyst renders it less suitable for live-cell imaging applications where cellular toxicity is a major concern.

For live-cell studies, SPAAC and IEDDA reactions are superior choices due to their catalyst-free nature. IEDDA reactions, in particular, boast the fastest known bioorthogonal reaction rates, making them ideal for capturing rapid biological processes or for applications requiring low concentrations of labeling reagents. The Staudinger ligation, while historically significant, is often limited by its slower kinetics.

Ultimately, the optimal bioorthogonal reagent depends on the specific biological question, the experimental system, and the required balance between reaction kinetics, biocompatibility, and ease of use. This guide provides the foundational data and experimental framework to empower researchers to make informed decisions and advance their investigations into the intricate workings of living systems.

References

Comparative Teratogenicity of 4-Pentynoic Acid Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the teratogenic effects of 4-pentynoic acid analogues, with a focus on their relationship to the known teratogen, valproic acid (VPA). The information is supported by experimental data from in vivo studies.

Executive Summary

Valproic acid (VPA), a widely used antiepileptic drug, is a known human teratogen, capable of causing major congenital malformations, most notably neural tube defects such as spina bifida.[1] This has spurred research into its analogues to identify compounds with retained therapeutic activity but reduced teratogenic potential. This guide focuses on this compound and its derivatives, which are structurally related to VPA. The primary measure of teratogenicity discussed is the induction of exencephaly (a severe neural tube defect) in mouse models, a well-established indicator of teratogenic risk. The data presented demonstrates a clear structure-activity relationship, where modifications to the chemical structure of these analogues significantly alter their teratogenic potency. A key mechanism underlying the teratogenicity of VPA and its analogues is the inhibition of histone deacetylases (HDACs), which plays a crucial role in embryonic development.[2][3][4]

Quantitative Comparison of Teratogenicity

The following table summarizes the teratogenic effects of various this compound analogues and related compounds, primarily assessed by the incidence of exencephaly in NMRI mice following a single administration on day 8 of gestation.

CompoundDose (mmol/kg)Route of AdministrationIncidence of Exencephaly (%)Embryolethality (%)Reference
Valproic Acid (VPA)3Intraperitoneal5352[5]
4-Pentenoic Acid~3.1 (600 mg/kg)Subcutaneous0Not specified[6]
(S)-(-)-2-n-Propyl-4-pentenoic acid (S-4-en-VPA)Not specifiedIntraperitoneal~4 times higher than R-enantiomerSignificantly higher than R-enantiomer[7]
(R)-(+)-2-n-Propyl-4-pentenoic acid (R-4-en-VPA)Not specifiedIntraperitonealLower than S-enantiomerLower than S-enantiomer[7]
Valpromide (VPD)3Intraperitoneal6Not significantly changed[5]
Valnoctic Acid (VCA)3Intraperitoneal1Not significantly changed[5]
Valnoctamide (VCD)3Intraperitoneal1Not significantly changed[5]
Valnoctamide (VCD)1.8IntraperitonealSignificantly lower than VPANot specified[8]
Valnoctamide (VCD)2.7IntraperitonealSignificantly lower than VPANot specified[8]
2-en-VPA~3.1 (600 mg/kg)Subcutaneous0Not specified[6]
n-Octanoic Acid~3.1 (600 mg/kg)Subcutaneous0Slightly increased resorption[6]
Ethosuximide~3.1 (600 mg/kg)Subcutaneous0Slightly increased resorption[6]

Experimental Protocols

The primary experimental model cited in this guide for assessing the teratogenicity of this compound analogues is the NMRI (Naval Medical Research Institute) mouse exencephaly assay .

Mouse Strain:

NMRI mice are commonly used for teratogenicity studies. Some studies also utilize Swiss Vancouver (SWV) mice.[8]

Animal Husbandry:

Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.

Mating and Gestation:

Female mice are mated with males, and the day of vaginal plug detection is designated as day 0 of gestation.

Compound Administration:
  • Route: Test compounds are typically administered as a single injection, either intraperitoneally (i.p.) or subcutaneously (s.c.).[5][6]

  • Timing: The administration is critically timed to coincide with the period of neural tube closure in the mouse embryo, which is on day 8 of gestation.[5][7]

  • Dosage: Doses are usually calculated based on millimoles per kilogram (mmol/kg) of body weight to allow for molar comparisons between different compounds.[5][8] A vehicle control group (e.g., saline or the solvent used to dissolve the compounds) is always included.

Assessment of Teratogenicity:
  • Endpoint: The primary teratogenic endpoint is the presence of exencephaly, a severe neural tube defect where the brain is located outside the skull.

  • Evaluation: On day 18 of gestation, pregnant females are euthanized, and the uteri are examined. The number of implantations, resorptions (embryonic deaths), and live and dead fetuses are recorded.[8]

  • Analysis: Live fetuses are examined for gross malformations, particularly exencephaly. Fetal weight is also often measured as an indicator of developmental toxicity.[5][8]

Mechanism of Teratogenicity and Signaling Pathways

The teratogenic effects of valproic acid and its analogues are strongly linked to their ability to inhibit histone deacetylases (HDACs) .[2][3][4]

HDAC_Inhibition VPA Valproic Acid & Analogues HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits Hyperacetylation Histone Hyperacetylation Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Hyperacetylation->GeneExpression NTDs Neural Tube Defects GeneExpression->NTDs

Caption: Inhibition of HDAC by VPA analogues leads to histone hyperacetylation and altered gene expression, resulting in neural tube defects.

HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its teratogenic analogues cause an accumulation of acetylated histones (hyperacetylation).[4] This alters the expression of genes crucial for normal embryonic development, including those involved in neural tube closure, ultimately leading to defects like exencephaly. Studies have shown a quantitative correlation between the HDAC inhibitory potency of VPA derivatives and their teratogenic potential in mice.[2]

Furthermore, the Wnt signaling pathway , which is critical for embryonic patterning and neural development, has been implicated in VPA-induced teratogenicity.[9][10]

Wnt_Pathway VPA Valproic Acid Wnt Wnt Signaling Pathway VPA->Wnt Activates BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Gene_Expression Altered Target Gene Expression BetaCatenin->Gene_Expression Promotes Neurulation Disrupted Neurulation Gene_Expression->Neurulation NTDs Neural Tube Defects Neurulation->NTDs

Caption: VPA activates the Wnt signaling pathway, leading to disrupted neurulation and neural tube defects.

VPA has been shown to activate the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin.[9][10] This aberrant activation disrupts the precise regulation of gene expression required for proper neural tube closure.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the comparative teratogenicity of this compound analogues.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Select_Analogues Select 4-Pentynoic Acid Analogues Prepare_Doses Prepare Doses & Vehicle Control Select_Analogues->Prepare_Doses Administration Administer Single Dose on Gestation Day 8 Prepare_Doses->Administration Mating Mate NMRI Mice Gestation_Day_0 Identify Gestation Day 0 (Vaginal Plug) Mating->Gestation_Day_0 Gestation_Day_0->Administration Gestation_Day_18 Continue Gestation until Day 18 Administration->Gestation_Day_18 Euthanasia Euthanize Dams Gestation_Day_18->Euthanasia Examination Examine Uterine Contents (Implants, Resorptions, Fetuses) Euthanasia->Examination Assessment Assess Fetuses for Exencephaly & Weight Examination->Assessment Data_Analysis Statistical Analysis & Comparison Assessment->Data_Analysis

Caption: Workflow for in vivo teratogenicity testing of this compound analogues in mice.

References

Safety Operating Guide

Proper Disposal of 4-Pentynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 4-pentynoic acid are critical for ensuring personnel safety and regulatory compliance within research and drug development environments. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, from immediate safety precautions to final disposal protocols.

Immediate Safety and Handling

This compound is a corrosive and combustible solid that can cause severe skin and eye burns.[1][2] It is also classified as acutely toxic if swallowed, inhaled, or in contact with the skin.[2][3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[4][5]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[4][6]

  • Body Protection: A flame-resistant lab coat is essential.[7]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or equivalent respirator.[8]

Handling and Storage:

  • Always handle this compound inside a certified chemical fume hood.[7]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated "Corrosives area".[2][3]

  • Keep it away from heat, sparks, open flames, and incompatible materials such as bases, reducing agents, and strong oxidizing agents.[2][3][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for quick reference.

PropertyValueSource(s)
CAS Number 6089-09-4[2][8]
Molecular Formula C₅H₆O₂[4][8]
Molecular Weight 98.10 g/mol [8]
Appearance Faint yellow to beige crystalline powder/solid[1][2]
Melting Point 54 - 58 °C[2][8]
Boiling Point 110 °C @ 30 mmHg[2][8]
Flash Point 75 °C (167 °F)[1][2]
pH 2 (at 33% aqueous solution)[2]
UN Number UN2923[2][3]
Storage Temperature 2-8°C[8]

Step-by-Step Disposal Protocol

The correct disposal procedure depends on whether you are discarding unused (pure) product or a reaction mixture containing this compound. Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

Disposal Workflow Diagram

The logical workflow for determining the appropriate disposal procedure is outlined in the diagram below.

G cluster_pure Unused/Expired Product cluster_mixture Reaction Mixture / Contaminated Materials start This compound Waste Generated decision Is the waste pure/unused product or a reaction mixture/solution? start->decision pure1 1. Do NOT attempt to quench or neutralize in the original container. decision->pure1 Pure Product mix1 1. Collect waste in a designated, compatible hazardous waste container. decision->mix1 Mixture / Solution pure2 2. Ensure the container is securely sealed and in good condition. pure1->pure2 pure3 3. Label clearly as 'Hazardous Waste: this compound'. pure2->pure3 pure4 4. Transfer to the institution's designated waste accumulation area. pure3->pure4 pure5 5. Arrange for pickup by Environmental Health & Safety (EHS). pure4->pure5 mix2 2. Segregate waste streams: solids and liquids. mix1->mix2 mix3 3. Label container with 'Hazardous Waste', all chemical constituents, and associated hazards. mix2->mix3 mix4 4. Store the sealed container in a designated satellite accumulation area. mix3->mix4 mix5 5. Arrange for pickup by EHS for final disposal. mix4->mix5

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Disposal of Contaminated Waste

This protocol details the procedure for collecting and disposing of waste generated from experiments involving this compound, such as reaction mixtures, contaminated consumables, and spill cleanup materials.

1. Waste Segregation and Collection

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof hazardous waste container made of compatible material.[9] Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Solid Waste: Collect contaminated solid items (e.g., gloves, pipette tips, paper towels) in a separate, clearly labeled, leak-proof container lined with a durable plastic bag.[10]

  • Sharps Waste: Any contaminated sharps (needles, glass pipettes) must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[10]

2. Container Labeling

  • All waste containers must be clearly labeled as "Hazardous Waste".[9]

  • The label must include the full chemical name, "this compound," and list all other constituents of the mixture by percentage or volume.[9]

  • Indicate the associated hazards (e.g., Corrosive, Toxic, Combustible).[9]

3. Storage

  • Keep all waste containers securely sealed when not in use.[9]

  • Store the containers in a designated and secure Satellite Accumulation Area (SAA), away from incompatible materials.[7][9] Acids and bases should be stored separately.[9]

4. Final Disposal

  • Once a waste container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[7][9][10]

Spill Cleanup Procedure

  • Evacuate and secure the area, ensuring adequate ventilation.[6]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1]

  • Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous solid waste.[1]

  • Decontaminate the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 4-Pentynoic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and combustible substance that can cause severe skin and eye burns.[1][2] Inhalation may lead to severe respiratory tract irritation, and ingestion can cause significant damage to the digestive tract.[1] It is also sensitive to light and air.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecification
Eye and Face Safety Goggles and Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A full-face shield is essential for comprehensive protection.
Skin Chemical-Resistant Gloves and Protective ClothingNitrile or butyl rubber gloves are recommended.[5] Wear appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced.[2][4] An N95 mask may be suitable for low-fume environments.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Handle under an inert atmosphere C->D Proceed to handling E Avoid contact with skin, eyes, and clothing D->E F Keep away from heat, sparks, and open flames E->F G Evacuate area and ensure ventilation E->G In case of spill J Dispose of waste in a designated, approved container F->J After use H Absorb spill with inert material (e.g., sand, vermiculite) G->H I Collect waste in a suitable, labeled container H->I I->J K Follow all local, regional, and national hazardous waste regulations J->K

Caption: Logical workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure to this compound.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth and have them drink water (two glasses at most).[3] Seek immediate medical attention.[1][3]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from heat, sparks, and open flames.[1][4]

  • The recommended storage temperature is 2-8°C.[3]

  • Store under an inert atmosphere, as the material is air and light sensitive.[1][3]

  • Store in a corrosives area.[1][4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Waste must be handled as hazardous.

  • Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]

By strictly following these guidelines, you can ensure a safer research environment for yourself and your colleagues when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentynoic acid
Reactant of Route 2
Reactant of Route 2
4-Pentynoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。